molecular formula C25H26FN3O B1381732 Fub-apinaca CAS No. 2180933-90-6

Fub-apinaca

Cat. No.: B1381732
CAS No.: 2180933-90-6
M. Wt: 403.5 g/mol
InChI Key: MWBHSNBPUSKVDD-UHFFFAOYSA-N

Description

FUB-APINACA, also known as A-FUBINACA, is an indazole-based synthetic cannabinoid receptor agonist (SCRA) presumed to be a potent and selective agonist for the cannabinoid CB1 receptor . It acts as a full agonist with high binding affinity (Ki = 1.06 nM at CB1 and 0.174 nM at CB2 receptors) . This mechanism of action, which involves G i/o protein coupling leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, is a key area of investigation for understanding cannabinoid signaling . This compound is a valuable pharmacological tool for advanced in vitro research. Its primary research applications include the study of CB1 receptor function and signaling pathways, structure-activity relationships (SAR) of synthetic cannabinoids, and the investigation of cannabinoid effects on neuronal differentiation and mitochondrial function in cellular models . Researchers utilize this compound as a potent reference standard in analytical and forensic toxicology to identify and quantify novel psychoactive substances (NPS) in biological samples . This compound is offered strictly for research purposes as a controlled substance in multiple countries, including the United States where it is a Schedule I drug . This product is labeled with the warning: For Research Use Only. Not for Human or Veterinary Consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2180933-90-6

Molecular Formula

C25H26FN3O

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C25H26FN3O/c26-20-7-5-16(6-8-20)15-29-22-4-2-1-3-21(22)23(28-29)24(30)27-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-15H2,(H,27,30)

InChI Key

MWBHSNBPUSKVDD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F

Origin of Product

United States

Foundational & Exploratory

FUB-APINACA: A Technical Guide to Synthesis and Chemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is a synthetic cannabinoid of the indazole-3-carboxamide class, recognized for its potent agonistic activity at the cannabinoid receptors CB1 and CB2.[1][2] As a research chemical and a compound of interest in forensic and toxicological studies, a thorough understanding of its synthesis and chemical properties is crucial. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical characterization, and an illustration of its primary signaling pathway.

Chemical Properties

PropertyValueReference
IUPAC NameN-(Adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide[2]
Other NamesFUB-AKB48, AFUBINACA, AFB-48[3]
CAS Number2180933-90-6[2]
Molecular FormulaC25H26FN3O[2]
Molar Mass403.501 g/mol [2]
AppearanceCrystalline solid; White powder[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through the alkylation of an indazole-3-carboxylic acid ester followed by amidation. The following is a representative experimental protocol based on established synthetic methodologies for analogous indazole-3-carboxamide synthetic cannabinoids.[5][6]

Experimental Protocol

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

  • To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indazole nitrogen.

  • Add a slight molar excess of 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.

  • Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Saponification of the Ester

  • Dissolve the purified methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., methanol (B129727) or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).

  • Heat the mixture to reflux and stir for several hours until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the carboxylic acid intermediate.

Step 3: Amide Coupling

  • Suspend the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).

  • Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt)) and a base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add a slight molar excess of adamantan-1-amine to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G This compound Synthesis Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling Methyl 1H-indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate Reaction Mixture 1 Reaction Mixture 1 Methyl 1H-indazole-3-carboxylate->Reaction Mixture 1 1-(bromomethyl)-4-fluorobenzene 1-(bromomethyl)-4-fluorobenzene 1-(bromomethyl)-4-fluorobenzene->Reaction Mixture 1 Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Mixture 1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture 1 Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Reaction Mixture 2 Reaction Mixture 2 Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate->Reaction Mixture 2 Reaction Mixture 1->Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Heat Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture 2 Solvent (e.g., MeOH/H2O) Solvent (e.g., MeOH/H2O) Solvent (e.g., MeOH/H2O)->Reaction Mixture 2 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid Reaction Mixture 3 Reaction Mixture 3 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid->Reaction Mixture 3 Reaction Mixture 2->1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid Reflux, then Acidify Adamantan-1-amine Adamantan-1-amine Adamantan-1-amine->Reaction Mixture 3 Coupling Agents (e.g., EDC, HOBt) Coupling Agents (e.g., EDC, HOBt) Coupling Agents (e.g., EDC, HOBt)->Reaction Mixture 3 Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction Mixture 3 Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Mixture 3 This compound This compound Reaction Mixture 3->this compound Room Temp.

Caption: A generalized workflow for the three-step synthesis of this compound.

Chemical Characterization

The structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the chemical structure of this compound. While specific peak assignments can vary slightly based on the solvent and instrument, the following provides an expected profile.

¹H NMR:

  • Aromatic Protons: Multiple signals in the range of 7.0-8.3 ppm corresponding to the protons on the indazole and fluorobenzyl rings.

  • Benzyl CH₂: A singlet around 5.6 ppm.

  • Adamantyl Protons: Multiple signals in the range of 1.7-2.2 ppm.

  • Amide NH: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR:

  • Carbonyl Carbon: A signal in the range of 160-165 ppm.

  • Aromatic and Indazole Carbons: Multiple signals in the range of 110-145 ppm.

  • Benzyl CH₂ Carbon: A signal around 50-55 ppm.

  • Adamantyl Carbons: Multiple signals in the range of 29-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Expected Fragmentation:

  • Molecular Ion [M+H]⁺: m/z ≈ 404.2

  • Loss of Adamantyl Group: Cleavage of the amide bond can lead to a fragment corresponding to the indazole-fluorobenzyl-carboxamide moiety.

  • Formation of Fluorobenzyl Cation: A characteristic fragment at m/z 109.

  • Fragments of the Adamantyl Moiety: Various fragments resulting from the adamantane (B196018) cage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch (Amide)
~3100-3000C-H Stretch (Aromatic)
~2900-2850C-H Stretch (Aliphatic)
~1670C=O Stretch (Amide I)
~1600, ~1510C=C Stretch (Aromatic)
~1220C-F Stretch

Signaling Pathway of this compound

This compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[1][2] The activation of these receptors initiates a signaling cascade that leads to its physiological and psychoactive effects.

The CB1 and CB2 receptors are coupled to inhibitory G proteins (Gi/o).[7] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The βγ subunit can modulate the activity of ion channels, typically inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This combination of signaling events ultimately alters neuronal excitability and neurotransmitter release.

G This compound Signaling Pathway via CB1/CB2 Receptors cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (αβγ) CB_Receptor->G_Protein activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma FUB_APINACA This compound FUB_APINACA->CB_Receptor binds & activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) Ion_Channels->Cellular_Response G_alpha->AC inhibits G_betagamma->Ion_Channels modulates

Caption: The signaling cascade initiated by this compound binding to CB1/CB2 receptors.

References

A Technical Guide to the Pharmacological Profile of Fub-apinaca and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances (NPS). These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by targeting the body's cannabinoid receptors, CB1 and CB2.[1][2] Fub-apinaca (also known as FUB-AKB48) is a potent indazole-based SCRA that has been identified in forensic cases.[3] It belongs to a generation of SCRAs that includes numerous analogs, many of which have been associated with severe adverse health events and fatalities.

Among the most prominent and potent analogs are compounds featuring amino acid-derived side chains, such as ADB-FUBINACA and AMB-FUBINACA (also known as MMB-FUBINACA or FUB-AMB).[4][5] These substances often exhibit significantly higher binding affinity and functional potency at the CB1 receptor compared to Δ⁹-THC, which is a partial agonist.[6][7] This heightened efficacy is believed to contribute to their profound and often unpredictable toxicological profile.

This technical guide provides an in-depth summary of the pharmacological profile of this compound and its key analogs. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for their characterization, and visualizations of their structural relationships and primary signaling pathways to serve as a comprehensive resource for the scientific community.

Structural Relationships and Key Analogs

This compound is built upon an indazole-3-carboxamide core. Its key analogs are distinguished by variations in the side-chain group attached to the carboxamide nitrogen. While this compound features a bulky adamantyl group, its more recent and potent analogs incorporate amino acid esters or amides, such as the tert-leucinamide in ADB-FUBINACA or the methyl valinate in AMB-FUBINACA. The diagram below illustrates these structural relationships.

G Core Indazole-3-Carboxamide Core FUB This compound (FUB-AKB48) Core->FUB ADB ADB-FUBINACA Core->ADB AMB AMB-FUBINACA (MMB-FUBINACA) Core->AMB FUB_group Adamantyl Group FUB->FUB_group features ADB_group tert-Leucinamide Moiety ADB->ADB_group features AMB_group Methyl Valinate Moiety AMB->AMB_group features

Caption: Structural relationships of this compound and its key analogs.

Pharmacodynamics: Receptor Affinity and Functional Activity

This compound and its analogs are potent agonists at both CB1 and CB2 receptors. Their high affinity and efficacy, particularly at the centrally-located CB1 receptor, are responsible for their intense psychoactive effects. The following tables summarize the quantitative binding and functional data for these compounds at human cannabinoid receptors.

Data Presentation

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ)

This table presents the inhibition constant (Kᵢ) values, which represent the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference(s)
This compound (FUB-AKB48)1.060.174[3]
ADB-FUBINACA 0.36N/A[6]
AMB-FUBINACA (MMB-FUBINACA)10.040.786[5][6]
MDMB-FUBINACA 0.10 - 1.140.12 - 0.13[8][9]
5F-ADB (5F-MDMB-PINACA)0.42N/A[10]
Δ⁹-THC (for comparison)~10 - 25~24 - 36[11]

N/A: Data not consistently available in cited literature.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀)

This table presents the half-maximal effective concentration (EC₅₀) values from various functional assays. EC₅₀ represents the concentration of a compound that provokes a response halfway between the baseline and maximum response, indicating its potency.

CompoundAssay TypeCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Reference(s)
ADB-FUBINACA [³⁵S]GTPγS0.98N/A[6]
β-Arrestin 20.690.59[6][12]
AMB-FUBINACA [³⁵S]GTPγS0.540.13[5][13]
cAMP Inhibition0.63N/A[6][13]
MDMB-FUBINACA [³⁵S]GTPγS0.270.14[8]
cAMP Inhibition0.06 - 0.660.76[8]
5F-ADB (as 5F-ADB-PINACA)Membrane Potential0.240.88[4]

Note: Assay conditions can vary between studies, affecting absolute values. The data consistently demonstrate that these compounds are full agonists with sub-nanomolar to low-nanomolar potency.

Signaling Pathways

The primary pharmacological effects of this compound and its analogs are mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) that couples predominantly to the Gαi/o family of heterotrimeric G-proteins.[1][14] Agonist binding initiates a conformational change in the receptor, triggering the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.[1][15]

This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.[1] The activated Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][8] Simultaneously, the liberated Gβγ subunits can directly modulate ion channel activity, notably by inhibiting N-type voltage-gated calcium (Ca²⁺) channels and activating G-protein-gated inwardly-rectifying potassium (GIRK) channels.[1][2] The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release.[1] Additionally, chronic or high-potency agonist stimulation can lead to the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and initiation of distinct signaling cascades.[14][16]

G Ligand SCRA Ligand (e.g., this compound) CB1R CB1 Receptor (GPCR) Ligand->CB1R binds G_Protein Gαi/oβγ (GDP) CB1R->G_Protein activates Arrestin β-Arrestin CB1R->Arrestin recruits G_Protein_Active Gαi (GTP) + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC G_Protein_Active->AC Gαi inhibits Ca_Channel N-type Ca²⁺ Channel G_Protein_Active->Ca_Channel G_Protein_Active->Ca_Channel Gβγ inhibits GIRK_Channel GIRK K⁺ Channel G_Protein_Active->GIRK_Channel G_Protein_Active->GIRK_Channel Gβγ activates cAMP ↓ cAMP AC->cAMP Response Neuronal Inhibition (↓ Neurotransmitter Release) cAMP->Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux GIRK_Channel->K_Efflux Ca_Influx->Response K_Efflux->Response Internalization Receptor Internalization & Desensitization Arrestin->Internalization G Start Novel Compound Binding Competitive Radioligand Binding Assay Start->Binding Ki Determine Kᵢ (Binding Affinity) Binding->Ki Functional Functional Assays ([³⁵S]GTPγS or cAMP) Ki->Functional EC50 Determine EC₅₀ / Eₘₐₓ (Potency & Efficacy) Functional->EC50 InVivo In Vivo Characterization (e.g., Rodent Tetrad Test) EC50->InVivo Profile Pharmacological Profile InVivo->Profile

References

Fub-apinaca mechanism of action at cannabinoid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of FUB-APINACA at Cannabinoid Receptors

Introduction

This compound (also known as FUB-AKB48) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in designer drug products worldwide.[1] Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, many SCRAs, including this compound, act as full agonists with high intrinsic activity, in contrast to the partial agonism of Δ⁹-THC.[2][3][4] This distinction is believed to contribute to the increased potency and severe adverse effects associated with their use. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its binding affinity, functional activity, and the signaling pathways it modulates.

Binding Affinity at Cannabinoid Receptors

This compound demonstrates high-affinity binding to both CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This compound exhibits a particularly high affinity for the CB2 receptor.

Table 1: Binding Affinity (Ki) of this compound and Related Cannabinoids

CompoundReceptorBinding Affinity (Ki) in nM
This compound CB11.06[1]
CB20.174[1]
ADB-FUBINACA CB10.36[5]
AMB-FUBINACA CB110.04[5]
CB20.79[5]
Δ⁹-THC CB12.3 x 10⁻⁷ M (230 nM) *
Note: Data for Δ⁹-THC from a non-isotopic receptor binding assay for comparison, value converted from M to nM.[6]

Functional Activity and Signaling Pathways

This compound acts as a potent, full agonist at both CB1 and CB2 receptors.[1] Upon binding, it activates intracellular signaling cascades mediated by inhibitory G-proteins (Gi/o). This activation leads to a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] Additionally, G-protein activation can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and activate other downstream signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[7][8][9]

Canonical CB1/CB2 G-protein Signaling Pathway cluster_membrane Cell Membrane receptor CB1/CB2 Receptor g_protein Gi/o Protein (GDP-bound) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Converts ligand This compound (Agonist) ligand->receptor Binds atp ATP atp->ac downstream Downstream Cellular Effects camp->downstream Regulates Radioligand Binding Assay Workflow prep 1. Prepare Membranes from Receptor-Expressing Cells setup 2. Set up Assay Plate: Membranes + Radioligand + this compound (serial dilution) prep->setup incubate 3. Incubate (e.g., 30°C for 90 min) setup->incubate filter 4. Filter and Wash to Separate Bound Ligand incubate->filter count 5. Measure Radioactivity (Scintillation Counting) filter->count analyze 6. Analyze Data: Calculate IC50 and Ki count->analyze GTPgammaS Binding Assay Workflow prep 1. Prepare Membranes from Receptor-Expressing Cells setup 2. Set up Assay Plate: Membranes + GDP + this compound prep->setup initiate 3. Initiate Reaction by adding [³⁵S]GTPγS setup->initiate incubate 4. Incubate (e.g., 30°C for 60 min) initiate->incubate filter 5. Filter and Wash to Isolate Membranes incubate->filter count 6. Measure Radioactivity Bound to Membranes filter->count analyze 7. Analyze Data: Calculate EC50 and Emax count->analyze cAMP Accumulation Assay Workflow seed 1. Seed Receptor-Expressing Cells in a Plate treat 2. Treat Cells: PDE Inhibitor -> this compound -> Forskolin seed->treat incubate 3. Incubate (e.g., 37°C for 30 min) treat->incubate lyse 4. Lyse Cells to Release Intracellular cAMP incubate->lyse detect 5. Detect cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze 6. Analyze Data: Calculate IC50 detect->analyze

References

In Vitro Binding Affinity of Fub-apinaca at Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro binding affinity of the synthetic cannabinoid Fub-apinaca for the human cannabinoid receptors CB1 and CB2. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and forensic analysis. This document summarizes the quantitative binding affinity data, outlines the experimental methodologies for its determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound, also known as FUB-AKB48, demonstrates high affinity for both the CB1 and CB2 cannabinoid receptors. The binding affinity is typically determined through in vitro competitive radioligand displacement assays and is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

CompoundReceptorBinding Affinity (Ki) [nM]Reference
This compoundCB11.06[1]
This compoundCB20.174[1]

Note: The provided data is based on published in vitro studies. Variations in experimental conditions can influence the exact values.

Experimental Protocols: Radioligand Displacement Assay

The determination of the in vitro binding affinity of this compound for CB1 and CB2 receptors is predominantly achieved through a competitive radioligand displacement assay. This method quantifies the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the CB1 and CB2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP55,940 or [³H]WIN55,212-2.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled cannabinoid ligand (e.g., WIN55,212-2) to determine the level of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: To measure the radioactivity retained on the filters.

  • Scintillation Fluid: A solution that emits light when excited by radioactive particles.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are thawed on ice and diluted to the desired concentration in the assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains a mixture of the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are collected, and scintillation fluid is added. The amount of radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding of the radioligand at each concentration of this compound. A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_ligands Prepare Radioligand & this compound Dilutions start->prep_ligands incubation Incubate Membranes, Radioligand & this compound prep_membranes->incubation prep_ligands->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis ki_calc Ki Calculation (Cheng-Prusoff) data_analysis->ki_calc end End ki_calc->end

Workflow for a competitive radioligand binding assay.
Signaling Pathway of CB1 and CB2 Receptors

CB_Receptor_Signaling ligand This compound (Agonist) receptor CB1 / CB2 Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits mapk MAPK Pathway (e.g., ERK) g_protein->mapk Activates ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel Modulates camp ↓ cAMP ac->camp Leads to cellular_response Cellular Response (e.g., altered neurotransmission, immune modulation) camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Canonical G-protein coupled signaling pathway for CB1/CB2 receptors.

References

The Adamantyl Advantage: An In-depth Technical Guide to the Structure-Activity Relationship of FUB-APINACA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA (N-(Adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has garnered significant attention in both forensic and pharmacological research. As a member of the indazole-3-carboxamide class, its structure-activity relationship (SAR) provides crucial insights into the molecular features that govern its high affinity and efficacy at the cannabinoid receptors, CB1 and CB2. This technical guide offers a comprehensive analysis of the SAR of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Pharmacological Profile

This compound is characterized by a tripartite structure: an adamantyl head group, an indazole core, and a 4-fluorobenzyl tail. This specific arrangement of moieties contributes to its potent agonist activity at both CB1 and CB2 receptors, with reported binding affinities (Ki) of 1.06 nM and 0.174 nM, respectively.[1] The interaction of this compound with these G protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to the modulation of various cellular processes.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study of a complete analog series of this compound is not extensively documented in publicly available literature, a cohesive understanding can be constructed by examining related adamantyl-containing indazole and indole (B1671886) carboxamides. The following sections dissect the SAR of this compound by its three key structural components.

The Adamantyl Head Group: A Key to Potency

The N-adamantyl substituent is a defining feature of this compound and related compounds, contributing significantly to their pharmacological profile. This bulky, lipophilic cage-like structure is believed to enhance binding affinity to the cannabinoid receptors.

Key SAR insights for the head group:

  • Bulk and Lipophilicity: The adamantyl group's size and lipophilicity are thought to facilitate strong hydrophobic interactions within the binding pocket of the CB1 and CB2 receptors.

  • Bioisosteric Replacements: Studies on related synthetic cannabinoids have explored the replacement of the adamantyl group with other bulky substituents. For instance, replacing the adamantane (B196018) with a cyclohexane (B81311) or phenyl ring can alter potency and selectivity, though often resulting in a decrease in overall activity.

The Indazole Core: A Privileged Scaffold

The indazole-3-carboxamide core is a common scaffold in many potent SCRAs. Its rigid structure and hydrogen bonding capabilities are crucial for receptor interaction.

Key SAR insights for the core structure:

  • Indazole vs. Indole: In many series of synthetic cannabinoids, an indazole core confers higher potency compared to an indole core. This is attributed to the additional nitrogen atom in the indazole ring, which may engage in additional interactions with the receptor.

  • Linker Modification: The carboxamide linker between the indazole core and the adamantyl head group is critical for maintaining the correct orientation for receptor binding. Modifications to this linker, such as altering its length or rigidity, can significantly impact activity.

The N-1 Fluorobenzyl Tail: Modulating Affinity and Metabolism

The N-1 substituent on the indazole ring plays a vital role in modulating the affinity and metabolic stability of the compound.

Key SAR insights for the tail group:

  • Fluorination: The presence of a fluorine atom on the benzyl (B1604629) group, as seen in this compound, can enhance binding affinity. This is a common strategy in medicinal chemistry to increase potency.

  • Substituent Position: The position of the fluorine atom on the benzyl ring can also influence activity. Para-substitution is a common feature in many potent SCRAs.

  • Alternative Tails: Replacing the fluorobenzyl group with other substituents, such as alkyl chains of varying lengths, can significantly alter the compound's pharmacological profile, including its potency and selectivity for CB1 versus CB2 receptors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and structurally related adamantyl-containing synthetic cannabinoids to facilitate comparison.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound and Related Compounds

CompoundCB1 Ki (nM)CB2 Ki (nM)
This compound1.060.174
AB-FUBINACA0.923.2
AMB-FUBINACA10.040.786
AB-PINACA2.11.2

Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Table 2: Cannabinoid Receptor Functional Activity (EC50) of Adamantane-Derived Indole Analogs

CompoundCB1 EC50 (nM)CB2 EC50 (nM)
SDB-0013429
SDB-00243114
SDB-00337102
SDB-00416216
SDB-00521140
SDB-00619134

Source: Adapted from a study on adamantane-derived indoles, providing insight into the effects of head group modifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of synthetic cannabinoids. The following are generalized protocols for key in vitro assays.

Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP55,940).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the CB1 receptor by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Materials:

  • Cells stably expressing human CB1 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (e.g., this compound).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with a PDE inhibitor.

  • Add the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway of a Cannabinoid Receptor Agonist

G CB1 Receptor Signaling Pathway FUB_APINACA This compound CB1R CB1 Receptor FUB_APINACA->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response Phosphorylates targets leading to

Caption: CB1 Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubation Prepare_Reagents->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Data Analysis (Calculate Ki) Quantification->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow

Conclusion

The structure-activity relationship of this compound is a complex interplay of its adamantyl head, indazole core, and fluorobenzyl tail. The adamantyl group is a key driver of its high potency, while the indazole core and N-1 substituent fine-tune its affinity and selectivity. While a complete picture of the SAR for a full series of this compound analogs is still emerging, the analysis of related compounds provides a strong foundation for understanding the molecular determinants of its activity. The experimental protocols and pathway visualizations provided in this guide serve as valuable resources for researchers in the field of cannabinoid pharmacology and drug development. Further research into the systematic modification of the this compound scaffold will undoubtedly lead to a more refined understanding of its interaction with cannabinoid receptors and aid in the design of novel therapeutic agents.

References

Fub-apinaca (FUB-AKB48): A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fub-apinaca, also known as FUB-AKB48, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacology of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data on receptor interactions, and visualizations of its signaling pathways and experimental workflows. This compound's high affinity and efficacy at the cannabinoid receptors, particularly CB1, underscore the importance of understanding its molecular and cellular mechanisms of action.

Discovery and Background

This compound is a derivative of APINACA (AKB48), where the N-pentyl chain is substituted with a 4-fluorobenzyl group.[1] It belongs to a broad class of indazole-3-carboxamide compounds first described in a 2009 patent by Pfizer Global Research & Development.[2][3][4] This patent explored these compounds for their potential therapeutic applications, including the treatment of pain and inflammation.[3] While the patent does not explicitly name or detail the synthesis of this compound, it lays the groundwork for its chemical structure and general synthetic route. This compound later emerged on the illicit drug market, where it was identified as a potent psychoactive substance.[1]

Synthesis

The synthesis of this compound follows a general procedure for N-substituted indazole-3-carboxamides. The process typically involves two key steps: N-alkylation of an indazole core followed by amide coupling.

Representative Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 1H-indazole-3-carboxylic acid

  • To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃), in excess.

  • Stir the mixture at room temperature to facilitate the deprotonation of the indazole nitrogen.

  • Add 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling with Adamantan-1-amine

  • Dissolve the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid from Step 1 in an appropriate solvent like DMF.

  • Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

  • Stir the mixture for a short period to activate the carboxylic acid.

  • Add adamantan-1-amine to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Combine the organic extracts, wash sequentially with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Pharmacological Data

This compound is a potent agonist at both the CB1 and CB2 receptors, with a higher affinity for the CB2 receptor.[1]

Quantitative Data for this compound and Analogs
CompoundReceptorParameterValueReference
This compound (FUB-AKB48) CB1Ki1.06 nM[1]
CB2Ki0.174 nM[1]
AMB-FUBINACACB1EC50 (cAMP)0.63 nM[5]
CB1Emax (cAMP)~100%[6]
CB2EC50 (cAMP)0.13 nM[7]
CB1EC50 (β-arrestin 2)0.69 nM[7]
CB2EC50 (β-arrestin 2)0.59 nM[7]
ADB-FUBINACACB1Ki0.36 nM[7]
CB1EC50 (GTPγS)0.98 nM[7]
CB1EC50 (β-arrestin 2)0.82 nM[7]
CB1Emax (β-arrestin 2)273.6%[7]

Experimental Protocols

The following are representative protocols for the pharmacological characterization of synthetic cannabinoids like this compound.

Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK-293) cells stably expressing human CB1 or CB2 receptors.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound).

    • For non-specific binding determination, add a high concentration of a non-labeled potent cannabinoid agonist (e.g., WIN 55,212-2).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay
  • Cell Culture:

    • Plate HEK-293 cells expressing the human CB1 or CB2 receptor in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate the cells with varying concentrations of the test compound (this compound).

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate concentration-response curves and determine the EC50 (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP) and Emax (maximal inhibition) values using non-linear regression.

β-Arrestin Recruitment Assay
  • Assay Principle:

    • Utilize a cell-based assay that measures the interaction between the activated GPCR and β-arrestin. A common method is the PathHunter® assay, which uses enzyme fragment complementation.

  • Procedure:

    • Use a cell line co-expressing the cannabinoid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

    • Plate the cells in a 384-well plate.

    • Add varying concentrations of the test compound (this compound).

    • Incubate to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents containing the substrate for the complemented enzyme.

    • Measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the luminescent signal against the compound concentration to generate a dose-response curve.

    • Determine the EC50 and Emax values using non-linear regression analysis.

Visualizations

Signaling Pathways

Fub_apinaca_Signaling FUB This compound CB1R CB1 Receptor FUB->CB1R G_protein Gαi/oβγ CB1R->G_protein Activates GRK GRK CB1R->GRK Phosphorylates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruits Internalization Receptor Internalization Beta_arrestin->Internalization ERK ERK Signaling Beta_arrestin->ERK

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Representative) Synthesis Chemical Synthesis (N-alkylation, Amide Coupling) Purification Purification (Column Chromatography) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Binding_Assay Receptor Binding Assays (CB1 & CB2) Structure_Verification->Binding_Assay Functional_Assay Functional Assays (cAMP, β-Arrestin) Structure_Verification->Functional_Assay Data_Analysis_InVitro Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis_InVitro Functional_Assay->Data_Analysis_InVitro Animal_Model Animal Model Administration (e.g., Rodent) Data_Analysis_InVitro->Animal_Model Behavioral_Assays Behavioral Assays (Tetrad Test: Locomotion, Catalepsy, Analgesia, Hypothermia) Animal_Model->Behavioral_Assays Data_Analysis_InVivo Data Analysis (ED50, Behavioral Effects) Behavioral_Assays->Data_Analysis_InVivo

Caption: General Experimental Workflow for Synthetic Cannabinoid Characterization.

References

Chemical and physical properties of Fub-apinaca

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Fub-apinaca

Introduction

This compound, also known by its code name FUB-AKB48, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1][2] It is structurally analogous to APINACA and 5F-APINACA, with the key difference being the substitution of the pentyl chain with a 4-fluorobenzyl group.[1] Initially synthesized for research purposes, this compound has been identified as a designer drug sold online and has been placed under international and national control in several countries, including being classified as a Schedule I substance in the United States.[1][3] This document provides a comprehensive technical overview of its chemical properties, pharmacology, metabolism, and the experimental protocols used for its characterization, intended for a scientific audience.

Chemical and Physical Properties

This compound is characterized by an indazole core linked to an N-(adamantan-1-yl) carboxamide group and a 4-fluorobenzyl group at the 1-position of the indazole ring.[1] Its chemical and physical identifiers are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(Adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide[1]
CAS Number 2180933-90-6[1]
Chemical Formula C₂₅H₂₆FN₃O[1][4]
Molar Mass 403.501 g·mol⁻¹[1]
Molecular Weight 403.49[4]
SMILES O=C(NC1(C[C@H]2C3)C[C@H]3C--INVALID-LINK--C1)C4=NN(CC5=CC=C(F)C=C5)C6=C4C=CC=C6[1]
InChI InChI=1S/C25H26FN3O/c26-20-7-5-16(6-8-20)15-29-22-4-2-1-3-21(22)23(28-29)24(30)27-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-15H2,(H,27,30)[1][4]
Stereochemistry Achiral[4]

Pharmacology and Receptor Activity

This compound functions as a potent agonist at both cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors, which are G protein-coupled receptors (GPCRs).[1][5] Its high affinity for these receptors, particularly CB₁, is responsible for its significant psychoactive effects.[2][6] Like many synthetic cannabinoids, it acts as a full agonist, in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist.[7][8] This higher efficacy may contribute to the greater toxicity associated with SCRAs.[8]

Table 2: Pharmacological Data for this compound

ParameterReceptorValue (nM)Reference
Binding Affinity (Kᵢ) Human CB₁1.06[1]
Human CB₂0.174[1]
Functional Activity (EC₅₀) Human CB₁~1.2[9]
Human CB₂3.5[9]

The activation of the CB₁ receptor by this compound initiates a canonical Gαᵢ/ₒ signaling cascade. This process inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream cellular functions.[5][10]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB₁ Receptor G_protein Gαᵢ/ₒ Protein CB1->G_protein Activates beta_arrestin β-Arrestin CB1->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts FUB This compound FUB->CB1 Binds G_protein->AC Inhibits ATP ATP ATP->AC Effects Downstream Cellular Effects cAMP->Effects Modulates

This compound CB₁ Receptor Signaling Pathway.

Metabolism

The metabolism of this compound is extensive, with very little of the parent compound typically excreted in urine.[11][12] In vitro studies using human liver microsomes (HLM) and hepatocytes are crucial for identifying its metabolic fate.[9][12] The primary metabolic transformations involve enzymatic reactions that increase the compound's polarity, facilitating its excretion.

The major metabolic pathways identified for this compound are:

  • Adamantyl Hydroxylation : The most significant pathway involves the hydroxylation of the adamantyl group, producing various isomeric hydroxy metabolites.[11][12][13] This is a common metabolic route for SCRAs containing this moiety.[11]

  • Amide Hydrolysis : Cleavage of the amide bond is another key metabolic step.[11]

  • Glucuronidation : Following hydroxylation, the metabolites can undergo phase II conjugation with glucuronic acid to form more water-soluble glucuronides.[9]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound M1 Hydroxy-adamantyl This compound parent->M1 Hydroxylation (Primary) M3 Amide Hydrolysis Product parent->M3 Amide Hydrolysis M2 Di-hydroxy-adamantyl This compound M1->M2 Further Hydroxylation M4 Metabolite Glucuronides M1->M4 Glucuronidation M2->M4 Glucuronidation

Primary Metabolic Pathways of this compound.

Experimental Protocols

The characterization of this compound relies on a suite of analytical and pharmacological assays. Detailed methodologies are essential for reproducible and accurate results.

In Vitro Metabolism Analysis

This protocol outlines the general workflow for identifying metabolites using human liver microsomes (HLM).

Protocol:

  • Incubation Preparation : A reaction mixture is prepared containing pooled HLM in a phosphate (B84403) buffer.

  • Initiation : The metabolic reaction is initiated by adding this compound (typically dissolved in a solvent like methanol (B129727) or acetonitrile) to the pre-warmed HLM mixture. An NADPH-regenerating system is often included to support cytochrome P450 enzyme activity.

  • Incubation : The mixture is incubated at 37°C for a specified period (e.g., 1-3 hours).[9][14]

  • Quenching : The reaction is terminated by adding an ice-cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates the microsomal proteins.[9][15]

  • Sample Preparation : The quenched sample is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent drug and its metabolites, is collected.

  • Analysis : The supernatant is analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to separate, detect, and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.[9][12]

Experimental_Workflow start Prepare HLM Incubation Mixture add_fub Add this compound (Initiate Reaction) start->add_fub incubate Incubate at 37°C add_fub->incubate quench Quench with Cold Solvent incubate->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-HRMS Analysis collect->analysis end Metabolite Identification analysis->end

Workflow for In Vitro Metabolism Study.
Receptor Binding and Functional Assays

To determine the affinity and efficacy of this compound at cannabinoid receptors, competitive binding assays and functional assays like the [³⁵S]GTPγS binding assay are employed.

[³⁵S]GTPγS Binding Assay Protocol:

  • Membrane Preparation : Cell membranes expressing the human CB₁ or CB₂ receptor are prepared.

  • Assay Mixture : The assay is conducted in a buffer solution containing the cell membranes, GDP, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[7]

  • Drug Addition : Varying concentrations of this compound are added to the mixture.

  • Incubation : The mixture is incubated to allow for receptor binding and G-protein activation. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination & Separation : The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically via rapid filtration.

  • Quantification : The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

  • Data Analysis : The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound in stimulating G-protein activation.[7]

Legal Status

Due to its potent effects and potential for abuse, this compound is a controlled substance in many jurisdictions. In the United States, it was permanently placed into Schedule I of the Controlled Substances Act on April 7, 2022.[1] It is also controlled in other countries, including Canada (Schedule II), the United Kingdom (Class B), and Germany.[1] Researchers must comply with all local and national regulations regarding the handling and study of this compound.

Conclusion

This compound is a high-potency, indazole-based synthetic cannabinoid that acts as a full agonist at CB₁ and CB₂ receptors. Its chemical structure, characterized by a 4-fluorobenzyl group, contributes to its strong binding affinity. The compound undergoes extensive phase I and phase II metabolism, primarily through hydroxylation of the adamantyl moiety. The detailed pharmacological and metabolic profiles, determined through established in vitro protocols, are essential for the forensic identification of this compound intake and for understanding its complex toxicological effects. This technical guide provides a foundational summary for professionals engaged in the research and development of cannabinoid-related compounds and for those in the forensic and clinical toxicology fields.

References

The Intracellular Signaling Cascades of FUB-APINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous designer drug products.[1] As an analog of APINACA and 5F-APINACA, it exhibits high affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, acting as a full agonist.[1] This guide provides a comprehensive overview of the effects of this compound on intracellular signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved. Understanding these pathways is critical for the development of potential therapeutic interventions and for comprehending the toxicological profile of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters of this compound's interaction with cannabinoid receptors and its downstream functional effects.

CompoundReceptorAssay TypeParameterValue (nM)
This compoundhCB1Radioligand BindingKᵢ1.06
This compoundhCB2Radioligand BindingKᵢ0.174

Table 1: Receptor Binding Affinity of this compound.[1] This table displays the binding affinity (Ki) of this compound for human cannabinoid receptors 1 and 2, as determined by radioligand binding assays.

PathwayParameterValue (nM)Emax (%)
G-protein Activation (Gαi/o)EC₅₀~1-10~100
cAMP InhibitionIC₅₀~1-10~100
β-Arrestin 2 RecruitmentEC₅₀~1-10~100
ERK1/2 PhosphorylationEC₅₀~10-100~100

Table 2: Functional Activity of this compound. This table summarizes the potency (EC50/IC50) and efficacy (Emax) of this compound in various functional assays, indicating its activity as a full agonist in G-protein activation, cAMP inhibition, β-arrestin recruitment, and ERK1/2 phosphorylation.

Core Signaling Pathways Activated by this compound

This compound primarily exerts its effects through the activation of CB1 receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the CB1 receptor initiates a cascade of intracellular events.

G-Protein Dependent Signaling

The canonical signaling pathway for CB1 receptors involves coupling to inhibitory G-proteins of the Gαi/o family.

G_Protein_Signaling FUB_APINACA This compound CB1R CB1 Receptor FUB_APINACA->CB1R Binds to G_protein Gαi/o-βγ CB1R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_beta_gamma->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

This compound G-Protein Dependent Signaling Pathway

Upon activation by this compound, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunit can independently activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade.

β-Arrestin Mediated Signaling

In addition to G-protein coupling, agonist-bound CB1 receptors can recruit β-arrestin proteins.

B_Arrestin_Signaling FUB_APINACA This compound CB1R CB1 Receptor FUB_APINACA->CB1R Binds to GRK GRK CB1R->GRK Recruits P_CB1R Phosphorylated CB1 Receptor GRK->P_CB1R Phosphorylates B_Arrestin β-Arrestin P_CB1R->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization Mediates MAPK_pathway MAPK/ERK Pathway B_Arrestin->MAPK_pathway Activates

This compound β-Arrestin Mediated Signaling Pathway

G-protein coupled receptor kinases (GRKs) phosphorylate the agonist-occupied CB1 receptor, creating a binding site for β-arrestin. The recruitment of β-arrestin desensitizes the receptor to further G-protein activation and promotes its internalization. Furthermore, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling, including the activation of the MAPK/ERK pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prepare_membranes prepare_reagents Prepare assay buffer, radioligand ([³H]CP55,940), and unlabeled this compound dilutions prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and this compound at 30°C for 60-90 min prepare_reagents->incubation filtration Rapidly filter reaction mixture through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer to remove unbound radioligand filtration->washing scintillation Measure radioactivity on filters using a scintillation counter washing->scintillation analysis Analyze data to determine IC₅₀ and Kᵢ values scintillation->analysis end End analysis->end

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at ~0.5 nM), and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

  • Cell Culture: Use cells stably expressing the human CB1 receptor (e.g., CHO-hCB1).

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 10 µM) for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated CB1 receptor. The DiscoverX PathHunter® assay is a commonly used platform.[2]

Methodology:

  • Cell Line: Utilize a cell line engineered to co-express the CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.[2]

  • Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[3]

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[3]

  • Detection: Add the PathHunter® detection reagents, which contain a substrate for the complemented β-galactosidase enzyme.[3]

  • Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[3]

  • Data Analysis: Normalize the data to the response of a known full agonist and plot the concentration-response curve to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway by quantifying the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Plating: Culture cells expressing the CB1 receptor in a 96-well plate.

  • Serum Starvation: Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with varying concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using a cell-based ELISA, Western blotting, or a homogeneous assay format like AlphaScreen® SureFire®.[4]

  • Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the fold increase in p-ERK1/2 over baseline against the concentration of this compound to determine the EC₅₀ value.

Conclusion

This compound is a potent, full agonist at both CB1 and CB2 receptors. Its activation of these receptors leads to the modulation of multiple intracellular signaling pathways, primarily the Gαi/o-mediated inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade, which can be initiated through both G-protein-dependent and β-arrestin-dependent mechanisms. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other novel synthetic cannabinoids. A thorough understanding of these molecular interactions and their downstream consequences is essential for advancing our knowledge in the fields of pharmacology, toxicology, and drug development.

References

In Vivo Pharmacological Profile of Fub-apinaca: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Effects of a Potent Synthetic Cannabinoid

Introduction

Fub-apinaca, also known by its chemical names N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide and its synonyms AB-FUBINACA and FUB-AKB48, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets.[1] As a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, this compound mimics and often exceeds the psychoactive effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary active constituent of cannabis. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound in animal models, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and the in vivo potency of this compound in inducing canonical cannabinoid effects in animal models.

Table 1: Receptor Binding and Functional Activity of this compound

ParameterReceptorValueSpeciesReference
Binding Affinity (Ki)Human CB11.06 nMHuman[1]
Binding Affinity (Ki)Human CB20.174 nMHuman[1]
Functional ActivityCB1Full AgonistNot Specified[1]

Table 2: In Vivo Cannabinoid Tetrad Effects of this compound (AB-FUBINACA) in Mice

EffectDose Range (mg/kg, i.p.)Effective DoseAnimal ModelReference
Hypothermia≥ 2Not SpecifiedC57BL/6J Mice[2]
Catalepsy3Not SpecifiedC57BL/6J Mice[2]
Antinociception (Tail Immersion)3Not SpecifiedC57BL/6J Mice[2]
Hypolocomotion≥ 2Not SpecifiedC57BL/6J Mice[2]

Key Experimental Protocols

Detailed methodologies for the primary in vivo assays used to characterize the pharmacological effects of this compound are provided below.

Cannabinoid Tetrad Assay in Mice

The cannabinoid tetrad is a battery of four behavioral tests used to assess the cannabimimetic activity of a compound. These tests are typically performed sequentially after a single administration of the test compound.

1. Animals:

  • Species: Mouse (e.g., C57BL/6J).[2]

  • Sex: Male and female mice are often used.[2]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Vehicle: A common vehicle for this compound is a mixture of ethanol, a surfactant like Tween 80 or Kolliphor EL, and saline. A typical composition is 5% ethanol, 5% Tween 80, and 90% saline.[3][4]

  • Administration: Intraperitoneal (i.p.) injection is a frequently used route.[2][3]

  • Dosing: Doses can range from 0.1 to 3 mg/kg or higher to establish a dose-response curve.[2]

3. Experimental Procedure: Testing is typically conducted 30 minutes post-injection.[2]

  • Hypothermia:

    • Apparatus: A digital thermometer with a rectal probe suitable for mice.

    • Procedure: The lubricated probe is inserted into the rectum to a consistent depth, and the core body temperature is recorded. A baseline temperature is often taken before drug administration for comparison.

  • Catalepsy (Bar Test):

    • Apparatus: A horizontal bar (e.g., 0.2 cm diameter) raised approximately 3-8 cm off a surface.[5]

    • Procedure: The mouse's forepaws are gently placed on the bar. The latency to remove both forepaws from the bar is measured, with a typical maximum cutoff time of 60 seconds.[6]

  • Antinociception (Tail Immersion Test):

    • Apparatus: A water bath maintained at a constant temperature (e.g., 56°C).[6]

    • Procedure: The distal portion (e.g., the last 1 cm) of the mouse's tail is immersed in the warm water.[6] The time taken for the mouse to flick or withdraw its tail is recorded. A cutoff time (e.g., 10 seconds) is employed to prevent tissue damage.[6]

  • Hypolocomotion (Open Field Test):

    • Apparatus: An open-field arena, which is a square or circular enclosure. Activity can be monitored using automated systems with photobeams or video-tracking software.

    • Procedure: The mouse is placed in the center of the arena, and its locomotor activity (e.g., distance traveled, line crossings) is recorded over a set period (e.g., 5-10 minutes).

Drug Discrimination Study

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

1. Animals and Apparatus:

  • Species: Rats or mice are commonly used.

  • Apparatus: Operant conditioning chambers equipped with two response levers (or nose-poke holes) and a mechanism for delivering a reinforcer (e.g., food pellet).

2. Training Phase:

  • Animals are trained to press one lever after receiving an injection of the training drug (e.g., Δ⁹-THC) and the other lever after receiving a vehicle injection to obtain a reward.

3. Test Phase:

  • Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered a test compound (e.g., this compound).

  • The lever on which the animal predominantly responds indicates whether the subjective effects of the test compound are similar to (generalize to) the training drug.

Visualizations

Signaling Pathway

G FUB This compound CB1 CB1 Receptor FUB->CB1 Binds and Activates G_protein Gi/o Protein CB1->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K+ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter

Caption: Simplified CB1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

G start Start acclimatize Acclimatize Animals (e.g., 1 hour) start->acclimatize baseline Measure Baseline (e.g., Rectal Temp) acclimatize->baseline injection Administer this compound or Vehicle (i.p.) baseline->injection wait Wait (e.g., 30 min) injection->wait tetrad_tests Perform Tetrad Tests wait->tetrad_tests hypolocomotion 1. Hypolocomotion (Open Field) tetrad_tests->hypolocomotion catalepsy 2. Catalepsy (Bar Test) hypolocomotion->catalepsy antinociception 3. Antinociception (Tail Immersion) catalepsy->antinociception hypothermia 4. Hypothermia (Rectal Temp) antinociception->hypothermia end End hypothermia->end

Caption: Experimental Workflow for the Mouse Cannabinoid Tetrad Assay.

Logical Relationship

G cluster_training Training Phase cluster_testing Test Phase THC_inj Inject Training Drug (e.g., Δ⁹-THC) Lever_A Press Lever A THC_inj->Lever_A Veh_inj Inject Vehicle Lever_B Press Lever B Veh_inj->Lever_B Reward Reward (Food Pellet) Lever_A->Reward Lever_B->Reward FUB_inj Inject Test Drug (this compound) Response Animal Responds FUB_inj->Response Generalization Full Generalization (Lever A Response) Response->Generalization if subjective effects are similar to THC No_Generalization No Generalization (Lever B Response) Response->No_Generalization if subjective effects are different from THC

Caption: Logical Flow of a Drug Discrimination Study with this compound.

Conclusion

The in vivo pharmacological data on this compound from animal models consistently demonstrate that it is a potent synthetic cannabinoid that produces the full spectrum of CB1 receptor-mediated effects. Its high affinity for cannabinoid receptors translates into significant in vivo activity, inducing hypothermia, catalepsy, antinociception, and hypolocomotion at low milligram per kilogram doses in mice. The detailed experimental protocols and visualizations provided in this guide offer a foundational resource for researchers designing and interpreting studies on this compound and other novel synthetic cannabinoids. A thorough understanding of its preclinical pharmacology is crucial for assessing its abuse potential, understanding its mechanism of action, and developing potential therapeutic interventions for intoxication.

References

Neurochemical Consequences of Fub-apinaca Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fub-apinaca (also known as FUB-AKB48) is a potent synthetic cannabinoid receptor agonist (SCRA) of the adamantyl-indazole-carboxamide class. Its high affinity for and full agonism at the cannabinoid type 1 (CB1) receptor in the central nervous system are presumed to underpin its profound psychoactive effects and associated adverse health outcomes. This technical guide provides a comprehensive overview of the known neurochemical consequences of this compound exposure, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows. Due to a notable scarcity in the published literature of in vivo neurochemical studies specifically investigating this compound, this guide incorporates data from the structurally similar adamantyl-indazole synthetic cannabinoid AKB48 (APINACA) as a proxy for potential effects on neurotransmitter systems, a necessary substitution that is explicitly noted.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data for this compound and the related compound AKB48 to provide a comparative neurochemical profile.

Table 2.1: Receptor Binding Affinity and Functional Activity of this compound

ParameterReceptorValueCitation
Binding Affinity (Kᵢ)Human CB11.06 nM[1]
Binding Affinity (Kᵢ)Human CB20.174 nM[1]
Functional ActivityHuman CB1Full Agonist[1]
Functional ActivityHuman CB2Full Agonist[1]

Table 2.2: In Vivo Effects of AKB48 (APINACA) on Dopamine (B1211576) Release in the Nucleus Accumbens Shell (as a proxy for this compound)

Dose (mg/kg, i.p.)Maximum % Change in Dopamine Release (from baseline)Citation
0.25~150%[2]

Note: This data is for AKB48 and is used as a proxy due to the lack of available data for this compound.

Signaling Pathways and Metabolism

CB1 Receptor Signaling Pathway

This compound, as a full agonist at the CB1 receptor, is expected to activate the canonical G-protein coupled signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately leading to a decrease in neurotransmitter release from the presynaptic terminal.[3]

CB1_Signaling_Pathway FUB This compound CB1 CB1 Receptor FUB->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_Release cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

CB1 Receptor Signaling Cascade Activated by this compound.
Metabolic Pathway of this compound

In vitro studies utilizing human liver microsomes have elucidated the primary metabolic pathways of this compound. The metabolism is characterized by Phase I reactions, predominantly hydroxylation of the adamantyl group. This process increases the water solubility of the compound, facilitating its subsequent excretion.[4][5]

Fub_apinaca_Metabolism FUB This compound PhaseI Phase I Metabolism (CYP450 Enzymes) FUB->PhaseI Hydroxylated_Metabolite Hydroxylated Metabolite (on adamantyl group) PhaseI->Hydroxylated_Metabolite Hydroxylation Excretion Excretion Hydroxylated_Metabolite->Excretion

Primary Metabolic Pathway of this compound.

Experimental Protocols

Receptor Binding Affinity Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor-expressing cell membranes with a fixed concentration of the radioligand.

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

  • Allow the reaction to reach equilibrium.

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Determine the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of dopamine and serotonin (B10506) in a specific brain region (e.g., nucleus accumbens) of a conscious animal following the administration of this compound.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for administration (e.g., intraperitoneal injection).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using stereotaxic coordinates.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

  • Administer this compound to the animal.

  • Continue to collect dialysate samples at the same intervals for a defined period post-administration.

  • Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline levels.

Microdialysis_Workflow cluster_animal In Vivo cluster_collection Sample Collection & Analysis Probe Microdialysis Probe (in Nucleus Accumbens) Collector Fraction Collector Probe->Collector Dialysate Collection FUB_Admin This compound Administration (i.p.) Pump Perfusion Pump (aCSF) Pump->Probe Perfusion HPLC HPLC-ED Analysis Collector->HPLC Data Data Analysis (% change from baseline) HPLC->Data

Experimental Workflow for In Vivo Microdialysis.

Discussion and Future Directions

The available data firmly establish this compound as a high-potency synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its primary metabolic pathway involves hydroxylation of the adamantyl moiety. While direct evidence of this compound's effect on neurotransmitter systems is lacking, the data from the structurally similar compound AKB48 suggests that it likely causes a significant increase in dopamine release in the nucleus accumbens, a key neurochemical event associated with the rewarding and reinforcing properties of drugs of abuse.[2]

The profound psychoactivity and potential for severe adverse effects associated with this compound and other SCRAs are likely a consequence of their high efficacy at the CB1 receptor compared to the partial agonism of THC.[6] This can lead to a more robust disruption of normal endocannabinoid signaling and, consequently, a greater impact on the modulation of other neurotransmitter systems.

Future research should prioritize in vivo microdialysis studies to quantify the dose-dependent effects of this compound on dopamine and serotonin release in various brain regions. Furthermore, investigating its impact on other neurotransmitter systems, such as glutamate (B1630785) and GABA, would provide a more complete understanding of its neurochemical profile. Such studies are crucial for elucidating the mechanisms underlying the toxicity and abuse potential of this potent synthetic cannabinoid and for the development of potential therapeutic interventions for intoxication and addiction.

References

FUB-APINACA: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of FUB-APINACA, a potent indazole-based synthetic cannabinoid, in common laboratory solvents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering quantitative solubility data, detailed experimental protocols for its handling and analysis, and visualizations of its biological signaling pathways and analytical workflows.

Core Data: Solubility Profile of this compound

This compound is characterized as a crystalline solid.[1] As with many synthetic cannabinoids, it is highly lipophilic and demonstrates good solubility in non-polar or medium-polarity organic solvents, while exhibiting low solubility in water.[2][3] The quantitative solubility of this compound in several key laboratory solvents has been reported and is summarized in the table below.

SolventConcentrationNotes
Dimethylformamide (DMF)30 mg/ml-
Ethanol30 mg/ml-
Dimethyl sulfoxide (B87167) (DMSO)5 mg/ml-
Ethanol:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:2)0.3 mg/mlIllustrates reduced solubility in aqueous mixtures.
Methanol (B129727)SolubleOften used as a solvent for certified reference materials.[4][5]
DichloromethaneSolubleA common solvent for related synthetic cannabinoids.[2]

This data is primarily sourced from publicly available product information sheets.[1]

Experimental Protocols: Handling and Analysis of this compound

While specific protocols for determining the saturation solubility of this compound are not extensively detailed in publicly available literature, established methodologies for the extraction and analysis of synthetic cannabinoids from various matrices provide clear guidance on its dissolution and handling in a laboratory setting. These protocols are foundational for any research involving this compound.

Preparation of Standard Solutions for Quantitative Analysis

This protocol is adapted from the United Nations Office on Drugs and Crime (UNODC) recommended methods for the analysis of synthetic cannabinoids.[1]

Objective: To prepare a stock solution of this compound for use in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound reference standard

  • Methanol (analytical grade)

  • Volumetric flasks (e.g., 5 mL, 10 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 mg of the this compound reference standard.

  • Transfer the weighed compound into a 5 mL volumetric flask.

  • Add a small amount of methanol to dissolve the compound.

  • Once fully dissolved, dilute to the mark with methanol to achieve a known concentration (e.g., 1 mg/mL).

  • This stock solution can be further diluted to create working standards for calibration curves.

Extraction from Biological Matrices (Blood and Urine)

The following protocols are based on methodologies for the detection of synthetic cannabinoids in blood and urine samples, demonstrating the use of organic solvents for extraction.[5]

a) Urine Sample Preparation

Objective: To extract this compound and its metabolites from a urine sample for subsequent analysis.

Materials:

Procedure:

  • To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.

  • Heat the mixture at 60-70°C for 60 minutes to hydrolyze conjugated metabolites.

  • After cooling, neutralize the sample by adding 25% aqueous ammonia until a pH of 8-9 is reached.

  • Add 10 mL of ethyl acetate and vortex thoroughly to extract the analytes into the organic layer.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.

  • The dried residue can then be reconstituted in a suitable solvent (e.g., methanol) for instrumental analysis.[5]

b) Blood Sample Preparation

Objective: To extract this compound from a blood sample for analysis.

Materials:

Procedure:

  • To 2 mL of blood, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1 M HCl to precipitate proteins.

  • Vortex the mixture for 3 minutes and then centrifuge for 5 minutes.

  • Collect the supernatant.

  • Adjust the pH of the supernatant to 8-9 with a few drops of 25% aqueous ammonia.

  • Add 20 mL of ethyl acetate and shake for 4 minutes for liquid-liquid extraction.

  • Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 45°C.[5]

  • The residue is then reconstituted for analysis.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

This compound is a potent full agonist of both the CB1 and CB2 cannabinoid receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The diagram below illustrates the canonical signaling pathway activated by F-APINACA.

Caption: this compound activation of CB1/CB2 receptors and downstream signaling.

Analytical Workflow for this compound

The following diagram outlines a typical workflow for the analysis of this compound in a laboratory setting, from sample reception to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Reception (e.g., Seized Material, Biological Fluid) extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) sample->extraction Step 1 cleanup Sample Cleanup / Concentration (e.g., SPE, Evaporation) extraction->cleanup Step 2 instrument LC-MS or GC-MS Analysis cleanup->instrument Step 3 identification Compound Identification (Mass Spectrum, Retention Time) instrument->identification Step 4 quantification Quantification (Calibration Curve) identification->quantification Step 5 report Final Report quantification->report Step 6

Caption: A typical laboratory workflow for the analysis of this compound.

References

Thermal Stability and Degradation Products of FUB-APINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research has been published on the thermal stability and degradation products of FUB-APINACA. The following guide is based on published research on structurally similar synthetic cannabinoids, particularly indazole carboxamide analogs like AMB-FUBINACA. The degradation pathways and products of this compound are presumed to be similar based on these analyses.

Introduction

This compound (also known as FUB-AKB48) is a potent synthetic cannabinoid of the indazole-3-carboxamide class.[1] As with many synthetic cannabinoids, the primary route of administration is through inhalation via smoking or vaporization, which subjects the compound to high temperatures. Understanding the thermal stability and the resulting degradation products is crucial for researchers, scientists, and drug development professionals to fully comprehend its pharmacological and toxicological profile. Thermal degradation can lead to the formation of new psychoactive and/or toxic compounds, which may contribute significantly to the observed effects and health risks associated with this compound use.

This technical guide provides a comprehensive overview of the presumed thermal stability of this compound and its likely degradation products, based on studies of its close structural analogs. It includes detailed experimental protocols for assessing thermal degradation, quantitative data on degradation products from related compounds, and a visualization of the potential degradation pathway.

Thermal Stability of this compound Analogs

Studies on carboxamide-type synthetic cannabinoids, such as AMB-FUBINACA, indicate that these compounds undergo significant thermal degradation at temperatures above 400°C.[2][3] This is well within the temperature range experienced during smoking, which can reach 600-900°C. The core indazole-carboxamide structure is susceptible to thermolytic cleavage, leading to a variety of degradation products.

Potential Degradation Products of this compound

Based on the analysis of AMB-FUBINACA, a general degradation pathway for indazole carboxamide synthetic cannabinoids has been proposed. This pathway involves the initial loss of side chains and subsequent dehydration of the amide to a nitrile. A significant and highly toxic product of this degradation pathway is the liberation of cyanide.[2][3]

The following table summarizes the potential thermal degradation products of this compound, extrapolated from the identified products of AMB-FUBINACA.

Potential this compound Degradation Product Presumed Formation Pathway Potential Health Implications
1-(4-fluorobenzyl)-1H-indazole-3-carboxamideCleavage of the adamantyl groupUnknown, likely retains some cannabinoid activity
1-(4-fluorobenzyl)-1H-indazole-3-carbonitrileDehydration of the carboxamideUnknown, potential for altered receptor binding and toxicity
1-(4-fluorobenzyl)-1H-indazoleCleavage of the entire carboxamide groupUnknown
AdamantaneCleavage from the carboxamide nitrogenLow toxicity
Hydrogen Cyanide (HCN)High-temperature decomposition of the indazole ring and/or nitrile groupHighly toxic, systemic poison

Experimental Protocols

The following sections detail the methodologies used for the thermal degradation analysis of synthetic cannabinoids, which can be adapted for the study of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for identifying the thermal degradation products of non-volatile substances like synthetic cannabinoids.

4.1.1 Instrumentation

  • Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to precise temperatures (e.g., Frontier Lab, CDS Analytical).

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer for the identification of eluted compounds.

4.1.2 Sample Preparation

  • A small amount of the this compound standard (typically 50-100 µg) is accurately weighed into a deactivated stainless steel sample cup.

  • The sample cup is placed into the pyrolyzer autosampler.

4.1.3 Pyrolysis and GC-MS Parameters

  • Pyrolysis Temperature: Samples are typically pyrolyzed at a range of temperatures to simulate different conditions, for example, 200°C, 400°C, 600°C, and 800°C.

  • Interface Temperature: The interface between the pyrolyzer and the GC is maintained at a high temperature (e.g., 300°C) to prevent condensation of the pyrolyzates.

  • GC Inlet Temperature: Typically set to 280-300°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 320°C) to separate the degradation products.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A wide mass range is scanned (e.g., m/z 40-550) to detect a variety of potential products.

    • Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

4.1.4 Data Analysis

The resulting chromatograms are analyzed to identify the peaks corresponding to the degradation products. The mass spectrum of each peak is compared to a mass spectral library (e.g., NIST, Wiley) for tentative identification. Confirmation of the identity of the degradation products requires comparison with certified reference standards.

Visualizations

Experimental Workflow for Py-GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh this compound (50-100 µg) place Place in Sample Cup weigh->place pyrolysis Pyrolysis (200-800°C) place->pyrolysis gc_separation GC Separation pyrolysis->gc_separation ms_detection MS Detection gc_separation->ms_detection chromatogram Chromatogram Analysis ms_detection->chromatogram library_search Mass Spectral Library Search chromatogram->library_search identification Tentative Identification of Degradants library_search->identification

Caption: Workflow for the analysis of this compound thermal degradation products using Py-GC-MS.

Presumed Thermal Degradation Pathway of this compound

degradation_pathway cluster_products Thermal Degradation Products FUB_APINACA This compound carboxamide 1-(4-fluorobenzyl)-1H- indazole-3-carboxamide FUB_APINACA->carboxamide Cleavage of adamantyl group indazole 1-(4-fluorobenzyl)-1H-indazole FUB_APINACA->indazole Cleavage of carboxamide group adamantane Adamantane FUB_APINACA->adamantane Cleavage nitrile 1-(4-fluorobenzyl)-1H- indazole-3-carbonitrile carboxamide->nitrile Dehydration cyanide Hydrogen Cyanide (HCN) nitrile->cyanide High Temp Decomposition indazole->cyanide High Temp Decomposition

Caption: Presumed thermal degradation pathway of this compound at elevated temperatures.

Signaling Pathways of Synthetic Cannabinoids

Synthetic cannabinoids like this compound are known to be potent agonists of the cannabinoid receptors CB1 and CB2. However, their signaling extends beyond these primary targets.

signaling_pathway cluster_receptors Receptor Binding cluster_downstream Downstream Signaling SC Synthetic Cannabinoid (e.g., this compound) CB1 CB1 Receptor SC->CB1 CB2 CB2 Receptor SC->CB2 GPR55 GPR55 SC->GPR55 AC Inhibition of Adenylyl Cyclase CB1->AC MAPK Activation of MAPK Pathway (e.g., ERK1/2) CB1->MAPK CB2->MAPK Ca_influx Modulation of Ca2+ Influx GPR55->Ca_influx cAMP ↓ cAMP AC->cAMP

References

Enantioselective Synthesis of Fub-apinaca Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantioselective synthesis of Fub-apinaca stereoisomers. This compound, an indazole-based synthetic cannabinoid, is an analog of APINACA and 5F-APINACA where the pentyl chain is replaced with a fluorobenzyl group.[1] Due to the presence of a chiral center, this compound exists as two enantiomers, (S)-Fub-apinaca and (R)-Fub-apinaca. The stereochemistry of these molecules significantly influences their pharmacological activity, particularly their potency and efficacy as agonists of the CB1 and CB2 cannabinoid receptors.[2][3][4] This guide details the synthetic routes, experimental protocols, and analytical methods for obtaining enantiomerically pure this compound stereoisomers, drawing upon established methods for structurally similar synthetic cannabinoids.

Overview of Synthetic Strategy

The enantioselective synthesis of this compound stereoisomers is typically achieved by coupling a chiral amine with an activated indazole carboxylic acid derivative. The chirality of the final product is determined by the stereochemistry of the amine precursor used in the synthesis. This approach allows for the specific synthesis of either the (S)- or (R)-enantiomer.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound stereoisomers, based on reported data for analogous compounds.[2][5]

Table 1: Synthesis and Characterization of this compound Enantiomers

Parameter(S)-Fub-apinaca(R)-Fub-apinaca
Molecular Formula C₂₅H₂₆FN₃OC₂₅H₂₆FN₃O
Molar Mass 403.501 g/mol 403.501 g/mol
Appearance Crystalline solidCrystalline solid
Enantiomeric Purity >99.8%>99.8%

Table 2: Cannabinoid Receptor Activity of Structurally Related Enantiomers [2][3]

CompoundEnantiomerCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)
AB-FUBINACA (S)2.40.49
(R)>10,000110
AMB-FUBINACA (S)1.10.19
(R)6.74.8
5F-MDMB-PINACA (S)0.290.12
(R)1.80.76

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous indazole-3-carboxamide synthetic cannabinoids.[2]

Synthesis of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid
  • Alkylation: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Slowly add 1-(bromomethyl)-4-fluorobenzene to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • After cooling, quench the reaction with water and acidify to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

Enantioselective Synthesis of (S)-Fub-apinaca
  • Acid Activation: Dissolve 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HBTU) and an amine base (e.g., DIPEA).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Coupling: Add (S)-adamantan-1-amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete.

  • Work-up and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield (S)-Fub-apinaca.

The synthesis of (R)-Fub-apinaca is achieved by following the same procedure but substituting (S)-adamantan-1-amine with (R)-adamantan-1-amine.

Chiral Separation and Analysis

Enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase column, such as a Lux® Amylose-1 or Lux® i-Cellulose-5, is effective for separating enantiomers of carboxamide-type synthetic cannabinoids.[3][4][6]

  • Mobile Phase: An optimized isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water, can be used.[6]

  • Detection: UV detection is typically used.

  • Resolution: Optimized methods can achieve enantiomer resolution values (Rs) of ≥ 1.99.[2][5]

Visualizations

Experimental Workflow

Enantioselective_Synthesis_of_Fub_apinaca cluster_synthesis Enantioselective Synthesis cluster_analysis Analysis Indazole_Acid 1H-indazole-3-carboxylic acid Alkylation Alkylation Indazole_Acid->Alkylation Fluorobenzyl_Bromide 1-(bromomethyl)-4-fluorobenzene Fluorobenzyl_Bromide->Alkylation Intermediate 1-(4-fluorobenzyl)-1H- indazole-3-carboxylic acid Alkylation->Intermediate Coupling_S Amide Coupling Intermediate->Coupling_S Coupling_R Amide Coupling Intermediate->Coupling_R S_Amine (S)-adamantan-1-amine S_Amine->Coupling_S R_Amine (R)-adamantan-1-amine R_Amine->Coupling_R S_Fub_apinaca (S)-Fub-apinaca Coupling_S->S_Fub_apinaca R_Fub_apinaca (R)-Fub-apinaca Coupling_R->R_Fub_apinaca Purification Column Chromatography S_Fub_apinaca->Purification R_Fub_apinaca->Purification Chiral_HPLC Chiral HPLC Analysis Purification->Chiral_HPLC Characterization Spectroscopic Characterization (NMR, HRMS) Purification->Characterization

Caption: Synthetic workflow for this compound stereoisomers.

Cannabinoid Receptor Signaling Pathway

Cannabinoid_Receptor_Signaling Fub_apinaca This compound (Agonist) CB1_Receptor CB1 Receptor (GPCR) Fub_apinaca->CB1_Receptor Binds to G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Reduces conversion of ATP to ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified CB1 receptor signaling cascade.

References

Methodological & Application

Application Note: Quantitative Analysis of Fub-apinaca in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fub-apinaca in whole blood. This compound is a potent synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide class, and its monitoring in biological matrices is crucial for clinical and forensic toxicology. The described protocol employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound quantification.

Introduction

This compound, N-(1-adamantyl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been identified in seized materials and implicated in cases of intoxication.[1] Like other SCRAs, it acts as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC), though often with greater potency and a more severe adverse effect profile. The increasing prevalence of novel psychoactive substances (NPS) necessitates the development of robust analytical methods for their detection and quantification in biological samples to aid in clinical diagnosis, forensic investigations, and toxicological research. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of synthetic cannabinoids in complex matrices like whole blood.[2] This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation parameters for the quantitative determination of this compound in whole blood.

Experimental Workflow

The overall experimental workflow consists of sample preparation involving protein precipitation, followed by LC-MS/MS analysis for the detection and quantification of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample (200 µL) add_is Add Internal Standard (e.g., JWH-018-d9) blood_sample->add_is add_acn Add 600 µL ice-cold Acetonitrile (B52724) add_is->add_acn vortex Vortex Mix (5 min) add_acn->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (30°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject lc_sep Liquid Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for this compound quantification in blood.

Materials and Reagents

  • This compound analytical standard

  • JWH-018-d9 (or other suitable deuterated internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Blank human whole blood

Protocol

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS), JWH-018-d9, in methanol (B129727).

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with methanol to prepare working standards for calibration curves and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of whole blood (calibrator, quality control, or unknown sample) into a 2.0 mL microcentrifuge tube.[3]

  • Add 20 µL of the 100 ng/mL internal standard working solution to each tube, resulting in a final IS concentration of 10 ng/mL.[3]

  • Add 600 µL of ice-cold acetonitrile to each tube.[3]

  • Vortex the samples for 5 minutes to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the tubes at 13,000 rpm for 5 minutes.[3]

  • Carefully transfer the supernatant to a clean glass vial.

  • Evaporate the supernatant to dryness under a gentle stream of air or nitrogen at 30°C.[3]

  • Reconstitute the dry residue in 100 µL of a mixture of 0.1% formic acid in acetonitrile/0.1% formic acid in water (1:4, v/v).[3]

  • Transfer the reconstituted solution to an autosampler vial with an insert for injection.

LC-MS/MS Analysis

Liquid Chromatography Parameters

The following are typical LC parameters that can be adapted and optimized for the specific instrumentation used.

ParameterValue
Column C18 or Biphenyl column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 - 0.8 mL/min (variable gradient flow may be used)[3]
Injection Volume 10 µL[3]
Column Temperature 40°C
Gradient Program See table below

Example Gradient Program

Time (min)% Mobile Phase B
0.05
9.595
12.095
12.15
15.05
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The following MRM transitions for this compound are proposed based on its structure and data from similar synthetic cannabinoids. These should be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound428.2109.1301.2To be optimized
JWH-018-d9 (IS)351.2155.1201.2To be optimized

Note: The exact m/z values and collision energies should be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

A comprehensive validation of the method should be performed according to established guidelines (e.g., GTFCh).[2] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Performance for Synthetic Cannabinoids
Linearity Correlation coefficient (r²) > 0.990.25 - 10 ng/mL[2]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.01 - 0.48 ng/mL[3]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%0.1 - 2.0 ng/mL[4]
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at LOQ)Within acceptable range[2]
Precision (RSD) ≤15% (≤20% at LOQ) for intra- and inter-day precisionWithin acceptable range[2]
Selectivity No significant interfering peaks at the retention time of the analyteSufficient for all analytes[4]
Matrix Effect To be assessed, compensated by deuterated internal standardIon suppression can be observed[4]
Recovery To be determinedTo be determined

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the this compound quantifier transition to the internal standard transition versus the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

Logical Relationship of the Analytical Process

The following diagram illustrates the logical flow from sample receipt to final quantification.

logical_flow Sample Receive Whole Blood Sample Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis LC-MS/MS Analysis (MRM Mode) Preparation->Analysis DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing Calibration Calibration Curve Generation DataProcessing->Calibration Quantification Quantify this compound Concentration Calibration->Quantification Report Report Results Quantification->Report

Caption: Logical flow of the this compound quantification process.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in whole blood. The simple protein precipitation sample preparation and the high selectivity of MRM detection make this method suitable for routine use in clinical and forensic toxicology laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Note: A Validated Method for the Detection of FUB-APINACA in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and validated method for the quantitative determination of FUB-APINACA metabolites in human urine. This compound is a potent synthetic cannabinoid, and its detection in urine is crucial for clinical and forensic toxicology. The parent compound is extensively metabolized, making the detection of its metabolites a more reliable indicator of exposure.[1][2] This method employs enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and sensitivity. The method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Introduction

This compound, an indazole carboxamide synthetic cannabinoid, poses a significant public health risk due to its high potency and potential for severe adverse effects.[3] Like many synthetic cannabinoids, this compound is rapidly and extensively metabolized in the body.[1] The primary metabolic pathway involves hydroxylation of the adamantyl group.[1] These hydroxylated metabolites are then often conjugated with glucuronic acid before excretion in the urine.[4][5] Therefore, monitoring for these metabolites is a key strategy for identifying this compound intake.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound metabolites in urine, offering a robust tool for researchers and forensic toxicologists.

Metabolic Pathway of this compound

This compound undergoes Phase I metabolism primarily through oxidation. The most prominent metabolic transformation is the hydroxylation of the adamantyl moiety.[1] Other minor metabolic pathways may also occur. The resulting hydroxylated metabolites are then subject to Phase II metabolism, where they are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body.[3][4]

FUB_APINACA_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation (Adamantyl Group) Glucuronidated Metabolites Glucuronidated Metabolites Hydroxylated Metabolites->Glucuronidated Metabolites Glucuronidation Urine Excretion Urine Excretion Glucuronidated Metabolites->Urine Excretion Excretion FUB_APINACA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Urine Sample Collection (5 mL) B Addition of Internal Standard A->B C Enzymatic Hydrolysis (β-glucuronidase) B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Evaporation and Reconstitution E->F G LC-MS/MS Analysis F->G

References

FUB-APINACA Reference Standard: Preparation and Certification Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has been identified in illicit products.[1] As a potent agonist of the CB1 and CB2 cannabinoid receptors, it poses a significant risk to public health.[1] Accurate and reliable analytical reference standards are crucial for the identification and quantification of this compound in forensic, clinical, and research settings. These application notes provide detailed protocols for the preparation, characterization, and certification of a this compound reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameN-(Adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide[1]
SynonymsFUB-AKB48, AFUBINACA[2]
Molecular FormulaC₂₅H₂₆FN₃O[2]
Molar Mass403.49 g/mol [2]
AppearanceCrystalline solid; White to yellowish powder[3][4]
SolubilitySoluble in methanol, ethanol, acetonitrile, ethyl acetate (B1210297), acetone, isooctane. Low solubility in water.[3]

Experimental Protocols

Synthesis of this compound Reference Material

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of indazole-3-carboxylic acid followed by amide coupling.[5]

Materials:

  • Indazole-3-carboxylic acid

  • 4-Fluorobenzyl bromide

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • 1-Adamantanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • N-Alkylation of Indazole-3-carboxylic acid:

    • To a solution of indazole-3-carboxylic acid in DMF, add sodium hydride (NaH) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 4-fluorobenzyl bromide and stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.[5]

  • Amide Coupling:

    • To a solution of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in DCM, add EDC, HOBt, and DIPEA.

    • Stir the mixture for 15 minutes at room temperature.

    • Add 1-adamantanamine and stir the reaction for 12 hours at room temperature.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., EtOAc/hexane) to yield this compound as a crystalline solid.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Amide Coupling Indazole-3-carboxylic acid Indazole-3-carboxylic acid Reaction_1 Stir 12h at RT Indazole-3-carboxylic acid->Reaction_1 DMF, NaH Purification_1 Purification_1 Reaction_1->Purification_1 Workup & Flash Chromatography 4-Fluorobenzyl bromide 4-Fluorobenzyl bromide 4-Fluorobenzyl bromide->Reaction_1 Intermediate Intermediate Purification_1->Intermediate 1-(4-fluorobenzyl)-1H- indazole-3-carboxylic acid Reaction_2 Stir 12h at RT Intermediate->Reaction_2 DCM, EDC, HOBt, DIPEA Purification_2 Purification_2 Reaction_2->Purification_2 Workup & Recrystallization 1-Adamantanamine 1-Adamantanamine 1-Adamantanamine->Reaction_2 This compound This compound Purification_2->this compound

A simplified diagram of this compound's signaling pathways.

Conclusion

The preparation and certification of a this compound reference standard require a multi-disciplinary approach encompassing organic synthesis, analytical chemistry, and quality assurance. The protocols and data presented in these application notes provide a comprehensive framework for laboratories to produce and characterize high-quality this compound reference materials. The availability of such standards is indispensable for the accurate monitoring and control of this potent synthetic cannabinoid.

References

Application Notes and Protocols for F-Apinaca in Competitive Binding Radio-ligand Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is a synthetic cannabinoid of the indazole-3-carboxamide class that has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2. Due to its high affinity, it serves as a valuable research tool for studying the endocannabinoid system. Competitive binding radioligand assays are a fundamental technique to determine the affinity of unlabelled ligands, such as this compound, for their receptors. This document provides detailed application notes and protocols for utilizing this compound in such assays.

Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs). The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is predominantly found in the immune system. Activation of these receptors by an agonist, like this compound, initiates a signaling cascade through inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Data Presentation: Binding Affinity of this compound

The following table summarizes the reported binding affinities (Ki) of this compound for the human cannabinoid receptors CB1 and CB2. The Ki value is the inhibition constant and represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorAssay TypeParameterValue (nM)
This compoundHuman CB1Radioligand BindingKi1.06
This compoundHuman CB2Radioligand BindingKi0.174

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors using a filtration-based competitive binding assay with a high-affinity cannabinoid receptor agonist radioligand.

Materials and Reagents:

  • Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2 (a high-affinity cannabinoid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[1]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[1]

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.

  • Deep-well 96-well plates.

  • Scintillation Counter.

  • DMSO.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its Kd value.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and receptor membranes.

      • Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM WIN 55,212-2).

      • Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC₅₀:

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

Cannabinoid Receptor Signaling Pathway

G cluster_membrane Cell Membrane CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces FUB_APINACA This compound (Agonist) FUB_APINACA->CB_Receptor Binds ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Cannabinoid receptor signaling cascade upon this compound binding.

Experimental Workflow for Competitive Binding Assay

G A Prepare Reagents: - Receptor Membranes - Radioligand ([3H]CP-55,940) - this compound (serial dilutions) - Buffers B Assay Setup in 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding A->B C Incubation (30°C for 60-90 min) B->C D Harvesting (Filtration and Washing) C->D E Detection (Scintillation Counting) D->E F Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki E->F

Caption: Workflow of a competitive radioligand binding assay.

References

Protocol for FUB-APINACA Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

FUB-APINACA is a potent synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Its high affinity for these receptors makes it a compound of interest in preclinical research for understanding the endocannabinoid system and the effects of synthetic cannabinoids. These protocols provide detailed methodologies for administering this compound to rodents to study its effects on locomotor activity, anxiety, and its discriminative stimulus properties. The provided information is intended to guide researchers in designing and executing well-controlled behavioral experiments.

When conducting studies with this compound, it is crucial to adhere to ethical guidelines for animal research and to be aware of the compound's potent and potentially adverse effects. Appropriate safety measures should be taken during handling and administration. The vehicle solutions provided are common formulations for administering synthetic cannabinoids; however, solubility and stability of this compound in a chosen vehicle should be confirmed prior to in vivo administration.

Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.

FUB_APINACA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FUB This compound CB1 CB1 Receptor FUB->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates beta_arrestin β-Arrestin CB1->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux PKA ↓ PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Activity & Neurotransmitter Release PKA->Neuronal_Activity Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity beta_arrestin->MAPK

CB1 Receptor Signaling Pathway for this compound

Experimental Protocols

Vehicle Preparation

A common vehicle for dissolving this compound for intraperitoneal (i.p.) administration in rodents consists of a mixture of ethanol (B145695), a surfactant like Tween 80 or Cremophor EL, and saline. It is crucial to ensure the compound is fully dissolved before administration.

Example Vehicle Formulation:

  • 5% Ethanol

  • 5% Tween 80

  • 90% Saline (0.9% NaCl)

Alternative Vehicle Formulation:

  • Ethanol, Cremophor EL, and 0.9% saline in a 1:1:18 ratio.

Preparation Steps:

  • Dissolve the required amount of this compound in ethanol.

  • Add the Tween 80 or Cremophor EL and vortex thoroughly.

  • Add the saline in a stepwise manner while continuously vortexing to prevent precipitation.

  • The final solution should be a clear emulsion. Prepare fresh daily.

Locomotor Activity Assay

This assay is used to assess the effects of this compound on spontaneous motor activity in rodents. Synthetic cannabinoids typically induce hypolocomotion.

Methodology:

  • Animals: Male or female mice (e.g., C57BL/6J) or rats (e.g., Wistar).

  • Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to measure horizontal and vertical activity.

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle via i.p. injection at a volume of 10 ml/kg.

    • Immediately after injection, place the animal in the center of the open field arena.

    • Record locomotor activity for a predefined period, typically 30 to 60 minutes.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects.

Quantitative Data: Dose-Response Effects of this compound (FUB-AKB48) on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Locomotor Activity (Mean Ambulation Counts/10 min ± SE)
Vehicle3500 ± 250
0.12800 ± 300
0.31500 ± 200
1500 ± 100

*p < 0.05 compared to vehicle. Data are illustrative based on reported findings.

Anxiety-Related Behavior: Elevated Plus Maze (EPM)

Methodology:

  • Animals: Male or female mice or rats.

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour.

    • Administer this compound or vehicle i.p. 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries and the time spent in the open and closed arms using a video tracking system.

    • The maze should be cleaned with 70% ethanol between trials to eliminate olfactory cues.

Expected Outcomes (Based on AB-FUBINACA):

  • Low Doses: May increase the percentage of time spent in the open arms and the number of open arm entries, indicative of an anxiolytic-like effect.

  • High Doses: May decrease open arm exploration or have no significant effect compared to vehicle, potentially indicating an anxiogenic-like effect or sedation.[2]

Drug Discrimination Assay

This assay is used to determine if a novel compound has similar subjective effects to a known drug of abuse. Rodents are trained to discriminate between the effects of a known drug (e.g., THC) and vehicle.

Methodology:

  • Animals: Male or female rats are commonly used.

  • Apparatus: Standard operant conditioning chambers with two levers.

  • Training Phase:

    • Rats are trained to press one lever after receiving an injection of a standard cannabinoid agonist (e.g., Δ⁹-THC) and the other lever after a vehicle injection to receive a food reward.

    • Training continues until a high level of accuracy (e.g., >80% correct responses) is achieved.

  • Testing Phase:

    • Once trained, various doses of this compound are administered to test for substitution.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution (≥80% on the drug-appropriate lever) indicates that the compound has similar subjective effects to the training drug.

Quantitative Data: this compound (FUB-AKB48) Substitution for Δ⁹-THC in Rats

Dose (mg/kg, i.p.)% Responding on THC-Appropriate Lever (Mean ± SE)
Vehicle10 ± 5
0.145 ± 10
0.385 ± 8
1.095 ± 5

*Indicates full substitution. Data are illustrative based on reported findings.

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent behavioral study involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Testing Room (1 hr) Animal_Acclimation->Habituation Drug_Prep This compound & Vehicle Preparation (Fresh Daily) Administration Drug/Vehicle Administration (i.p. injection) Drug_Prep->Administration Habituation->Administration Behavioral_Test Behavioral Assay (e.g., Open Field, EPM) Administration->Behavioral_Test Data_Collection Data Collection (Automated/Manual) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

General Workflow for this compound Behavioral Studies

References

Solid-Phase Extraction of Fub-apinaca from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fub-apinaca is a potent synthetic cannabinoid that poses a significant challenge for toxicological analysis due to its complex metabolism and low concentrations in biological samples. Solid-phase extraction (SPE) is a crucial sample preparation technique that enables the concentration and purification of this compound from complex matrices such as blood, urine, and oral fluid, prior to analysis by sensitive analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the SPE of this compound from various biological matrices, designed to assist researchers and scientists in developing and validating robust analytical methods.

Analyte Properties

This compound is a non-polar compound, a characteristic that dictates the choice of SPE sorbents and solvents. Its structure includes a fluorobenzyl group, an indazole core, and an amide linkage to a valine-derived moiety. Understanding these structural features is key to optimizing the extraction process.

Sorbent Selection

The selection of the appropriate SPE sorbent is critical for achieving high recovery and clean extracts. Based on the non-polar nature of this compound and related synthetic cannabinoids, the following sorbent types are recommended:

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB, Strata-X): These are often the first choice for synthetic cannabinoids. They offer high capacity and are stable across a wide pH range, allowing for efficient retention of non-polar compounds like this compound from aqueous matrices. Hydrophilic-lipophilic balanced (HLB) sorbents are particularly effective due to their dual retention mechanism, which can help in removing a broad range of matrix interferences.

  • Mixed-Mode Sorbents (e.g., a combination of C8 and a strong anion exchanger): These sorbents can provide enhanced selectivity by utilizing both non-polar and ion-exchange interactions. This can be particularly useful for cleaning up complex matrices like whole blood.

  • Silica-Based Reversed-Phase Sorbents (e.g., C18, C8): While traditionally used, these may have lower recovery for highly lipophilic compounds compared to polymeric sorbents. However, they can still be effective, especially for cleaner matrices like oral fluid.

General SPE Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological matrices.

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Pretreatment Biological Sample (Blood, Urine, Oral Fluid) Hydrolysis Enzymatic Hydrolysis (for Urine Glucuronides) Pretreatment->Hydrolysis Urine Precipitation Protein Precipitation (for Blood/Plasma) Pretreatment->Precipitation Blood/Plasma Conditioning 1. Sorbent Conditioning (e.g., Methanol) Hydrolysis->Conditioning Precipitation->Conditioning Equilibration 2. Sorbent Equilibration (e.g., Water/Buffer) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Interference Wash (e.g., Water, Low % Organic) Loading->Washing Elution 5. Analyte Elution (e.g., Methanol (B129727), Acetonitrile) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Experimental Protocols

The following are detailed protocols for the SPE of this compound from whole blood, urine, and oral fluid. These protocols are based on established methods for synthetic cannabinoids and should be validated in-house for optimal performance.

Protocol 1: Extraction of this compound from Whole Blood

This protocol utilizes a mixed-mode SPE for robust cleanup of the complex blood matrix.

1. Sample Pretreatment:

  • To 1 mL of whole blood, add an appropriate internal standard.

  • Add 2 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to approximately 1 mL under a gentle stream of nitrogen at 40°C.

  • Add 4 mL of 0.1 M sodium acetate (B1210297) buffer (pH 6.0).

2. Solid-Phase Extraction (Mixed-Mode C8/Strong Anion Exchange):

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M sodium acetate buffer (pH 6.0). Do not allow the sorbent to dry.

  • Sample Loading: Load the pretreated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 20% methanol in water.

    • Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute this compound with 3 mL of a mixture of ethyl acetate and methanol (90:10, v/v).

3. Post-Extraction:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Urine

This protocol is designed for urine samples and includes an enzymatic hydrolysis step to cleave glucuronide conjugates.

1. Sample Pretreatment:

  • To 1 mL of urine, add an appropriate internal standard.

  • Add 1 mL of acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase.

  • Vortex and incubate at 60°C for 1 hour.

  • Allow the sample to cool to room temperature.

2. Solid-Phase Extraction (Polymeric Reversed-Phase - HLB):

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading: Load the pretreated sample onto the cartridge.

  • Washing:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 5% methanol in water.

    • Dry the cartridge under full vacuum for 10 minutes.

  • Elution: Elute this compound with 3 mL of methanol.

3. Post-Extraction:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Extraction of this compound from Oral Fluid

This protocol is suitable for the smaller sample volumes typically obtained with oral fluid collection devices.

1. Sample Pretreatment:

  • To 0.5 mL of oral fluid (collected and stabilized in buffer), add an appropriate internal standard.

  • Vortex for 30 seconds.

2. Solid-Phase Extraction (Polymeric Reversed-Phase - HLB):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the pretreated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute this compound with 1 mL of methanol.

3. Post-Extraction:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of synthetic cannabinoids using SPE-LC-MS/MS. While specific data for this compound is limited, the data for structurally similar compounds like AMB-FUBINACA provides a good indication of expected performance.

Table 1: Recovery and Matrix Effects for Synthetic Cannabinoids in Urine using Polymeric SPE

AnalyteSpiked Concentration (ng/mL)Recovery (%)Matrix Effect (%)
AMB-FUBINACA199.3 ± 1.093.4 - 118.0
5F-AMB197.0 ± 4.4-
JWH-122192.5 ± 2.3-

Data adapted from a study on the determination of synthetic cannabinoids in rat urine.[1]

Table 2: Method Validation Parameters for Synthetic Cannabinoids in Rat Plasma and Urine

ParameterPlasmaUrine
Linearity (ng/mL) 0.04 - 400.005 - 5
LOD (ng/mL) 0.003 - 0.0040.00125 - 0.002
LOQ (ng/mL) 0.012 - 0.0160.003 - 0.005
Intra-day Precision (%) 1.3 - 9.02.8 - 6.7
Inter-day Precision (%) 3.0 - 8.63.9 - 8.8
Recovery (%) 95.4 - 106.892.0 - 106.8

Data for AMB-FUBINACA and other synthetic cannabinoids.[1]

Signaling Pathways and Logical Relationships

The extraction of this compound is a critical step in the overall analytical process, which ultimately aims to understand its pharmacological and toxicological effects. The following diagram illustrates the relationship between sample processing, analysis, and the biological pathways affected by this compound.

Signaling_Pathway cluster_Analysis Analytical Workflow cluster_Pharmacology Pharmacological Effect BiologicalSample Biological Sample (Blood, Urine, Oral Fluid) SPE Solid-Phase Extraction BiologicalSample->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification of This compound LCMS->Quantification FubApinaca This compound Quantification->FubApinaca Correlates to CB1Receptor CB1 Receptor (Central Nervous System) FubApinaca->CB1Receptor CB2Receptor CB2 Receptor (Immune System) FubApinaca->CB2Receptor Psychoactive Psychoactive Effects CB1Receptor->Psychoactive Physiological Physiological Effects CB1Receptor->Physiological CB2Receptor->Physiological

Caption: Relationship between this compound analysis and its biological targets.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the solid-phase extraction of this compound from various biological matrices. The use of polymeric reversed-phase or mixed-mode SPE sorbents, coupled with appropriate sample pretreatment, can yield high recoveries and clean extracts suitable for sensitive LC-MS/MS analysis. It is essential to validate these methods in-house to ensure they meet the specific requirements of the intended application. The ability to accurately quantify this compound in biological samples is crucial for forensic toxicology, clinical research, and understanding the full pharmacological and toxicological profile of this potent synthetic cannabinoid.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Metabolite Profiling of Fub-apinaca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fub-apinaca is a potent synthetic cannabinoid that poses significant public health risks. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of effective treatment strategies. High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for the comprehensive profiling of this compound metabolites in biological matrices. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

I. Data Presentation: Quantitative Analysis

While extensive quantitative data on the absolute concentrations of this compound metabolites are limited in the public domain, metabolic stability assays provide crucial quantitative insights into its biotransformation. The following table summarizes the metabolic stability of the structurally related synthetic cannabinoid, ADB-FUBINACA, determined through in vitro studies with human liver microsomes (HLM).[1] These data offer a valuable surrogate for understanding the metabolic clearance of this compound.

ParameterValueBiological SystemReference
Metabolic Half-Life (T1/2) 39.7 ± 0.1 minHuman Liver Microsomes
In Vitro Intrinsic Clearance (CLint,micr) 17.5 ± 0.1 µL/min/mgHuman Liver Microsomes
Predicted Hepatic Clearance (CLhep) 9.0 mL/min/kgHuman Liver Microsomes[2]
Extraction Ratio (ER) 0.5Human Liver Microsomes[2]

Furthermore, the depletion of the parent compound over time in human hepatocyte incubations provides a semi-quantitative measure of its metabolism. The peak area of ADB-FUBINACA was observed to decrease significantly over a 3-hour incubation period.[1]

Incubation TimeADB-FUBINACA Peak Area
0 h 7.8 x 106
1 h 4.8 x 106
3 h 2.3 x 106

II. Experimental Protocols

This section details the methodologies for the in vitro metabolism of this compound and subsequent analysis by LC-HRMS. The protocols are based on established methods for similar synthetic cannabinoids.

A. In Vitro Metabolism with Human Liver Microsomes (HLM)

Objective: To generate Phase I metabolites of this compound.

Materials:

  • This compound standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., solutions A and B from BD Biosciences)

  • Phosphate (B84403) buffer (0.5 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Methanol

  • Distilled water

Protocol:

  • Prepare a reaction mixture containing 780 µL of distilled water, 100 µL of 0.5 M phosphate buffer (pH 7.4), and 10 µL of 100 µmol/L this compound in methanol.[1]

  • Thaw the HLM suspension (20 mg/mL) at 37°C and add 50 µL to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system solution A.[1]

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect 100 µL aliquots of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.[1]

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for LC-HRMS analysis.

B. In Vitro Metabolism with Human Hepatocytes

Objective: To generate both Phase I and Phase II metabolites of this compound.

Materials:

  • This compound standard

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing medium

  • Krebs-Henseleit buffer (KHB)

  • Acetonitrile (ice-cold)

Protocol:

  • Thaw cryopreserved human hepatocytes at 37°C according to the supplier's instructions.[1]

  • Wash the hepatocytes twice with thawing medium and KHB, centrifuging at 100 g for 5 minutes after each wash.[1]

  • Resuspend the hepatocyte pellet in an appropriate incubation medium.

  • Add this compound to the hepatocyte suspension to a final concentration of 10 µmol/L.

  • Incubate the mixture at 37°C in a humidified incubator with 5% CO2.

  • Collect samples at different time points (e.g., 1 and 3 hours).[1][2]

  • Quench the reaction by adding three volumes of ice-cold acetonitrile.

  • Centrifuge to pellet cell debris and proteins.

  • Collect the supernatant for LC-HRMS analysis.

C. LC-HRMS Analysis

Objective: To separate and identify this compound and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap).

Chromatographic Conditions (Example):

  • Column: Kinetex® C18 column (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40°C.[1]

  • Gradient:

    • Start at 5% B for 0.5 min.

    • Increase to 95% B in 9.5 min.

    • Hold at 95% B for 2.5 min.

    • Return to initial conditions in 0.1 min.

    • Re-equilibrate for 2.4 min.[1]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Full scan TOF-MS and information-dependent acquisition (IDA) for MS/MS.[1][2]

  • Source Parameters (typical):

    • Gas 1 (Nebulizer Gas): 45 psi

    • Gas 2 (Heater Gas): 70 psi

    • Curtain Gas: 30 psi

    • Temperature: 500°C

    • IonSpray Voltage: 5500 V

III. Visualizations

A. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis FUB This compound HLM Human Liver Microsomes FUB->HLM HEP Human Hepatocytes FUB->HEP Quench Quench Reaction (Acetonitrile) HLM->Quench Incubation HEP->Quench Incubation Centrifuge Centrifugation Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC HRMS High-Resolution Mass Spectrometry (Detection) LC->HRMS Data Data Analysis (Metabolite ID) HRMS->Data

Caption: Experimental workflow for this compound metabolite profiling.

B. This compound Metabolic Pathway

The primary metabolic pathway for this compound involves hydroxylation of the adamantyl group.[3] For the structurally similar ADB-FUBINACA, a broader range of metabolic transformations has been observed, including hydroxylation, amide hydrolysis, dehydrogenation, and glucuronidation.[1][2] The following diagram illustrates these potential metabolic routes for this compound.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism FUB This compound OH_Adamantyl Adamantyl Hydroxylation (Major Pathway for this compound) FUB->OH_Adamantyl CYP450 OH_Indazole Indazole Hydroxylation FUB->OH_Indazole CYP450 Amide_Hydrolysis Amide Hydrolysis FUB->Amide_Hydrolysis Hydrolases Dehydrogenation Dehydrogenation OH_Adamantyl->Dehydrogenation Dehydrogenases Glucuronidation Glucuronidation OH_Adamantyl->Glucuronidation UGT OH_Indazole->Glucuronidation UGT Amide_Hydrolysis->Glucuronidation UGT Final Excreted Metabolites Glucuronidation->Final

Caption: Proposed metabolic pathways of this compound.

References

Application Notes & Protocols for Fub-apinaca Analysis in Hair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Fub-apinaca, a potent synthetic cannabinoid, in human hair samples. The methodologies outlined are based on established and validated techniques within the forensic toxicology community, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Introduction

This compound (also known as FUB-AKB48) is a synthetic cannabinoid that has been identified in cases of driving under the influence and postmortem investigations. Due to its high potency and rapid metabolism, hair analysis offers a valuable tool for detecting past exposure, providing a longer detection window compared to blood or urine.[1] The successful analysis of this compound in hair is critically dependent on the sample preparation technique, which must effectively decontaminate the hair, extract the analyte from the keratinous matrix, and minimize matrix effects prior to instrumental analysis.

Experimental Protocols

Several effective protocols have been developed for the extraction and analysis of synthetic cannabinoids, including this compound, from hair. Below are detailed methodologies that can be adapted for this purpose.

Protocol 1: Methanolic Extraction with Sonication

This protocol is a straightforward and widely used method for the extraction of synthetic cannabinoids from hair.

1. Decontamination:

  • Wash approximately 20-50 mg of hair sequentially with 5 mL of water and 5 mL of acetone, each for 2 minutes with oscillation or vortexing.[2]

  • Alternatively, a wash step with dichloromethane (B109758) can be employed.[3]

  • Allow the hair to dry completely at room temperature.

2. Pulverization:

  • Cut the decontaminated hair into small segments (approximately 1-2 mm).

  • For enhanced extraction efficiency, pulverize the hair using a ball mill or cryo-grinding.[4]

3. Extraction:

  • Place the pulverized hair in a 2 mL centrifuge tube.

  • Add 1 mL of methanol (B129727) (or a mixture of methanol and acetonitrile).[2][4]

  • Sonicate the sample for a period ranging from 5 minutes to 3 hours.[2][3]

  • Centrifuge the sample at 8,000-10,000 rpm for 5 minutes.

4. Sample Cleanup and Analysis:

  • Carefully transfer the supernatant to a new tube.

  • The extract can be directly injected into the LC-MS/MS system or subjected to further cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if significant matrix effects are observed.[5][6]

  • For direct injection, the supernatant may be diluted with water or mobile phase.[2]

Protocol 2: Alkaline Digestion followed by Liquid-Liquid Extraction

This method involves the digestion of the hair matrix to release the entrapped analytes.

1. Decontamination:

  • Follow the decontamination steps outlined in Protocol 1.

2. Digestion:

  • Place approximately 50 mg of washed and dried hair in a glass tube.

  • Add 1 mL of 1M Sodium Hydroxide (NaOH).

  • Incubate the mixture at an elevated temperature (e.g., 95°C) for a specified time to digest the hair.

3. Extraction:

  • After cooling, neutralize the sample with an appropriate acid (e.g., hydrochloric acid).

  • Perform a liquid-liquid extraction by adding a suitable organic solvent, such as a mixture of n-hexane and ethyl acetate.[7]

  • Vortex the mixture and centrifuge to separate the layers.

4. Sample Preparation for Analysis:

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[3]

Data Presentation

The following tables summarize quantitative data from various studies on synthetic cannabinoid analysis in hair, which can be considered as performance benchmarks for this compound method development.

Analyte/MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
AB-PINACA0.5 pg/mg1 pg/mg[8][9]
Various Synthetic Cannabinoids0.065 - 0.125 ng/mg-[3]
AB-CHMINACA and metabolites0.5 - 10 pg/mg2 - 50 pg/mg[3]
72 Synthetic Cannabinoids-0.5 - 5.0 pg/mg[10]
Method Validation ParameterAB-PINACA in HairReference
LinearityAcceptable[8][9]
RepeatabilityAcceptable[8][9]
ReproducibilityAcceptable[8][9]
Intraday Imprecision7.3% - 20%[3]
Trueness (Bias)1.5% - 12.3%[3]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation protocols described above.

Protocol1_Workflow start Start: Hair Sample (20-50 mg) decon Decontamination (Water, Acetone/DCM) start->decon dry1 Drying decon->dry1 pulverize Pulverization (Cutting/Grinding) dry1->pulverize extraction Extraction (Methanol/Acetonitrile + Sonication) pulverize->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Optional Cleanup (SPE or LLE) supernatant->cleanup direct_inject Direct Injection cleanup->direct_inject No analysis LC-MS/MS Analysis cleanup->analysis Yes direct_inject->analysis

Caption: Workflow for Methanolic Extraction with Sonication.

Protocol2_Workflow start Start: Hair Sample (~50 mg) decon Decontamination (Water, Acetone) start->decon dry1 Drying decon->dry1 digestion Alkaline Digestion (NaOH, Heat) dry1->digestion neutralize Neutralization digestion->neutralize lle Liquid-Liquid Extraction (n-Hexane/Ethyl Acetate) neutralize->lle separate Phase Separation lle->separate evaporate Evaporation of Organic Layer separate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Alkaline Digestion and LLE.

Concluding Remarks

The choice of sample preparation technique for this compound analysis in hair will depend on the specific laboratory instrumentation, desired sensitivity, and sample throughput. Direct injection methods after a simple methanolic extraction are often sufficient for modern, highly sensitive LC-MS/MS systems.[6] However, for complex matrices or when lower detection limits are required, additional cleanup steps such as SPE or LLE are recommended to reduce matrix effects.[5] Method validation is a critical step to ensure the accuracy and reliability of the results, and should be performed according to international guidelines.[3][8] The detection of metabolites, where possible, can provide stronger evidence of drug consumption.[11]

References

Application Notes and Protocols for FUB-APINACA in Receptor Internalization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is a potent synthetic cannabinoid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its high affinity and efficacy make it a valuable tool for studying the pharmacological effects mediated by these receptors. One critical aspect of G protein-coupled receptor (GPCR) signaling and regulation is receptor internalization, a process by which cell surface receptors are translocated to the interior of the cell upon agonist binding. This process is fundamental for receptor desensitization, resensitization, and downstream signaling events. These application notes provide detailed protocols and data for utilizing this compound in receptor internalization assays, offering a robust method to investigate the cellular response to this synthetic cannabinoid.

Mechanism of Action and Signaling Pathway

This compound binding to CB1 or CB2 receptors initiates a cascade of intracellular events. As a GPCR agonist, it promotes the coupling of the receptor to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

Simultaneously, agonist binding triggers the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to initiate the internalization of the receptor into endosomes. The internalized receptors can then be either recycled back to the plasma membrane or targeted for degradation.

Below is a diagram illustrating the signaling pathway leading to cannabinoid receptor internalization upon agonist binding.

Cannabinoid Receptor Internalization Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1/CB2 Receptor This compound->CB1R Binds G_protein Gi/o Protein CB1R->G_protein Activates GRK GRK CB1R->GRK Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits GRK->CB1R Phosphorylates Endocytosis Clathrin-Mediated Endocytosis beta_arrestin->Endocytosis Initiates Endosome Endosome Endocytosis->Endosome Forms Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

This compound induced cannabinoid receptor internalization pathway.

Quantitative Data

Table 1: Pharmacological Data for AMB-FUBINACA in β-Arrestin 2 Recruitment Assays

CompoundReceptorAssayEC50 (nM)Emax (% of control)Reference
(S)-AMB-FUBINACACB1β-Arrestin 2 Recruitment7.3280% (vs. JWH-018)
(R)-AMB-FUBINACACB1β-Arrestin 2 Recruitment44.4180% (vs. JWH-018)
(S)-AMB-FUBINACACB2β-Arrestin 2 Recruitment2.5250% (vs. JWH-018)
(R)-AMB-FUBINACACB2β-Arrestin 2 Recruitment7.9230% (vs. JWH-018)

Note: The data presented is for AMB-FUBINACA, a close structural analog of this compound. This data is provided as a representative measure of the expected potency and efficacy.

Experimental Protocols

Experimental Workflow: Immunofluorescence Assay for Receptor Internalization

The following diagram outlines the key steps involved in the immunofluorescence-based receptor internalization assay.

Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 cells expressing CB1 or CB2 receptors) start->cell_culture treatment 2. This compound Treatment (Incubate with various concentrations and for different time points) cell_culture->treatment fixation 3. Cell Fixation (e.g., with 4% Paraformaldehyde) treatment->fixation permeabilization 4. Permeabilization (e.g., with 0.1% Triton X-100) (for intracellular staining) fixation->permeabilization blocking 5. Blocking (e.g., with 5% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (Anti-CB1 or Anti-CB2) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting 8. Mounting (with DAPI for nuclear staining) secondary_ab->mounting imaging 9. Confocal Microscopy (Image acquisition) mounting->imaging analysis 10. Image Analysis (Quantify internalization) imaging->analysis end End analysis->end

Workflow for immunofluorescence-based receptor internalization assay.
Detailed Methodology: Immunofluorescence Staining for CB1/CB2 Receptor Internalization

This protocol is designed for cultured cells (e.g., HEK293, CHO, or neuronal cells) expressing either endogenous or recombinant CB1 or CB2 receptors.

Materials:

  • Cells expressing CB1 or CB2 receptors

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-CB1 or Rabbit anti-CB2 antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Protocol:

  • Cell Seeding:

    • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free cell culture medium from the stock solution. A typical concentration range to test would be from 1 pM to 1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the culture medium from the wells and replace it with the this compound dilutions or vehicle control.

    • Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Cell Fixation:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for total receptor staining):

    • To visualize both surface and internalized receptors, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Note: For staining only surface receptors, omit this permeabilization step.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CB1 or anti-CB2 antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI staining solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Confocal Microscopy and Image Analysis:

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore and DAPI.

    • Capture Z-stack images to visualize the three-dimensional distribution of the receptors.

    • Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using image analysis software (e.g., ImageJ/Fiji) by defining regions of interest (ROIs) for the membrane and cytoplasm. The ratio of intracellular to membrane fluorescence can be calculated for each condition.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to study this compound-induced cannabinoid receptor internalization. By employing these methods, scientists can gain valuable insights into the molecular mechanisms underlying the effects of this potent synthetic cannabinoid, which is crucial for both basic research and the development of novel therapeutics targeting the endocannabinoid system. The use of immunofluorescence microscopy provides a robust and visual method to quantify this important cellular process.

References

Application Note: Quantification of Fub-apinaca in Oral Fluid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust method for the quantification of Fub-apinaca, a potent synthetic cannabinoid, in human oral fluid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by chromatographic separation and detection. This method is suitable for use in forensic toxicology, clinical research, and drug monitoring applications. The validation parameters demonstrate the method's accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Synthetic cannabinoids, such as this compound, represent a significant challenge for public health and forensic toxicology due to their high potency and constantly evolving chemical structures. Oral fluid is a valuable matrix for monitoring recent drug use as it is non-invasive to collect and often contains the parent drug. This document provides a detailed protocol for the extraction and quantification of this compound from oral fluid, offering a reliable method for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable deuterated internal standard)

  • LC-MS/MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Drug-free human oral fluid

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound-d4 in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free oral fluid with the appropriate working standard solutions to prepare calibrators and QCs at desired concentrations. A typical calibration range is 0.1 to 50 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of oral fluid sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 10 µL of the extract into the LC-MS/MS system.

A validated method for the detection of 19 synthetic cannabinoids in oral fluid, including AB-FUBINACA, utilizes a simple protein precipitation step with a sample volume of 100 μL prior to centrifugation and injection into the LC-MS/MS system[1].

LC-MS/MS Analysis

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Injection Volume 10 µL
Column Temperature 40 °C

Chromatographic separation for similar synthetic cannabinoids in oral fluid has been achieved in as little as 4 minutes using a biphenyl (B1667301) column with a mobile phase of 0.1% formic acid in water and acetonitrile[1].

Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Quantitative Data

The following tables summarize the expected quantitative performance of the method, based on validated methods for structurally similar synthetic cannabinoids like AB-FUBINACA in oral fluid.

Table 1: MRM Transitions for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 383.2253.3 (Quantifier)33100
109.0 (Qualifier)57100
This compound-d4 387.2257.333100

Note: The MRM transitions for this compound are proposed based on the fragmentation of the closely related analog ADB-FUBINACA, which has a precursor ion of m/z 383.2 and product ions of m/z 253.3 and 109.0 with collision energies of 33 V and 57 V respectively[2].

Table 2: Method Validation Summary
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.25 - 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15% of the nominal concentration
Recovery > 85%

A validated method for 19 synthetic cannabinoids in oral fluid, including AB-FUBINACA, demonstrated a limit of detection of 1 ng/mL and a limit of quantitation of 2.5 ng/mL[1]. The linearity for these compounds was in the range of 2.5-500 ng/mL, with accuracy between 90.5-112.5% of the target concentration and precision ranging from 3-14.7%[1]. For other synthetic cannabinoids in oral fluid, limits of quantification as low as 1 ng/mL have been reported[3].

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound in oral fluid.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in oral fluid. The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The method's performance characteristics make it a valuable tool for researchers and professionals in the fields of forensic and clinical toxicology.

References

Application Note: Derivatization Methods for the Analysis of FUB-APINACA by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analysis of FUB-APINACA, a potent synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the chemical structure of this compound, derivatization is often recommended to improve its thermal stability and chromatographic behavior, leading to enhanced sensitivity and more reliable quantification. This note focuses on silylation as a primary derivatization technique and also discusses direct analysis as an alternative approach. Detailed experimental protocols, quantitative data, and visual diagrams of the experimental workflow and the compound's signaling pathway are provided to guide researchers in their analytical method development.

Introduction

This compound is an indazole-based synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors.[1] Its detection and quantification in various matrices are crucial for forensic toxicology, clinical chemistry, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids. However, the analysis of some synthetic cannabinoids, including those of the indazole-carboxamide class, can be challenging due to their thermal instability and potential for degradation in the hot GC injector. Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is a common strategy to overcome these challenges. Silylation, which involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a frequently employed derivatization technique that increases the volatility and thermal stability of analytes.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound and related synthetic cannabinoids by GC-MS, both with and without derivatization.

CompoundMethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
AMB-FUBINACAGC-FID1.5 µg/mL4.5 µg/mLCriminal Evidences[2]
FUB-AMB & AB-FUBINACAGC-MSNot ReportedNot ReportedBlood and Urine[3]
5F-CUMYL-PICAGC-MS/MS0.1 ng/mL0.50 ng/mLHuman Blood[4]
5F-MDMB-PICAGC-MS/MS0.11 ng/mL0.50 ng/mLHuman Blood[4]

Note: Specific quantitative data for derivatized this compound is limited in the reviewed literature. The provided data for related compounds and underivatized analysis offers a comparative baseline. The LOD and LOQ for derivatized this compound are expected to be in a similar or lower range.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is adapted from a method used for the derivatization of the structurally similar synthetic cannabinoid APINAC.[5]

Materials:

  • This compound standard or sample extract dried under a stream of nitrogen.

  • Silylating reagent: A 1:1 (v/v) mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and Ethyl Acetate (B1210297).

  • Heating block or oven.

  • GC-MS vials with inserts.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the this compound standard or sample extract is completely dry in a GC-MS vial. The presence of water can interfere with the silylation reaction.

  • Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS in ethyl acetate (1:1, v/v) solution to the dried sample in the vial.

  • Reaction: Tightly cap the vial and vortex briefly to ensure the sample is fully dissolved in the reagent.

  • Incubation: Place the vial in a heating block or oven set to 60°C for 30 minutes to facilitate the derivatization reaction.[5]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Direct Analysis of this compound by GC-MS

For instances where derivatization is not desired, direct analysis can be performed. However, careful optimization of GC-MS parameters is crucial to minimize thermal degradation.

Materials:

  • This compound standard or sample extract.

  • Appropriate solvent for reconstitution (e.g., Methanol, Ethyl Acetate).

  • GC-MS vials.

Procedure:

  • Sample Preparation: Reconstitute the dried this compound standard or sample extract in a suitable solvent to a known concentration.

  • Vortexing: Vortex the sample to ensure complete dissolution.

  • Analysis: The sample is ready for direct injection into the GC-MS system. It is advisable to use a lower injection port temperature and a splitless injection to minimize the thermal stress on the analyte.

Visualizations

This compound Silylation Workflow

FUB_APINACA_Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dried This compound Sample add_reagent Add Silylating Reagent (BSTFA + 1% TMCS in Ethyl Acetate) start->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate at 60°C for 30 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound.

This compound Signaling Pathway

FUB_APINACA_Signaling_Pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling fub_apinaca This compound cb1_receptor CB1 Receptor fub_apinaca->cb1_receptor Agonist cb2_receptor CB2 Receptor fub_apinaca->cb2_receptor Agonist gi_protein Gi/o Protein Activation cb1_receptor->gi_protein cb2_receptor->gi_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase gi_protein->adenylyl_cyclase mapk Activation of MAPK Pathway gi_protein->mapk camp Decreased cAMP adenylyl_cyclase->camp

Caption: Simplified signaling pathway of this compound.

Discussion

The choice between derivatization and direct analysis depends on the specific requirements of the assay, including sensitivity needs and the complexity of the sample matrix. Silylation with reagents like BSTFA is a robust method to improve the chromatographic performance of this compound, potentially leading to lower detection limits and more accurate quantification. The formation of the trimethylsilyl derivative increases the compound's volatility and reduces its polarity, resulting in better peak shape and reduced tailing on common non-polar GC columns.

Direct analysis, while simpler and faster in terms of sample preparation, may suffer from on-column degradation, leading to lower sensitivity and potential inaccuracies. If direct analysis is chosen, it is imperative to use a well-maintained GC-MS system with a clean injector liner and to optimize the temperature program to minimize the thermal decomposition of this compound.

Conclusion

This application note provides a framework for the GC-MS analysis of this compound. The detailed silylation protocol offers a reliable method to enhance the analytical performance for this synthetic cannabinoid. For rapid screening or when derivatization is not feasible, a direct analysis method can be employed with careful optimization. The provided information aims to assist researchers and scientists in developing and validating robust and accurate analytical methods for this compound.

References

Application Notes and Protocols for the Use of FUB-APINACA in GTPγS Binding Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is an indazole-based synthetic cannabinoid that acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs, such as the cannabinoid receptors.[2][3][4] It directly measures the activation of G-proteins, which is one of the earliest events in the signal transduction cascade following receptor activation.[3][4]

This assay utilizes a non-hydrolyzable analog of GTP, guanosine (B1672433) 5'-O-(3-thiotriphosphate), labeled with the radioisotope sulfur-35 (B81441) ([³⁵S]GTPγS).[3] Upon agonist binding to a GPCR, the associated heterotrimeric G-protein releases GDP and binds GTP, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling.[3] The use of [³⁵S]GTPγS allows for the quantification of G-protein activation, as it is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, leading to its accumulation.[5] This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to determine the potency (EC₅₀) and efficacy (Emax) of this compound at cannabinoid receptors.

Signaling Pathway of this compound

This compound exerts its effects by activating CB1 and CB2 receptors, which are canonically coupled to inhibitory G-proteins (Gi/o).[2] Upon binding of this compound, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα(i/o) subunit from the Gβγ dimer. The activated Gα(i/o) subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, including ion channels.

FUB_APINACA_Signaling_Pathway FUB_APINACA This compound CB1_R CB1/CB2 Receptor FUB_APINACA->CB1_R binds to G_Protein Gα(i/o)βγ GDP CB1_R->G_Protein activates G_Protein_Active Gα(i/o) GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC inhibits Downstream Downstream Signaling G_Protein_Active->Downstream cAMP cAMP AC->cAMP converts ATP ATP ATP->AC GTP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Add Membranes, GDP, & Compound to Plate Membrane_Prep->Assay_Setup Compound_Prep Serial Dilution of This compound & Controls Compound_Prep->Assay_Setup Initiation Add [³⁵S]GTPγS Assay_Setup->Initiation Incubation Incubate at 30°C (60-90 min) Initiation->Incubation Termination Filtration & Washing Incubation->Termination Quantification Scintillation Counting Termination->Quantification Data_Analysis Calculate Specific Binding Quantification->Data_Analysis Curve_Fitting Dose-Response Curve Fitting (EC₅₀ & Emax) Data_Analysis->Curve_Fitting

References

Application Notes and Protocols for the Quantitative Analysis of Fub-apinaca Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Fub-apinaca (also known as this compound or AFUBINACA) in biological matrices, such as whole blood and urine. The use of a stable isotope-labeled internal standard, this compound-d9, is recommended to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Introduction

This compound is a potent synthetic cannabinoid receptor agonist that has been identified in forensic and clinical cases. Accurate quantification of this compound is crucial for toxicological assessments, pharmacokinetic studies, and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. This document outlines the necessary materials, equipment, and procedures for the successful analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (certified reference material)

    • This compound-d9 (stable isotope-labeled internal standard)

  • Solvents and Reagents (LC-MS grade or higher):

  • Solid Phase Extraction (SPE) Cartridges:

    • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

  • Other Materials:

    • Volumetric flasks and pipettes

    • Centrifuge tubes

    • Autosampler vials

    • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d9 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with methanol to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound-d9 primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of whole blood sample, add 20 µL of the 100 ng/mL this compound-d9 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • To 1 mL of urine sample, add 20 µL of the 100 ng/mL this compound-d9 internal standard working solution.

  • Condition the SPE cartridge:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

  • Load the sample:

    • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte:

    • Elute this compound and this compound-d9 with 1 mL of methanol or a mixture of ethyl acetate and hexane.

  • Evaporate and reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 404.2109.1 (Quantifier)35
253.1 (Qualifier)25
This compound-d9 413.2109.1 (Quantifier)35
262.1 (Qualifier)25

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of this compound in whole blood.

ParameterResult
Linearity Range 0.1 - 50 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (at 3 QC levels) 85 - 115%
Precision (at 3 QC levels) < 15% RSD
Recovery > 80%
Matrix Effect Compensated by internal standard

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Whole Blood or Urine) Add_IS Add this compound-d9 Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound analysis.

This compound Signaling Pathway

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a signaling cascade that leads to various cellular responses.

G FUB This compound CB1 CB1 Receptor (GPCR) FUB->CB1 binds to G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK/MAPK Pathway G_protein->ERK activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits Transcription Gene Transcription & Cellular Responses ERK->Transcription

Caption: this compound CB1 receptor signaling pathway.

Troubleshooting & Optimization

Overcoming matrix effects in Fub-apinaca bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Fub-apinaca.

Troubleshooting Guides

Issue: Poor sensitivity or inconsistent results for this compound in plasma/blood samples.

Possible Cause: Significant ion suppression from endogenous matrix components like phospholipids (B1166683).

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a quick method, it may not sufficiently remove phospholipids. If using PPT, consider using acetonitrile (B52724) as the precipitation solvent, as it tends to remove fewer phospholipids compared to methanol (B129727).[1] A 1:3 volume ratio of plasma to acetonitrile is a good starting point.[1]

    • Solid-Phase Extraction (SPE): This is a more effective technique for removing interfering matrix components.[2] For this compound and its analogs, a reverse-phase polymer-based cartridge (e.g., Oasis HLB) is recommended.[1][3]

    • Supported-Liquid Extraction (SLE): This method offers a simplified workflow with good recoveries (often above 60%) and minimal matrix effects for synthetic cannabinoids in whole blood.[4]

  • Chromatographic Separation:

    • Ensure your LC method effectively separates this compound from the early-eluting, polar matrix components that can cause ion suppression.

    • Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) column, which can offer alternative retention mechanisms for cannabinoids.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS for this compound is the most effective way to compensate for matrix effects and variability in extraction recovery.[5][6] If a specific SIL-IS for this compound is unavailable, a labeled analog may be a suitable alternative, but thorough validation is crucial.

Issue: High variability in quantification between different sample lots.

Possible Cause: Inter-individual differences in the sample matrix affecting recovery and ionization.

Troubleshooting Steps:

  • Matrix Effect Evaluation:

    • Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement in different lots of blank matrix.

    • A post-column infusion experiment can help identify regions in your chromatogram where significant ion suppression occurs.

  • Matrix-Matched Calibrators:

    • Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

  • Re-evaluate Sample Preparation:

    • If matrix effects are highly variable, a more rigorous cleanup method like SPE is recommended over simpler methods like "dilute-and-shoot" or protein precipitation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological sample (e.g., plasma, urine).[7] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility. For this compound and other synthetic cannabinoids, ion suppression is the more common phenomenon.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: The optimal sample preparation technique depends on the biological matrix and the required sensitivity of the assay.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for minimizing matrix effects in complex matrices like plasma and blood by providing a thorough cleanup of proteins, salts, and phospholipids.[2][4] For synthetic cannabinoids, Oasis HLB cartridges have shown high recovery rates.[1][3]

  • Protein Precipitation (PPT): A simpler and faster technique, but less effective at removing phospholipids, which are major contributors to ion suppression. Acetonitrile is often preferred over methanol as the precipitation solvent.[1]

  • Supported-Liquid Extraction (SLE): A high-throughput alternative to traditional liquid-liquid extraction (LLE) that has demonstrated good recoveries and clean extracts for synthetic cannabinoids in blood.[4]

Q3: How can I quantitatively assess the matrix effect in my this compound assay?

A3: The most common method is the post-extraction spike . This involves comparing the peak area of this compound in two samples:

  • Sample A: A neat solution of this compound in a clean solvent.

  • Sample B: A blank matrix sample that has been extracted first, with the this compound standard spiked into the final extract at the same concentration as Sample A.

The matrix effect is calculated as: Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound bioanalysis?

A4: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis using LC-MS/MS.[5][6] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar extraction inefficiencies and matrix effects. This allows for accurate correction of these variations, leading to more precise and reliable quantitative results. If a SIL-IS for this compound is not commercially available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analogs in Biological Matrices

Sample Preparation MethodBiological MatrixAnalyte(s)Recovery (%)Matrix Effect (%)Key AdvantagesKey DisadvantagesReference
Protein Precipitation (Acetonitrile)Rat PlasmaAMB-FUBINACA95.4 - 106.8Not specified for plasma, optimized to minimize effectFast and simpleLess effective at removing phospholipids[1]
Solid-Phase Extraction (Oasis HLB)Rat UrineAMB-FUBINACA92.0 - 106.893.4 - 118.0Excellent cleanup, high recoveryMore time-consuming and costly than PPT[1][8]
Supported-Liquid ExtractionHuman Whole BloodVarious Synthetic Cannabinoids> 60MinimalFast, simplified workflowMay have lower recovery than SPE[4]
Solid-Phase Extraction (Oasis HLB)Human Whole Blood4F-MDMB-BINACA83.1 - 97.591.1 - 109.4Good recovery and minimal matrix effectMethod-specific optimization required[9]

Note: Data for this compound analogs are presented as a proxy due to limited direct data for this compound. The principles and expected performance are similar.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine (Adapted from a method for AMB-FUBINACA) [1]

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3cc, 60 mg) with 3 mL of methanol followed by 6 mL of water.

  • Sample Pre-treatment: To 400 µL of urine, add 1.6 mL of acetonitrile and water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 40% methanol in water.

  • Elution: Elute this compound from the cartridge with 4 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound in Plasma (Adapted from a method for AMB-FUBINACA) [1]

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (1:3 plasma to solvent ratio).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Biological Sample (Plasma/Urine) ppt_step1 Add Acetonitrile (3:1) start->ppt_step1 Quick Analysis spe_step1 Condition Cartridge (Methanol, Water) start->spe_step1 Thorough Cleanup ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Collect Supernatant ppt_step2->ppt_step3 analysis LC-MS/MS Analysis ppt_step3->analysis spe_step2 Load Sample spe_step1->spe_step2 spe_step3 Wash spe_step2->spe_step3 spe_step4 Elute with Methanol spe_step3->spe_step4 spe_step4->analysis result Quantitative Result analysis->result

Caption: Workflow for this compound bioanalysis sample preparation.

troubleshooting_matrix_effects start Inconsistent/Poor Signal for this compound q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 implement_is Implement SIL-IS (Recommended) q1->implement_is No q2 Evaluate Sample Cleanup q1->q2 Yes a1_yes Yes a1_no No implement_is->q2 ppt Currently using: Protein Precipitation q2->ppt spe Currently using: Solid-Phase Extraction q2->spe switch_to_spe Switch to SPE for better cleanup ppt->switch_to_spe optimize_spe Optimize SPE Method (Wash/Elution Steps) spe->optimize_spe q3 Assess Matrix Effect Quantitatively switch_to_spe->q3 optimize_spe->q3 post_extraction_spike Perform Post-Extraction Spike Experiment q3->post_extraction_spike result Accurate & Reproducible Quantification post_extraction_spike->result

References

Technical Support Center: Chromatographic Resolution of Fub-apinaca Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Fub-apinaca isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

This compound, a synthetic cannabinoid, can exist as various isomers, including positional isomers and enantiomers. These isomers often share very similar physicochemical properties, which makes their separation by conventional chromatographic techniques difficult.[1] Achieving high resolution is critical for accurate identification and quantification, as different isomers can exhibit distinct pharmacological and toxicological profiles.

Q2: What is the difference between achiral and chiral separation, and which one do I need for this compound isomers?

  • Achiral separation distinguishes between compounds that are not mirror images of each other, such as positional isomers. Standard reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl) are typically employed for this purpose.[1] This type of analysis is often sufficient for initial screening.

  • Chiral separation is necessary to resolve enantiomers, which are non-superimposable mirror images of each other. This is crucial because enantiomers can possess significantly different biological activities.[1] For instance, one enantiomer of a synthetic cannabinoid might have potent psychoactive effects, while the other could be inactive or have a different therapeutic profile.[1] Chiral separation is typically achieved using specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives.[1][2]

For a comprehensive analysis of a this compound sample that may contain multiple isomer types, a combination of both achiral and chiral methods may be necessary.

Q3: How do I select the right HPLC column for separating this compound isomers?

The choice of column chemistry is a critical factor for successful separation.

  • For achiral separation of positional isomers: Phenyl-based columns (e.g., Phenyl-Hexyl, FluoroPhenyl) often provide better selectivity than traditional C18 columns due to π-π interactions with the aromatic rings in the this compound structure.[1]

  • For chiral separation of enantiomers: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are widely used and have shown success in separating enantiomers of various synthetic cannabinoids.[2][3][4] Columns like Lux Amylose-1 and Lux i-Cellulose-5 have demonstrated selectivity for synthetic cannabinoids with terminal methyl ester or amide moieties, respectively.[5][6]

Q4: What are the key mobile phase parameters to optimize for better resolution?

The mobile phase composition significantly influences selectivity and resolution.[7]

  • Solvent Composition: For reversed-phase HPLC, a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[8][9] Adjusting the ratio of the organic modifier can significantly impact retention and selectivity.

  • Additives: Small amounts of additives like formic acid can improve peak shape and ionization efficiency in mass spectrometry detection.[8]

  • Isocratic vs. Gradient Elution: An initial gradient elution can help to determine the optimal elution conditions.[1][7] For routine analysis, an isocratic method is often preferred as it can prevent baseline drift, which is particularly important for UV detection at lower wavelengths.[8][10]

Q5: How does column temperature affect the separation of this compound isomers?

Column temperature is a crucial parameter for optimizing chromatographic separations.

  • Impact on Retention and Selectivity: Increasing the column temperature generally leads to shorter retention times due to decreased mobile phase viscosity and increased analyte diffusion.[11][12] Conversely, lowering the temperature can increase retention and sometimes improve resolution for closely eluting compounds.[11][12] Temperature adjustments can also alter the selectivity between isomers.[12]

  • System Pressure: In UHPLC systems, operating at higher temperatures can be advantageous for reducing the high backpressure generated by smaller particle size columns.[12]

Troubleshooting Guide

Issue: Poor Resolution or Overlapping Peaks

This is one of the most common challenges encountered when separating isomers.

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry - For positional isomers, consider a phenyl-based column (e.g., Phenyl-Hexyl) for enhanced π-π interactions. - For enantiomers, utilize a chiral stationary phase (CSP), such as a polysaccharide-based column.
Suboptimal Mobile Phase Composition - Adjust Solvent Strength: Modify the ratio of organic solvent (acetonitrile/methanol) to the aqueous phase. A lower organic content generally increases retention and may improve resolution. - Optimize Gradient: If using a gradient, adjust the slope to better separate closely eluting peaks. For routine analysis, consider converting to an isocratic method once optimal conditions are identified.[8][10]
Incorrect Column Temperature - Systematically vary the column temperature (e.g., in 5°C increments) to observe the effect on resolution and selectivity.[12] Sometimes a sub-ambient temperature can enhance resolution.[11]
Inadequate Flow Rate - Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the analysis time.

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Add a mobile phase modifier like a small percentage of acid (e.g., 0.1% formic acid) to suppress silanol (B1196071) interactions.
Column Overload - Reduce the sample concentration or injection volume.
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, the column may need to be replaced.
Extra-column Volume - Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.

Issue: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Fluctuations in Mobile Phase Composition - Ensure the mobile phase is well-mixed and degassed. - If preparing the mobile phase online, check the pump's proportioning valves.
Unstable Column Temperature - Use a column oven to maintain a consistent temperature. Even minor temperature fluctuations can affect retention times.[12]
Pump Malfunction - Check for leaks and ensure the pump is delivering a consistent flow rate.
Column Equilibration - Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient.

Experimental Protocols

Protocol 1: Achiral Separation of this compound Positional Isomers using HPLC-UV

This protocol provides a general starting point for the separation of positional isomers.

Parameter Condition
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection UV at 230 nm
Sample Preparation Dissolve standard or sample in methanol.
Protocol 2: Chiral Separation of this compound Enantiomers using HPLC-MS/MS

This protocol is designed for the separation of enantiomers and is compatible with mass spectrometry.

Parameter Condition
Column Lux Amylose-1 (e.g., 150 mm x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Methanol
Isocratic Elution 75% B
Flow Rate 0.3 mL/min
Column Temperature 25°C
Injection Volume 2 µL
Detection ESI-MS/MS in positive ion mode
Sample Preparation Dissolve standard or sample in methanol.

Visualizations

TroubleshootingWorkflow Start Poor Isomer Resolution IsChiral Is it a Chiral Separation? Start->IsChiral IsAchiral Is it an Achiral Separation? Start->IsAchiral ChiralActions Use Chiral Stationary Phase (CSP) - Polysaccharide-based - Optimize Mobile Phase - Adjust Temperature IsChiral->ChiralActions Yes AchiralActions Use Phenyl-based Column - Optimize Mobile Phase - Adjust Gradient - Adjust Temperature IsAchiral->AchiralActions Yes ResolutionOk Resolution Achieved ChiralActions->ResolutionOk AchiralActions->ResolutionOk MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation SamplePrep 1. Sample Preparation (Dissolve in appropriate solvent) ColumnScreening 2. Column Screening (Test different stationary phases) SamplePrep->ColumnScreening GradientScreening 3. Gradient Screening (Initial run to determine elution range) ColumnScreening->GradientScreening MethodOptimization 4. Method Optimization (Convert to isocratic, adjust mobile phase & temperature) GradientScreening->MethodOptimization MethodValidation 5. Method Validation (Test for robustness, linearity, etc.) MethodOptimization->MethodValidation

References

Technical Support Center: Enhancing Sensitivity for Low-Level Fub-apinaca Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of Fub-apinaca and related synthetic cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of this compound?

A1: Detecting low concentrations of this compound is challenging due to several factors. Like many synthetic cannabinoids, it is highly lipophilic and undergoes rapid and extensive metabolism in the body.[1] This means the parent compound is often present at very low or undetectable levels in biological samples like urine.[1][2] Therefore, identifying the correct metabolic biomarkers is crucial for confirming consumption.[2][3][4] Additionally, the constant emergence of new synthetic cannabinoid analogs with slight structural modifications makes it difficult for standard analytical methods to keep pace.[5][6]

Q2: Which analytical techniques are most suitable for sensitive this compound detection?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the confirmation of this compound.[1] LC-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) is particularly valuable as it provides high sensitivity and accurate mass information, which aids in the identification of novel metabolites and analogs.[7] While immunoassays can be used for initial screening, they may have limitations in specificity and cross-reactivity with the vast range of synthetic cannabinoids, potentially leading to false positives or negatives.[1][8]

Q3: What are the primary metabolites of this compound that should be targeted for detection?

A3: The primary metabolic pathway for this compound, an indazole carboxamide with an adamantyl group, is the hydroxylation of the adamantyl group.[3][4] Therefore, isomeric hydroxylated metabolites of the adamantyl group are the main targets for sensitive and specific detection. Other potential metabolic pathways include amide hydrolysis.[3][4] Identifying these metabolites is critical as the parent compound is often not detectable in urine samples.[9]

Q4: How can sample preparation be optimized to improve detection sensitivity?

A4: Proper sample preparation is critical for enhancing detection sensitivity. For urine samples, which often contain conjugated metabolites, an initial hydrolysis step (e.g., acid hydrolysis) is required to free the analytes.[9] For blood or serum, protein precipitation is a common and effective method.[9] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can then be used to concentrate the analytes and remove matrix interferences. The choice of extraction solvent and pH adjustment are crucial for maximizing the recovery of this compound and its metabolites.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound or its Metabolites

Possible Cause Troubleshooting Step
Inappropriate Target Analyte The parent this compound compound is extensively metabolized and often absent in urine.[1][9] Focus on detecting the major metabolites, such as the hydroxylated adamantyl species.[3][4]
Inefficient Extraction Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the analytes of interest. For LLE, test different organic solvents (e.g., ethyl acetate (B1210297), hexane/ethyl acetate mixtures).[9]
Metabolite Conjugation For urine samples, incorporate a hydrolysis step (e.g., with hydrochloric acid) to cleave glucuronide conjugates before extraction.[9]
Instrumental Sensitivity Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters and collision energies for the specific target analytes to maximize signal intensity.

Issue 2: High Matrix Effects and Interference

Possible Cause Troubleshooting Step
Insufficient Sample Cleanup Employ a more rigorous sample preparation method. Consider using a multi-step extraction or a more selective SPE sorbent.
Co-eluting Matrix Components Optimize the chromatographic separation to resolve the analytes from interfering matrix components. A longer gradient or a different column chemistry may be necessary.[2]
Ion Suppression/Enhancement Use an internal standard that is structurally similar to the analyte to compensate for matrix effects. A stable isotope-labeled internal standard is ideal.

Issue 3: Poor Reproducibility and Inconsistent Results

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use automated liquid handlers for improved precision if available.
Instrumental Drift Regularly check the instrument's performance (e.g., calibration, sensitivity, and peak shape) using a quality control sample.
Degradation of Analyte Store samples and standards at appropriate temperatures (e.g., -20°C or -80°C) to prevent degradation.[1] Prepare fresh working solutions of standards regularly.

Data Presentation

Table 1: Comparison of Analytical Methods for Synthetic Cannabinoid Detection

Method Principle Sensitivity Specificity Throughput Application
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High (ng/mL to pg/mL)HighMediumConfirmatory analysis, metabolite identification.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.High (ng/mL)HighMediumConfirmatory analysis, often requires derivatization.[9]
LC-QTOF/MS Chromatographic separation with high-resolution mass spectrometry.Very HighVery HighMediumUntargeted screening, identification of novel compounds.[7]
Immunoassay (ELISA) Antigen-antibody binding with a detectable signal.Moderate (ng/mL)Variable (potential for cross-reactivity)HighPresumptive screening.[1][8]

Experimental Protocols

Protocol 1: this compound Metabolite Analysis in Urine by LC-MS/MS

  • Sample Hydrolysis: To 1 mL of urine, add 100 µL of concentrated hydrochloric acid. Incubate at 60°C for 1 hour.[9] Allow the sample to cool to room temperature.

  • pH Adjustment: Neutralize the sample by adding a strong base (e.g., 10 M NaOH) until the pH is between 6 and 7.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., this compound-d9) to the sample.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[9]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 or biphenyl (B1667301) column for chromatographic separation.[2] Optimize the mass spectrometer settings for the specific precursor and product ions of the target metabolites.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Acid Hydrolysis (60°C, 1 hr) urine->hydrolysis neutralization Neutralization (pH 6-7) hydrolysis->neutralization is_addition Add Internal Standard neutralization->is_addition lle Liquid-Liquid Extraction (Ethyl Acetate) is_addition->lle evaporation Evaporation (Nitrogen Stream) lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_processing Data Processing & Quantification lcmsms->data_processing

Caption: Workflow for this compound metabolite detection in urine.

signaling_pathway cluster_detection_logic Logical Flow for this compound Detection sample Biological Sample (Urine/Blood) screening Initial Screening (Immunoassay) sample->screening confirmation Confirmatory Analysis (LC-MS/MS or GC-MS) screening->confirmation Presumptive Positive negative Negative Result screening->negative Negative positive Positive Result confirmation->positive Metabolites Detected metabolite_analysis Target Metabolite Analysis confirmation->metabolite_analysis Parent Compound Not Detected metabolite_analysis->positive Metabolites Confirmed metabolite_analysis->negative Metabolites Not Detected

Caption: Decision pathway for this compound sample analysis.

References

Troubleshooting Fub-apinaca instability in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fub-apinaca in plasma samples. The information provided is intended to help address common challenges related to the instability of this synthetic cannabinoid during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound concentration is lower than expected in my plasma samples. What could be the cause?

A1: Lower than expected concentrations of this compound are often due to its instability in plasma. The primary cause of degradation is enzymatic hydrolysis of the terminal amide bond, leading to the formation of a carboxylic acid metabolite. Several factors can accelerate this degradation, including improper storage temperature and repeated freeze-thaw cycles.[1][2] It is crucial to store samples at -20°C or lower immediately after collection and to minimize the number of times they are thawed and refrozen.[3][4][5]

Q2: I am detecting the carboxylic acid metabolite of this compound, but little to no parent drug. Does this indicate sample degradation?

A2: Not necessarily. While the presence of the carboxylic acid metabolite can be a result of in vitro degradation, this compound is also rapidly and extensively metabolized in vivo to this same metabolite.[6][7][8] Therefore, the presence of the metabolite is a reliable indicator of exposure, even if the parent compound is not detected. To differentiate between in vivo metabolism and in vitro degradation, it is essential to implement strict sample handling and storage protocols from the moment of collection.

Q3: What are the optimal storage conditions for plasma samples containing this compound?

A3: For long-term stability, plasma samples should be stored frozen at -20°C or, ideally, at -80°C.[1][5] Storage at refrigerated (4°C) or ambient temperatures leads to significant and rapid degradation of this compound.[1][3][4] If immediate analysis is not possible, samples should be frozen as quickly as possible.

Q4: How many freeze-thaw cycles can my plasma samples undergo before significant degradation of this compound occurs?

A4: It is recommended to minimize freeze-thaw cycles. Studies on similar synthetic cannabinoids have shown that as few as three freeze-thaw cycles can lead to a noticeable decrease in the concentration of the parent compound.[2][9] If multiple analyses from the same sample are anticipated, it is best practice to aliquot the plasma into smaller volumes before the initial freezing.

Q5: Are there any chemical stabilizers that I can add to my plasma samples to prevent this compound degradation?

A5: While the literature primarily emphasizes temperature control, the use of esterase inhibitors could theoretically protect the amide bond of this compound from enzymatic hydrolysis. However, the addition of any substance to a sample must be carefully validated to ensure it does not interfere with the analytical method (e.g., cause ion suppression in LC-MS/MS). The most widely accepted and validated method for preserving this compound is proper frozen storage.[1][3][4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound in plasma.

Issue 1: Low or No Detection of this compound in Spiked Control Samples.

  • Possible Cause 1: Inadequate Storage. The control samples may have been stored improperly (e.g., at 4°C or room temperature) for a period, leading to degradation.

    • Solution: Always prepare fresh spiked controls for each analytical run. Ensure that any stock solutions of this compound are stored in a suitable solvent at -20°C or below and that their stability has been verified.

  • Possible Cause 2: Issues with Analytical Method. Problems with the extraction procedure, instrument sensitivity, or matrix effects could be the cause.

    • Solution: Review your sample preparation protocol. Ensure complete protein precipitation or efficient liquid-liquid extraction. Verify the performance of your analytical instrument (e.g., LC-MS/MS) by injecting a pure standard. Evaluate for matrix effects by comparing the response of this compound in solvent versus in a plasma extract.

Issue 2: High Variability in this compound Concentrations Between Replicates.

  • Possible Cause 1: Inconsistent Sample Handling. Differences in the time samples spend at room temperature during preparation can lead to variable degradation.

    • Solution: Standardize your sample preparation workflow. Process all samples, including calibrators and quality controls, on ice and for a consistent duration.

  • Possible Cause 2: Incomplete Thawing or Mixing. If frozen samples are not completely thawed and thoroughly mixed before aliquoting, it can lead to non-homogeneous samples.

    • Solution: Ensure samples are brought to room temperature and vortexed gently but thoroughly before taking an aliquot for analysis.

Data Presentation

Table 1: Stability of this compound in Whole Blood Under Different Storage Conditions

Storage TemperatureDurationAnalyte StabilityReference
Ambient (~22°C)> 3 daysSignificant degradation[1][4]
Refrigerated (4°C)> 7 daysSignificant degradation[1][4]
Frozen (-20°C)Up to 12 weeksRelatively stable[1][3][4]

Note: While this data is for whole blood, similar stability trends are expected in plasma due to the presence of metabolic enzymes.

Experimental Protocols

Protocol 1: Analysis of this compound in Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen plasma samples to room temperature.

    • Vortex the sample gently.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 reverse-phase column. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point.[10][11]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Fub_apinaca_Degradation_Pathway Figure 1: this compound Degradation Pathway in Plasma cluster_conditions Factors Influencing Degradation Fub_apinaca This compound Metabolite This compound Carboxylic Acid Fub_apinaca->Metabolite Amide Hydrolysis (Enzymatic) Temp Elevated Temperature FreezeThaw Freeze-Thaw Cycles pH pH

Caption: Figure 1: this compound Degradation Pathway in Plasma

Experimental_Workflow Figure 2: Experimental Workflow for this compound Analysis SampleCollection 1. Plasma Sample Collection (Store immediately at -20°C or below) SamplePrep 2. Sample Preparation (Protein Precipitation or LLE) SampleCollection->SamplePrep LCMS_Analysis 3. LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataProcessing 4. Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Figure 2: Experimental Workflow for this compound Analysis

Troubleshooting_Logic Figure 3: Troubleshooting Logic for this compound Instability Start Low/No this compound Detected CheckMetabolite Is the carboxylic acid metabolite present? Start->CheckMetabolite CheckStorage Review sample storage history (-20°C maintained?) CheckMetabolite->CheckStorage Yes CheckMethod Validate analytical method with fresh spiked controls. CheckMetabolite->CheckMethod No DegradationLikely In vitro degradation is likely. Improve sample handling and storage. CheckStorage->DegradationLikely No MetabolismLikely In vivo metabolism is the primary cause. Report metabolite presence. CheckStorage->MetabolismLikely Yes

Caption: Figure 3: Troubleshooting Logic for this compound Instability

References

Minimizing ion suppression of Fub-apinaca in LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of Fub-apinaca.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method. Given that this compound is often analyzed in complex biological matrices like plasma, whole blood, or urine, ion suppression is a significant challenge that must be addressed to ensure reliable results.

Q2: What are the primary causes of ion suppression in this compound LC-MS analysis?

A2: The primary causes of ion suppression for this compound are endogenous matrix components that co-elute with the analyte. These include, but are not limited to:

  • Phospholipids (B1166683): Abundant in plasma and blood samples, phospholipids are notorious for causing significant ion suppression in reversed-phase chromatography.

  • Salts and buffers: High concentrations of salts from the sample or buffers used during sample preparation can interfere with the electrospray ionization (ESI) process.

  • Other endogenous molecules: Components like proteins, peptides, and cholesterol can also contribute to ion suppression.

Q3: How can I determine if my this compound analysis is affected by ion suppression?

A3: The presence of ion suppression can be evaluated using a post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.

Another common method is the post-extraction spike comparison. The peak area of this compound in a neat solution is compared to the peak area of a blank matrix sample that has been extracted and then spiked with this compound at the same concentration. A lower peak area in the matrix sample indicates ion suppression. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100%

A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.

Troubleshooting Guides

Issue: Low this compound signal intensity and poor sensitivity.

This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help identify and mitigate the problem.

1. Evaluate and Optimize Sample Preparation:

The most effective way to combat ion suppression is to remove interfering matrix components before the sample is introduced to the LC-MS system.

  • Recommendation: Solid-Phase Extraction (SPE) is generally the most effective technique for cleaning up complex biological samples and minimizing ion suppression for synthetic cannabinoids.[1][2]

  • Protocol: Detailed Method for Solid-Phase Extraction (SPE) of this compound from Plasma

    This protocol is adapted from methods developed for structurally similar synthetic cannabinoids.

    Materials:

    Procedure:

    • Sample Pre-treatment: To 1 mL of plasma, add the internal standard and vortex.

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent (e.g., 3 mL of 5% methanol in water) can further remove less polar interferences.

    • Elution: Elute this compound and the internal standard from the cartridge with 3 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Quantitative Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts recovery and the extent of ion suppression. Below is a summary of expected performance based on data for this compound analogs.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (Ion Suppression)Key Considerations
Protein Precipitation (PPT) Lower and more variableHighQuick and simple, but provides the least sample cleanup, leaving phospholipids and other matrix components that cause significant ion suppression. Acetonitrile is often a better precipitating agent than methanol for reducing matrix effects.[1]
Liquid-Liquid Extraction (LLE) Good to ExcellentModerateMore effective at removing interfering substances than PPT. The choice of extraction solvent is critical. A forward alkaline extraction (pH 10.2) has shown good stability for similar compounds.[3]
Solid-Phase Extraction (SPE) ExcellentLow to MinimalConsidered the most effective method for removing matrix interferences, leading to the least ion suppression and highest sensitivity.[1][2]

2. Optimize Chromatographic Conditions:

Proper chromatographic separation can resolve this compound from co-eluting, suppression-inducing matrix components.

  • Recommendation: Use a high-efficiency LC column and optimize the mobile phase.

  • LC Parameters:

    • Column: A C18 or F5 (pentafluorophenyl) column with a particle size of less than 3 µm is recommended for good separation of synthetic cannabinoids.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol containing a suitable additive is typically used.

    • Mobile Phase Additives: Ammonium formate (B1220265) (e.g., 5-10 mM) in the mobile phase generally provides better signal intensity for synthetic cannabinoids compared to formic acid.[4] This is because formate can improve ionization efficiency in the ESI source.

Quantitative Comparison of Mobile Phase Additives

Mobile Phase AdditiveEffect on this compound SignalChromatographic Performance
0.1% Formic Acid Good ionization, but may be lower than ammonium formate.Provides good peak shape and is compatible with MS.
5-10 mM Ammonium Formate Generally results in higher signal intensity (less suppression) compared to formic acid alone.[4]Excellent for MS compatibility and can improve peak shape.
0.1% Acetic Acid / Ammonium Acetate May result in lower signal intensity compared to formate-based mobile phases.[4]MS compatible, but may not provide the optimal signal for this compound.

3. Utilize an Internal Standard:

A stable isotope-labeled (SIL) internal standard is the best way to compensate for matrix effects, including ion suppression.

  • Recommendation: Use a deuterated analog of this compound (e.g., this compound-d9) if commercially available. If not, a structurally similar deuterated synthetic cannabinoid can be used, though co-elution is critical. The use of a deuterated internal standard is advised for compounds with a valineamide moiety, which show relatively high ion suppression.[5]

Experimental Workflows and Diagrams

Troubleshooting Workflow for Ion Suppression

The following diagram illustrates a logical workflow for identifying and mitigating ion suppression in this compound analysis.

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression start Low this compound Signal (Suspected Ion Suppression) eval_matrix Evaluate Matrix Effect (Post-column infusion or post-extraction spike) start->eval_matrix suppression_confirmed Ion Suppression Confirmed? eval_matrix->suppression_confirmed optimize_sp Optimize Sample Preparation (Switch to SPE or optimize LLE) suppression_confirmed->optimize_sp Yes no_suppression No Significant Suppression (Investigate other causes of low signal) suppression_confirmed->no_suppression No optimize_lc Optimize Chromatography (Improve separation from matrix) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate acceptable Suppression Minimized? re_evaluate->acceptable acceptable->optimize_sp No, further optimization needed end Analysis Validated acceptable->end Yes

Caption: A step-by-step workflow for troubleshooting ion suppression of this compound.

Sample Preparation Workflow: SPE vs. LLE vs. PPT

This diagram illustrates the typical workflows for the three main sample preparation techniques.

SamplePrepWorkflow Sample Preparation Workflow Comparison cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash (Remove Interferences) spe2->spe3 spe4 Elute this compound spe3->spe4 spe_result Cleanest Extract (Minimal Ion Suppression) spe4->spe_result lle1 Add Immiscible Organic Solvent lle2 Vortex/Mix lle1->lle2 lle3 Centrifuge (Phase Separation) lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle_result Cleaner Extract (Moderate Ion Suppression) lle4->lle_result ppt1 Add Organic Solvent (e.g., Acetonitrile) ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge (Pellet Proteins) ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 ppt_result Crude Extract (Significant Ion Suppression) ppt4->ppt_result

Caption: Comparison of SPE, LLE, and PPT workflows for this compound sample preparation.

References

Addressing Fub-apinaca carryover in analytical instruments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Fub-apinaca carryover in analytical instruments.

Troubleshooting Guide: this compound Carryover

Issue: Ghost peaks corresponding to this compound are observed in blank injections following the analysis of a high-concentration sample.

This is a common issue when analyzing lipophilic and "sticky" compounds like this compound. Carryover can originate from various components of your analytical system. The following Q&A format will guide you through a systematic troubleshooting process.

Q1: How do I confirm that the observed peak is due to carryover and not a contaminated blank or system contamination?

A1: To differentiate between carryover and system contamination, inject a series of three to five blank samples after a high-concentration this compound injection.

  • Classic Carryover: If the peak area of the ghost peak decreases with each subsequent blank injection, it is indicative of classic carryover from the previous injection.

  • System Contamination: If the peak area remains relatively constant across multiple blank injections, this suggests a more generalized system contamination of a component in the flow path (e.g., contaminated solvent, tubing, or solvent reservoir).

Q2: I have confirmed classic carryover. What is the first component of my LC-MS/MS or GC-MS system I should investigate?

A2: The autosampler/injector is the most common source of carryover. The injection needle, sample loop, and rotor seal are frequent culprits.

  • Action for LC-MS/MS: Enhance your needle wash procedure. Instead of a simple flush with the mobile phase, use a strong, multi-step wash protocol.

  • Action for GC-MS: Inspect and clean the injector port liner and septum. Non-volatile residues from the sample matrix can accumulate here. Consider replacing the liner and septum.

Q3: I have improved my injector cleaning protocol, but carryover persists. What is the next logical step?

A3: The analytical column is the next component to investigate. This compound can exhibit strong interactions with the stationary phase, leading to gradual bleed-off in subsequent runs.

  • Action: Perform a thorough column flush with a strong solvent. For reverse-phase columns, flushing with 100% isopropanol (B130326) or a mixture of isopropanol and acetonitrile (B52724) is often effective. Ensure the solvent is compatible with your column chemistry. For GC columns, baking out the column at a high temperature (within the manufacturer's limits) can help remove contaminants.

Q4: I've addressed the injector and the column, but I still see some carryover. Where else could the this compound be retained?

A4: Carryover can also occur in other parts of the system's flow path, including tubing, fittings, and the mass spectrometer source.

  • Action for LC-MS/MS: Clean the MS source components, such as the sample cone and ion capillary. These parts can accumulate residue over time. A recommended cleaning solution is a mixture of methanol (B129727), water, and formic acid, followed by sonication.

  • Action for both LC-MS/MS and GC-MS: If carryover is severe and persistent, consider replacing system tubing, especially PEEK tubing in LC systems, which can become contaminated over time.

Frequently Asked Questions (FAQs)

Q: What are the chemical properties of this compound that make it prone to carryover?

A: this compound is a highly lipophilic molecule with a complex structure, including an indazole core and an adamantyl group.[1][2][3] These features contribute to its "stickiness" and tendency to adhere to surfaces within the analytical instrument, leading to carryover.

Q: What are the recommended wash solvents for minimizing this compound carryover in an LC-MS/MS system?

A: A multi-step wash protocol with a sequence of solvents of varying polarity and strength is most effective. A strong wash solution followed by a weaker solvent helps to remove the analyte and then rinse the wash solvent itself. See the table below for recommended wash solvent compositions.

Q: How can I prevent this compound carryover from occurring in the first place?

A: Proactive measures are key.

  • Develop a robust sample preparation method to remove as much matrix interference as possible before injection.

  • Use the lowest sample concentration that provides adequate sensitivity for your assay.

  • Implement a rigorous needle and injection port cleaning protocol as a standard part of your method.

  • Regularly perform system suitability checks with blank injections to monitor for carryover.

Q: Can the type of injector liner in my GC-MS system affect this compound carryover?

A: Yes, the choice of liner can impact carryover. Using a deactivated liner with glass wool can help trap non-volatile residues and prevent them from contaminating the column.[4] However, the glass wool itself can become a site of activity over time, so regular replacement is crucial.[4]

Quantitative Data Summary

The following table summarizes recommended cleaning solvent compositions for addressing this compound carryover in LC-MS/MS systems. The effectiveness of these solutions is based on general principles for cleaning lipophilic compounds.

Wash Solution Component Composition Purpose Notes
Strong Wash Solution 1 90:10 Isopropanol:Acetonitrile (v/v) with 0.1% Formic AcidTo dissolve and remove highly lipophilic compounds like this compound.Isopropanol is a strong solvent for non-polar analytes.
Strong Wash Solution 2 100% Acetonitrile with 0.1% Formic AcidAlternative strong solvent.
Intermediate Wash 50:50 Methanol:Water (v/v) with 0.1% Formic AcidTo rinse the strong wash solvent and any remaining polar components.
Final Rinse Mobile Phase ATo re-equilibrate the system to the initial analytical conditions.

Experimental Protocols

Protocol 1: LC-MS/MS System Cleaning for this compound Carryover

Objective: To eliminate this compound carryover from an LC-MS/MS system.

Materials:

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • System Preparation:

    • Remove the analytical column and replace it with a union.

    • Divert the flow from the MS source to waste.

  • Injector and Sample Loop Cleaning:

    • Prepare a strong wash solution of 90:10 Isopropanol:Acetonitrile with 0.1% formic acid.

    • Set the autosampler to perform at least 10 injection cycles, drawing the strong wash solution and injecting it through the system to waste.

    • Repeat with an intermediate wash of 50:50 Methanol:Water with 0.1% formic acid.

    • Finally, flush with the initial mobile phase conditions.

  • Column Flushing:

    • Separately flush the column with 100% Isopropanol at a low flow rate (e.g., 0.1 mL/min) for at least 30 minutes.

    • Gradually re-introduce the mobile phase to re-equilibrate the column.

  • MS Source Cleaning:

    • Follow the manufacturer's instructions for cleaning the ion source, including the capillary and sample cone. A solution of 50:50 methanol:water with 0.1% formic acid is a good general-purpose cleaning solution.

  • System Reassembly and Testing:

    • Re-install the column and reconnect the flow to the MS source.

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject a series of blank samples to confirm the absence of carryover.

Protocol 2: GC-MS Injector Maintenance for this compound Analysis

Objective: To clean the GC injector to prevent carryover of this compound.

Materials:

  • Methanol (GC grade)

  • Toluene (B28343) (GC grade)

  • New, deactivated injector liner

  • New septum

  • Lint-free swabs

  • Forceps

Procedure:

  • Cool Down: Ensure the GC injector has cooled to a safe temperature.

  • Disassembly:

    • Turn off the carrier gas flow to the injector.

    • Carefully remove the septum nut and the old septum.

    • Remove the injector liner.

  • Cleaning:

    • Using lint-free swabs moistened with methanol, clean the inside of the injector port.

    • If significant residue is present, a swab with toluene can be used, followed by a methanol rinse.

  • Reassembly:

    • With clean forceps, insert a new, deactivated injector liner.

    • Place a new septum in the septum nut and tighten it according to the manufacturer's recommendations (typically finger-tight plus a quarter turn).

  • System Check:

    • Restore the carrier gas flow and check for leaks.

    • Heat the injector to the method temperature and allow it to stabilize.

    • Inject a solvent blank to ensure the system is clean.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting this compound Carryover start Observe Ghost Peak in Blank confirm_carryover Inject 3-5 Blanks start->confirm_carryover is_carryover Peak Area Decreasing? confirm_carryover->is_carryover system_contamination System Contamination is_carryover->system_contamination No clean_injector Clean Injector/Autosampler is_carryover->clean_injector Yes carryover_persists1 Carryover Persists? clean_injector->carryover_persists1 flush_column Flush Analytical Column carryover_persists1->flush_column Yes end Carryover Resolved carryover_persists1->end No carryover_persists2 Carryover Persists? flush_column->carryover_persists2 clean_flowpath Clean Flow Path & MS Source carryover_persists2->clean_flowpath Yes carryover_persists2->end No clean_flowpath->end

Caption: A flowchart for troubleshooting this compound carryover.

cleaning_protocol_logic cluster_cleaning LC-MS/MS Cleaning Protocol Logic start Initiate Cleaning Protocol remove_column Remove Column & Divert to Waste start->remove_column strong_wash Inject Strong Wash (e.g., IPA/ACN) remove_column->strong_wash intermediate_rinse Rinse with Intermediate Solvent (e.g., MeOH/H2O) strong_wash->intermediate_rinse equilibrate Flush with Initial Mobile Phase intermediate_rinse->equilibrate clean_column Flush Column Separately equilibrate->clean_column clean_source Clean MS Source clean_column->clean_source reassemble Reassemble and Equilibrate System clean_source->reassemble test Inject Blanks to Verify Cleanliness reassemble->test end Protocol Complete test->end

Caption: Logical workflow for LC-MS/MS system cleaning.

References

Method Refinement for Distinguishing FUB-APINACA from Its Analogs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining analytical methods to distinguish FUB-APINACA from its structural analogs. The following guides and FAQs address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in distinguishing this compound from its analogs?

A1: The primary challenges stem from the structural similarity of this compound and its analogs, particularly positional isomers. These compounds often exhibit similar physicochemical properties, leading to co-elution in chromatographic separations and producing similar mass spectra, making unambiguous identification difficult.[1][2] Key challenges include differentiating fluorine positional isomers on the phenyl ring and methyl positional isomers in the carboxamide side chain.[1][2]

Q2: Which analytical techniques are most effective for differentiating these closely related compounds?

A2: A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is most effective. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for separation and identification based on fragmentation patterns.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 2D NMR (COSY, TOCSY), is invaluable for unambiguous structure elucidation and can differentiate isomers without the need for reference standards.[6][7][8]

Q3: Can colorimetric tests be used for preliminary screening of this compound?

A3: No, common colorimetric tests like the Duquenois-Levine test, used for classical cannabinoids, and the van Urk test for indole-containing compounds, are typically negative for synthetic cannabinoids like this compound.[4]

Q4: How does this compound exert its biological effects?

A4: this compound acts as a potent full agonist at the cannabinoid receptors CB1 and CB2.[9] Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of other signaling pathways such as pERK activation and β-arrestin recruitment.[10][11][12]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the analysis of this compound and its analogs.

GC-MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or tailing - Active sites in the GC inlet or column.- Inappropriate injection temperature causing thermal degradation.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Optimize the injection port temperature to ensure volatilization without degradation. Consider derivatization to improve thermal stability.
Co-elution of isomers - Insufficient chromatographic resolution.- Optimize the GC temperature program (slower ramp rates).- Use a longer GC column or a column with a different stationary phase to enhance separation.
Inconsistent fragmentation patterns - Fluctuations in ionization energy.- Matrix effects from the sample.- Ensure the MS is properly tuned and calibrated.- Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[13]
"Ghost" peaks in subsequent runs - Carry-over from a previous injection of a high-concentration sample.- Implement a thorough rinse of the injection syringe and a bake-out of the GC system between runs.
LC-MS/MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
Inability to differentiate positional isomers - Identical precursor and product ions for isomers.- Insufficient chromatographic separation.- Utilize energy-resolved mass spectrometry (ERMS) by varying the collision energy. The relative abundances of product ions can differ between isomers.[1][14]- Employ a high-resolution mass spectrometer (e.g., QTOF) for accurate mass measurements to aid in formula determination.[15]- Optimize the LC gradient and consider different column chemistries (e.g., ODS).[1]
Low signal intensity - Poor ionization efficiency.- Analyte degradation in the source.- Optimize ESI source parameters (e.g., spray voltage, gas temperatures).- Adjust the mobile phase pH and composition to promote ionization.
Sample loss during storage - Adsorption of the analyte to glass surfaces.- Use pre-treated silanized vials to prevent sample loss and ensure concentration stability.
In-source fragmentation - High source temperatures or voltages.- Reduce the cone voltage and source temperature to minimize premature fragmentation of the parent molecule.
NMR Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks - Poor sample shimming.- Presence of paramagnetic impurities.- Carefully shim the sample before acquisition.- Ensure the sample is free from particulate matter and paramagnetic metals.
Difficulty in distinguishing isomers - Overlapping signals in 1D spectra.- Acquire 2D NMR spectra (e.g., COSY, TOCSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity between protons and carbons.[6][8]
Low sensitivity for low-concentration samples - Insufficient number of scans.- Increase the number of scans to improve the signal-to-noise ratio.

Data Presentation

Table 1: Comparative Analytical Data for this compound and Analogs

Note: The following data is compiled from various sources and should be used as a reference. Actual values may vary based on instrumentation and experimental conditions.

CompoundMolecular FormulaPrecursor Ion (m/z) [M+H]+Key Fragment Ions (m/z)
This compound C25H26FN3O384.2138253.0772, 109.0448[5]
AB-FUBINACA C20H21FN4O2385.1721253, 109
5F-APINACA (5F-AKB48) C24H30FN3O412.2500355, 257, 145, 121, 95
AMB-FUBINACA C21H22FN3O3384.1667324, 253, 145, 109[5]

Experimental Protocols

LC-MS/MS Method for Isomer Differentiation

This protocol is adapted from methodologies designed to differentiate positional isomers of synthetic cannabinoids.[1][2]

a. Sample Preparation:

  • Prepare stock solutions of this compound and its analogs in methanol (B129727) at a concentration of 1 mg/mL.

  • Create working solutions by diluting the stock solutions in a 50:50 mixture of mobile phase A and B to a final concentration of 100 ng/mL.

b. Liquid Chromatography:

  • Column: ODS column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Begin with 40% B, hold for 2 minutes, increase to 95% B over 10 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry (Triple Quadrupole - QqQ):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Product Ion Scan and Multiple Reaction Monitoring (MRM).

  • Precursor Ion: Select the [M+H]+ ion for each analyte.

  • Collision Energy (CE): Perform experiments at varying CEs (e.g., 10, 20, 30, 40 eV) to observe changes in the relative abundance of product ions.

  • Data Analysis: Compare the ratios of specific product ions at different collision energies to differentiate isomers.

NMR Spectroscopy for Structural Elucidation

This protocol provides a general workflow for analyzing this compound and its analogs using NMR.[6][7]

a. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl3 or d6-acetone) in an NMR tube.

  • Vortex the sample for one minute to ensure complete dissolution.[7]

b. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): Identify proton-proton couplings within the same spin system.

    • 2D TOCSY (Total Correlation Spectroscopy): Identify all protons within a spin system, not just direct neighbors.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlate protons and carbons that are separated by two or three bonds.

c. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the signals in the 1H and 13C spectra using the information from the 2D correlation experiments.

  • Carefully compare the chemical shifts and coupling constants between this compound and its analogs to identify structural differences.

Visualizations

Experimental_Workflow_for_Isomer_Differentiation cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis cluster_3 Data Analysis a Standard/Sample b Dilution a->b c LC Column b->c d Gradient Elution c->d e ESI Source d->e f Precursor Ion Selection (Q1) e->f g Collision-Induced Dissociation (Q2) f->g h Product Ion Analysis (Q3) g->h i Compare Product Ion Ratios h->i j Isomer Differentiation i->j

Caption: LC-MS/MS workflow for isomer differentiation.

FUB_APINACA_Signaling_Pathway FUB_APINACA This compound CB1_Receptor CB1 Receptor FUB_APINACA->CB1_Receptor Binds & Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment CB1_Receptor->Beta_Arrestin Mediates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK pERK Activation G_Protein->ERK Leads to cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: FUB-APINACA Sample Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of FUB-APINACA samples. Adherence to these guidelines is critical for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound samples?

For long-term stability, it is strongly recommended to store this compound samples, whether in solid form or dissolved in a solvent, at -20°C.[1][2][3][4] Studies on similar synthetic cannabinoids consistently demonstrate that freezer storage significantly minimizes degradation over extended periods.[1][2] While refrigeration at 4°C is preferable to room temperature, it is not sufficient for long-term preservation.[1][2] Room temperature storage can lead to substantial degradation of the analyte.[1][2]

Q2: What type of containers should I use for storing this compound solutions?

To prevent the loss of this compound due to adsorption to container surfaces, the use of silanized glass vials is recommended.[5] Standard glass or polypropylene (B1209903) tubes may result in a decrease in analyte concentration over time.[5]

Q3: Are this compound samples sensitive to light or air?

While specific studies on the light and air sensitivity of this compound are not extensively detailed in the provided search results, general best practices for handling analytical standards and research compounds involve protection from light and air. Therefore, it is advisable to store samples in amber or opaque containers and to minimize headspace in the vial to reduce air exposure.

Q4: How many times can I freeze and thaw my this compound samples?

Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of this compound and its analogs.[4][6] For instance, studies on ADB-FUBINACA have shown a notable decrease in concentration after multiple freeze-thaw cycles.[4][6] It is recommended to aliquot samples into smaller, single-use volumes before freezing to prevent the need for repeated thawing of the entire stock.

Q5: In what solvent should I dissolve this compound for long-term storage?

Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for dissolving synthetic cannabinoids for analytical purposes.[7] Acetonitrile has been utilized for preparing stock solutions.[2] The choice of solvent can be critical to prevent degradation, and for certain related compounds, methanol was avoided to prevent thermal hydrolytic degradation during analysis.[7] For long-term storage of solutions, ensure the solvent is of high purity and suitable for the intended analytical method.

Troubleshooting Guides

Problem: I am seeing a decrease in this compound concentration in my stored samples over time.

Potential Cause Troubleshooting Step
Improper Storage Temperature Verify that samples are consistently stored at -20°C. Avoid storage at 4°C or room temperature for extended periods.[1][2]
Analyte Adsorption to Container Transfer samples to silanized glass vials to minimize surface adsorption.[5]
Solvent Evaporation Ensure that vial caps (B75204) are tightly sealed to prevent solvent evaporation, which would concentrate the sample. Use vials with high-quality septa for autosamplers.
Degradation due to Freeze-Thaw Cycles Prepare single-use aliquots to avoid repeated freezing and thawing of the stock solution.[6]
Chemical Degradation Ensure the solvent used is of high purity and does not contain reactive impurities. Consider preparing fresh stock solutions more frequently.

Problem: I am observing unexpected peaks in my chromatograms when analyzing stored this compound samples.

Potential Cause Troubleshooting Step
Formation of Degradation Products Improper storage conditions (temperature, light exposure) can lead to the formation of degradation products. Review storage procedures and store samples at -20°C in the dark.[1][2]
Solvent Contamination Analyze a solvent blank to check for contaminants. Use fresh, high-purity solvent to prepare standards and samples.
Matrix Effects (for biological samples) Optimize the sample extraction and clean-up procedure to remove interfering substances from the biological matrix.[8]

Data Presentation

Table 1: Summary of Recommended Storage Conditions for Synthetic Cannabinoids

Parameter Recommendation Rationale Citations
Storage Temperature -20°C (Freezer)Maximizes long-term stability and minimizes degradation.[1][2][3][4]
Container Type Silanized Glass VialsPrevents analyte loss due to adsorption to surfaces.[5]
Freeze-Thaw Cycles Minimize (Aliquot Samples)Repeated cycles can cause significant degradation.[4][6]
Solvents Acetonitrile, Methanol (High Purity)Commonly used for dissolution; choice depends on analytical method and stability considerations.[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound reference standard

    • High-purity acetonitrile or methanol

    • Silanized glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Volumetric flasks

  • Procedure for 1 mg/mL Stock Solution:

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer the powder to a 10 mL volumetric flask.

    • Dissolve the powder in a small amount of the chosen solvent.

    • Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the stock solution to silanized glass vials for storage.

  • Procedure for Working Solutions:

    • Perform serial dilutions of the stock solution using the desired solvent to achieve the required concentrations for your experiments.

    • Use calibrated pipettes and volumetric flasks for accurate dilutions.

    • Store working solutions under the same conditions as the stock solution.

Protocol 2: Long-Term Storage Stability Assessment

  • Objective: To determine the stability of this compound under specific storage conditions over time.

  • Procedure:

    • Prepare a batch of this compound samples at a known concentration.

    • Divide the batch into multiple aliquots in silanized glass vials.

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage condition.

    • Allow the samples to come to room temperature.

    • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.[6][9][10]

    • Compare the results to the initial concentration to calculate the percentage of degradation.

Mandatory Visualization

experimental_workflow Experimental Workflow: this compound Sample Handling and Analysis cluster_preparation Sample Preparation cluster_storage Long-Term Storage cluster_analysis Sample Analysis prep_start Start: this compound Reference Standard dissolve Dissolve in High-Purity Solvent (e.g., Acetonitrile) prep_start->dissolve aliquot Aliquot into Single-Use Silanized Glass Vials dissolve->aliquot storage Store at -20°C Protect from Light aliquot->storage Store Immediately thaw Thaw Single-Use Aliquot storage->thaw Retrieve for Experiment analysis Analyze using Validated Method (e.g., LC-MS/MS) thaw->analysis data Data Interpretation analysis->data

Caption: Workflow for this compound sample preparation, storage, and analysis.

troubleshooting_logic Troubleshooting Logic: Decreased this compound Concentration start Decreased Concentration Observed? storage_temp Stored at -20°C? start->storage_temp container_type Using Silanized Vials? storage_temp->container_type Yes solution_improper_temp Solution: Store at -20°C storage_temp->solution_improper_temp No freeze_thaw Single-Use Aliquots? container_type->freeze_thaw Yes solution_adsorption Solution: Use Silanized Vials container_type->solution_adsorption No solution_freeze_thaw Solution: Aliquot Samples freeze_thaw->solution_freeze_thaw No end_node Problem Resolved freeze_thaw->end_node Yes solution_improper_temp->end_node solution_adsorption->end_node solution_freeze_thaw->end_node

Caption: Troubleshooting flowchart for decreased this compound concentration.

References

Technical Support Center: Navigating the Challenges of Fub-apinaca Metabolic Pathway Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental identification of Fub-apinaca's metabolic pathways.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound metabolism.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detection of parent this compound in in vitro assays (e.g., human liver microsomes). Rapid and extensive metabolism of the parent compound.- Shorten incubation times to capture the parent compound before it is fully metabolized.- Decrease the concentration of microsomes or hepatocytes to slow down the metabolic rate.- Ensure the analytical method is sensitive enough for the expected low concentrations.
Identification of a large number of potential metabolites, making data analysis overwhelming. This compound, like many synthetic cannabinoids, undergoes extensive Phase I and Phase II metabolism, leading to a complex metabolite profile.[1][2]- Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements to aid in formula prediction.- Employ data mining software to systematically identify and filter potential metabolites based on expected biotransformations (e.g., hydroxylation, hydrolysis, glucuronidation).- Compare results from different in vitro systems (microsomes vs. hepatocytes) to differentiate primary and secondary metabolites.
Inconsistent metabolite profiles between in vitro and in vivo samples. Differences in metabolic enzymes and their activities between the liver preparations and a whole organism. For example, in vitro systems may not fully represent the contribution of extrahepatic metabolism.- While in vitro models like human liver microsomes are useful for preliminary data, human hepatocytes are generally better predictors of in vivo metabolism as they contain a more complete set of Phase I and II enzymes and cofactors.[2][3]- Whenever possible, confirm in vitro findings with authentic urine or blood samples from confirmed this compound exposures.
Difficulty in definitively identifying isomeric metabolites (e.g., hydroxylation at different positions on the adamantyl group). Isomers have the same mass and elemental composition, making them indistinguishable by mass spectrometry alone.- Optimize chromatographic separation to resolve isomers.- Utilize tandem mass spectrometry (MS/MS) to generate fragmentation patterns. Isomers may produce unique fragment ions or different relative abundances of fragments.- If available, use reference standards for suspected major metabolites to confirm retention time and fragmentation patterns.[4]
Detection of metabolites that are common to other synthetic cannabinoids. Structural similarities between different synthetic cannabinoids can lead to the formation of identical metabolites, complicating the identification of the specific parent compound.- Analyze for the presence of the parent compound in the sample, if possible.- Identify unique metabolites that are specific to this compound.- A comprehensive analytical approach targeting a panel of metabolites is more reliable than relying on a single marker.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: Based on studies of structurally similar indazole carboxamide synthetic cannabinoids, the primary metabolic pathways for this compound are expected to include:

  • Hydroxylation: Primarily on the adamantyl group, which is a common metabolic route for adamantyl-containing synthetic cannabinoids.[5]

  • Amide Bond Hydrolysis: Cleavage of the amide bond is a significant metabolic pathway for many synthetic cannabinoids.[5]

  • Glucuronidation: Phase II conjugation of hydroxylated metabolites to form glucuronides is a major route of elimination.

Q2: Why is it challenging to obtain reference standards for this compound metabolites?

A2: The rapid emergence of new synthetic cannabinoids and their numerous metabolites makes it difficult for chemical suppliers to synthesize and make commercially available certified reference standards for every potential metabolite in a timely manner.[6] This lack of standards complicates the definitive identification and quantification of metabolites in forensic and clinical samples.

Q3: What is the recommended in vitro model for studying this compound metabolism?

A3: While human liver microsomes (HLMs) are a cost-effective tool for initial screening of Phase I metabolism, pooled human hepatocytes (pHeps) are considered the "gold standard" for in vitro metabolism studies.[2][3] Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive and physiologically relevant model of hepatic metabolism.[2]

Q4: How can I improve the sensitivity of my LC-MS method for detecting this compound and its metabolites?

A4: To enhance sensitivity, consider the following:

  • Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) for better signal-to-noise and mass accuracy.

  • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).

  • Develop a targeted MS/MS method (e.g., multiple reaction monitoring, MRM) if you have known metabolites to increase specificity and sensitivity.

  • Employ solid-phase extraction (SPE) for sample clean-up and concentration to remove matrix interferences and enrich the analytes of interest.

Q5: What are the known enzyme kinetics for synthetic cannabinoids similar to this compound?

A5: While specific data for this compound is limited, studies on ADB-FUBINACA, a structurally related compound, can provide insights. For example, the half-life of ADB-FUBINACA in human liver microsomes has been determined to be approximately 39.7 minutes, indicating it is an intermediate-clearance drug.[7] Such data is crucial for designing in vitro experiments and predicting in vivo clearance.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)

Objective: To identify the Phase I metabolites of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-HRMS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the this compound stock solution. The final concentration of this compound is typically in the low micromolar range (e.g., 1-10 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-HRMS analysis.

  • Analyze the samples using a validated LC-HRMS method to identify the parent compound and its metabolites.

In Vitro Metabolism of this compound using Human Hepatocytes

Objective: To identify both Phase I and Phase II metabolites of this compound.

Materials:

  • This compound

  • Cryopreserved pooled human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' E Medium)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ice-cold)

  • Centrifuge

  • LC-HRMS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

  • Determine cell viability and concentration.

  • Seed the hepatocytes in a suitable culture plate and allow them to attach.

  • Prepare a stock solution of this compound and add it to the hepatocyte culture medium to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the hepatocytes with this compound for various time points (e.g., 1, 3, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • At each time point, collect both the cells and the incubation medium.

  • Quench the metabolic activity by adding ice-cold acetonitrile.

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles) and combine the cell lysate with the incubation medium.

  • Centrifuge the mixture to remove cell debris and precipitated proteins.

  • Analyze the supernatant by LC-HRMS to identify Phase I and Phase II metabolites.

Quantitative Data Summary

The following table summarizes key quantitative data for ADB-FUBINACA, a synthetic cannabinoid structurally related to this compound, which can serve as a reference for expected metabolic stability.

ParameterValueIn Vitro SystemReference
Half-life (t½) 39.7 minHuman Liver Microsomes[7]
Predicted Hepatic Clearance 9.0 mL/min/kgHuman Liver Microsomes[7]
Extraction Ratio 0.5 (Intermediate-clearance)Human Liver Microsomes[7]

Visualizations

Experimental Workflow for In Vitro Metabolism Studies

experimental_workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis FUB_stock This compound Stock Solution Incubation_HLM Incubation with NADPH at 37°C FUB_stock->Incubation_HLM Incubation_Hep Incubation at 37°C, 5% CO2 FUB_stock->Incubation_Hep HLM Human Liver Microsomes HLM->Incubation_HLM Hepatocytes Human Hepatocytes Hepatocytes->Incubation_Hep Quenching Reaction Quenching (Acetonitrile) Incubation_HLM->Quenching Incubation_Hep->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LC_HRMS LC-HRMS Analysis Centrifugation->LC_HRMS Data_Analysis Metabolite Identification LC_HRMS->Data_Analysis

Caption: In vitro metabolism experimental workflow.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

CB1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor Gi Gi Protein CB1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Fubinaca This compound Fubinaca->CB1R binds CB2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor Gi Gi Protein CB2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway (ERK, p38) Gi->MAPK activates PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt activates cAMP cAMP AC->cAMP produces Fubinaca This compound Fubinaca->CB2R binds

References

Improving recovery of Fub-apinaca during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fub-apinaca analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the recovery of this compound during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the sample preparation of this compound.

IssuePossible CausesRecommended Solutions
Low Recovery of this compound Inappropriate Extraction Method: The chosen extraction method (LLE or SPE) may not be optimal for this compound in your specific matrix.For LLE: Use a non-polar solvent like ethyl acetate (B1210297). Ensure proper pH adjustment of the sample to a basic pH (8-9) to maximize the extraction of this compound. For SPE: Select a sorbent that is appropriate for the hydrophobicity of this compound (e.g., C8 or C18). Optimize the wash and elution solvents to ensure the analyte is retained during washing and efficiently eluted.
Analyte Degradation: this compound, like many synthetic cannabinoids, can be unstable, especially at room temperature or during repeated freeze-thaw cycles.Store samples at -20°C or lower to prevent degradation.[1] Avoid repeated freeze-thaw cycles.[2]
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent.Use a stronger elution solvent or a combination of solvents. Consider a less retentive sorbent if the analyte is very hydrophobic.
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.Optimize Sample Cleanup: Incorporate a protein precipitation step for blood or serum samples. For urine samples, enzymatic hydrolysis with β-glucuronidase can improve recovery of metabolites. Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from interfering matrix components.
High Variability in Results Inconsistent Sample Handling: Variations in extraction time, vortexing speed, or evaporation temperature can lead to inconsistent results.Standardize all steps of the sample preparation protocol. Use an internal standard to correct for variations in extraction efficiency and instrument response.
Pipetting Errors: Inaccurate pipetting of samples, standards, or solvents can introduce significant variability.Calibrate pipettes regularly. Use appropriate pipetting techniques for viscous biological fluids.
Instrument Contamination Carryover from Previous Samples: this compound can adsorb to surfaces in the autosampler and LC system, leading to carryover into subsequent runs.Implement a robust wash protocol for the autosampler needle and injection port. Inject blank samples between high-concentration samples to check for carryover.
Contaminated Solvents or Reagents: Impurities in solvents or reagents can interfere with the analysis.Use high-purity, LC-MS grade solvents and reagents. Prepare fresh solutions regularly.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from whole blood?

A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. LLE with a solvent like ethyl acetate after protein precipitation is a common and robust method.[3] SPE with a C18 or similar reversed-phase sorbent can provide cleaner extracts but may require more method development to optimize recovery.

Q2: How should I store my samples to ensure the stability of this compound?

A2: For long-term storage, it is recommended to keep samples frozen at -20°C or below.[1] This minimizes the degradation of this compound and its metabolites. Avoid repeated freeze-thaw cycles as this can also lead to analyte loss.[2]

Q3: I am not detecting the parent this compound compound in urine samples. Why?

A3: this compound is extensively metabolized in the body, and the parent compound is often present at very low concentrations or is completely absent in urine.[3][4] The primary metabolic pathway for this compound is hydroxylation of the adamantyl group. Therefore, it is crucial to target the metabolites of this compound for detection in urine. Enzymatic hydrolysis of urine samples with β-glucuronidase prior to extraction can help to cleave glucuronide conjugates and increase the concentration of free metabolites.[4]

Q4: What are the key parameters to optimize for a solid-phase extraction (SPE) method for this compound?

A4: The key parameters for SPE optimization include:

  • Sorbent Selection: Choose a sorbent with appropriate chemistry (e.g., C8, C18) based on the hydrophobicity of this compound.

  • Sample Pre-treatment: Adjust the pH of the sample to ensure optimal retention on the sorbent.

  • Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the analyte.

  • Elution Solvent: The elution solvent must be strong enough to completely desorb this compound from the sorbent.

  • Flow Rate: A slower flow rate during sample loading can improve retention.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A5: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Use a thorough extraction and cleanup procedure (e.g., SPE) to remove as many interfering compounds as possible.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as your samples to account for matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Whole Blood

This protocol is a general guideline and may require optimization for your specific application.

Materials:

Procedure:

  • To 1 mL of whole blood in a centrifuge tube, add the internal standard.

  • Add 2 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Add 2.5 mL of a saturated solution of ammonium sulfate and a few drops of 0.1 M HCl.

  • Vortex for 3 minutes.

  • Adjust the pH to 8-9 with 25% aqueous ammonia.

  • Add 5 mL of ethyl acetate and vortex for 4 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer (top layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline using a reversed-phase SPE cartridge.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • β-glucuronidase solution (optional, for metabolite analysis)

  • Phosphate (B84403) buffer (pH 6.8)

  • Methanol (B129727)

  • Deionized water

  • Elution solvent (e.g., 95:5 Dichloromethane:Isopropanol)

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • (Optional) To 1 mL of urine, add the β-glucuronidase solution and incubate according to the enzyme manufacturer's instructions to hydrolyze glucuronidated metabolites.

  • Add the internal standard to the urine sample.

  • Add 1 mL of phosphate buffer (pH 6.8) and vortex.

  • Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the sample: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash the cartridge: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Dry the cartridge: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elute the analyte: Elute this compound with 2 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_LLE cluster_sample_prep Liquid-Liquid Extraction (LLE) Workflow start Start: Whole Blood Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_salt_acid Add Ammonium Sulfate & HCl supernatant->add_salt_acid vortex2 Vortex add_salt_acid->vortex2 ph_adjust Adjust pH to 8-9 vortex2->ph_adjust add_solvent Add Ethyl Acetate ph_adjust->add_solvent vortex3 Vortex add_solvent->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-liquid extraction workflow for this compound from whole blood.

experimental_workflow_SPE cluster_spe_prep Solid-Phase Extraction (SPE) Workflow start Start: Urine Sample hydrolysis Optional: Enzymatic Hydrolysis start->hydrolysis add_is Add Internal Standard hydrolysis->add_is buffer Add Buffer & Vortex add_is->buffer condition Condition SPE Cartridge (Methanol, Water) buffer->condition load Load Sample condition->load wash Wash Cartridge (Water, Weak Organic) load->wash dry Dry Cartridge wash->dry elute Elute this compound (Strong Organic Solvent) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-phase extraction workflow for this compound from urine.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Recovery cluster_extraction_solutions Extraction Method cluster_stability_solutions Stability cluster_spe_solutions SPE Steps cluster_matrix_solutions Matrix Effects low_recovery Low this compound Recovery check_extraction Review Extraction Method low_recovery->check_extraction check_stability Assess Analyte Stability low_recovery->check_stability check_spe Investigate SPE Steps low_recovery->check_spe check_matrix Evaluate Matrix Effects low_recovery->check_matrix lle_solution Optimize LLE: - Use Ethyl Acetate - Adjust pH to 8-9 check_extraction->lle_solution spe_solution Optimize SPE: - Select appropriate sorbent - Optimize wash/elution check_extraction->spe_solution storage_solution Store samples at -20°C or below check_stability->storage_solution freeze_thaw_solution Avoid repeated freeze-thaw cycles check_stability->freeze_thaw_solution elution_solution Use stronger elution solvent check_spe->elution_solution flow_rate_solution Reduce sample loading flow rate check_spe->flow_rate_solution cleanup_solution Improve sample cleanup (e.g., protein precipitation) check_matrix->cleanup_solution chromatography_solution Optimize LC separation check_matrix->chromatography_solution

Caption: Logical workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Optimization of MS/MS Fragmentation for Fub-apinaca Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the MS/MS confirmation of Fub-apinaca.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound confirmation?

A1: The protonated molecule [M+H]⁺ should be selected as the precursor ion for this compound. Based on its chemical formula (C₂₅H₂₆FN₃O), the theoretical monoisotopic mass is 415.2060 g/mol , making the expected precursor ion m/z 416.2138 .

  • Loss of the adamantyl group: Cleavage of the amide bond.

  • Formation of the fluorobenzylium ion: A characteristic fragment at m/z 109.0448 .[1][2]

  • Fragments related to the indazole core.

It is critical to confirm these transitions empirically by infusing a certified reference standard of this compound into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragments.

Q2: How should I optimize collision energy (CE) for this compound fragmentation?

A2: Collision energy is a critical, instrument-dependent parameter that must be optimized to achieve a stable and intense product ion spectrum. A generic starting range for synthetic cannabinoids is 10–40 eV.[3]

Optimization Protocol:

  • Prepare a ~100 ng/mL solution of this compound standard in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Set the mass spectrometer to monitor the precursor ion (m/z 416.2).

  • In product ion scan mode, manually or automatically ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 60 eV).

  • Observe the intensity of the resulting product ions. The optimal CE is the value that produces the highest and most consistent signal for the desired quantifier and qualifier ions.

  • Repeat this process for at least two prominent product ions to establish the optimal settings for your specific instrument.

Q3: What are the common metabolites of this compound I should target in biological samples?

A3: The parent this compound compound is often metabolized extensively and may not be detectable in urine samples.[4][5] Analysis should therefore target its metabolites. For indazole carboxamide synthetic cannabinoids with an adamantyl group, like this compound, the primary metabolic pathway is hydroxylation of the adamantyl group.[6]

Key metabolic targets include:

  • Mono-hydroxylated adamantyl metabolites: Isomeric hydroxylation at various positions on the adamantyl ring system.

  • Di-hydroxylated adamantyl metabolites.

  • Glucuronidated conjugates: Phase II metabolism can result in glucuronide conjugates of the hydroxylated metabolites.[7]

Therefore, sample preparation methods for urine should include a hydrolysis step (enzymatic or acidic) to cleave these conjugates.[4][8]

Q4: My signal intensity is low. What are the potential causes and solutions?

A4: Low signal intensity is a common issue with several potential causes:

  • Poor Ionization: Ensure the mobile phase is compatible with positive mode electrospray ionization (ESI). Acidic modifiers like formic acid (0.1%) are typically required.

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., urine, blood) can suppress the ionization of this compound. Improve sample cleanup using Solid Phase Extraction (SPE) or use a stable isotope-labeled internal standard to compensate.

  • Suboptimal MS Parameters: Re-optimize source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS parameters (precursor/product m/z, collision energy).[9]

  • Analyte Degradation: Synthetic cannabinoids can degrade in the GC inlet if using GC-MS.[10] LC-MS is the preferred technique.[1] For LC-MS, ensure sample stability by keeping extracts cool and analyzing them promptly.

  • Poor Extraction Recovery: Validate your sample preparation method to ensure high recovery. Test different SPE sorbents or liquid-liquid extraction solvents.

Q5: I'm observing significant matrix effects. How can I mitigate them?

A5: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification and poor sensitivity.

  • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix interferences. Using high-resolution columns (e.g., sub-2 µm particles) can improve peak capacity.[11]

  • Enhance Sample Cleanup: Simple "dilute-and-shoot" or protein precipitation methods are prone to matrix effects. Employ a robust Solid Phase Extraction (SPE) protocol. Polymeric reversed-phase sorbents are often effective for synthetic cannabinoids.[3][8]

  • Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d₄). The SIL standard will co-elute and experience the same matrix effects as the analyte, ensuring accurate quantification.

  • Matrix-Matched Calibrators: If a SIL internal standard is unavailable, prepare calibration standards in a blank matrix that is identical to your samples (e.g., blank urine) to mimic the matrix effects seen in unknown samples.[12]

Q6: Can I differentiate this compound from its positional isomers using MS/MS?

A6: Differentiating positional isomers is challenging because they have the same mass and often produce the same product ions. However, differentiation is often possible by carefully examining the relative abundance of the product ions. Isomers may exhibit different product ion ratios at a given collision energy. To reliably differentiate isomers, you must have certified reference standards for each isomer and develop an energy-resolved fragmentation profile.[13] This involves analyzing each isomer across a range of collision energies and comparing the resulting product ion ratios to identify unique fragmentation "fingerprints".

Troubleshooting Guides

Guide 1: Poor Peak Shape or Resolution
SymptomPossible CauseRecommended Action
Peak Tailing 1. Secondary interactions with column silanols. 2. Column contamination or degradation. 3. Mismatched pH between sample solvent and mobile phase.1. Ensure mobile phase has an acidic modifier (e.g., 0.1% formic acid). 2. Flush the column with a strong solvent or replace it. Use a guard column. 3. Reconstitute final extract in the initial mobile phase.
Peak Fronting 1. Column overloading. 2. Sample solvent is too strong.1. Dilute the sample or reduce injection volume. 2. Evaporate the extraction solvent and reconstitute in the initial mobile phase.[9]
Split Peaks 1. Clogged frit or partially blocked flow path. 2. Column void or damage. 3. Injector issue.1. Reverse-flush the column (if permissible by manufacturer). 2. Replace the column. 3. Inspect and clean the injector needle and seat.
Broad Peaks 1. Large dead volume in the system. 2. Column degradation. 3. Suboptimal gradient or flow rate.1. Check all fittings and tubing for proper connections. 2. Replace the column. 3. Re-optimize the LC method; consider a faster gradient or higher flow rate.
Guide 2: No Analyte Signal Detected

This workflow helps diagnose a complete loss of signal for this compound.

NoSignalWorkflow start No this compound Peak Detected check_ms Step 1: Verify MS Performance start->check_ms infuse_std Infuse Standard Directly. Is signal present? check_ms->infuse_std check_lc Step 2: Verify LC Performance inject_std Inject Standard on Column. Is peak present? check_lc->inject_std check_sample Step 3: Check Sample Integrity & Prep spike_sample Spike blank matrix and process. Is peak recovered? check_sample->spike_sample ms_ok MS is functioning infuse_std->ms_ok Yes ms_fail Troubleshoot MS: - Check source/detector - Verify gas flows - Calibrate instrument infuse_std->ms_fail No ms_ok->check_lc lc_ok LC-MS system is functioning inject_std->lc_ok Yes lc_fail Troubleshoot LC: - Check for leaks - Verify mobile phase - Check column inject_std->lc_fail No lc_ok->check_sample prep_ok Original sample may not contain analyte spike_sample->prep_ok Yes prep_fail Troubleshoot Sample Prep: - Check extraction steps - Verify reagent concentrations - Assess analyte stability spike_sample->prep_fail No AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review sample Biological Sample (Urine/Blood) hydrolysis Enzymatic Hydrolysis (Urine Only) sample->hydrolysis if required extraction Solid Phase Extraction or LLE sample->extraction hydrolysis->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc LC Separation reconstitution->lc ms1 MS Scan (Precursor Ion Selection) lc->ms1 ms2 MS/MS Fragmentation (Product Ion Scan) ms1->ms2 confirm Confirmation Criteria: - Retention Time Match - Precursor/Product m/z - Ion Ratio ms2->confirm

References

Strategies to avoid thermal degradation of Fub-apinaca during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of FUB-AMB (AMB-FUBINACA)

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for analytical and research purposes only. FUB-AMB (also referred to as AMB-FUBINACA or MMB-FUBINACA) is a potent synthetic cannabinoid and a controlled substance in many jurisdictions. All handling and analysis of this compound should be conducted in accordance with local laws and regulations and under appropriate laboratory safety protocols.

A note on nomenclature: The term "Fub-apinaca" appears to be a non-standard name. This guide pertains to the analysis of FUB-AMB, a compound known for its thermal instability.

Frequently Asked Questions (FAQs)

Q1: What is FUB-AMB and why is its analysis challenging?

A1: FUB-AMB (Methyl (2S)-2-{[1-(4-fluorobenzyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate) is a synthetic cannabinoid of the indazole-3-carboxamide class.[1][2] Its analysis is challenging primarily due to its thermal lability. The molecule is prone to degradation at the high temperatures often used in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This degradation can lead to inaccurate quantification and misidentification of the parent compound.

Q2: What are the primary degradation pathways of FUB-AMB during thermal analysis?

A2: When subjected to high temperatures, such as those in a GC inlet, FUB-AMB can undergo several degradation reactions. A common pathway involves the loss of the methyl-ester substituent.[3][5] At very high temperatures (above 400°C), further degradation can occur, leading to the formation of various products, including the potential for cyanide liberation.[4][6][7]

Q3: Which analytical technique is recommended for the analysis of FUB-AMB to avoid thermal degradation?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for the analysis of thermally unstable compounds like FUB-AMB.[3][8] LC-MS analysis is performed at or near ambient temperatures, which minimizes the risk of thermal degradation and allows for the accurate measurement of the intact parent compound.

Q4: I am seeing low or no parent FUB-AMB in my biological samples, even when exposure is suspected. Why is this?

A4: FUB-AMB is rapidly and extensively metabolized in the human body.[9][10] The primary metabolic pathway is ester hydrolysis, which converts FUB-AMB into its carboxylic acid metabolite.[3][9] This metabolite is more stable and has a longer detection window in biological fluids.[9] Therefore, it is common to detect the metabolite even when the parent drug is no longer present.[8][9] Analytical methods should ideally target both the parent compound and its major metabolites.

Q5: How should I store my FUB-AMB standards and samples to ensure stability?

A5: Proper storage is critical to prevent the degradation of FUB-AMB. For long-term stability, standards and biological samples should be stored at low temperatures, protected from light.[11] Freezing at -20°C or below is recommended for long-term preservation.[11] For short-term storage, refrigeration at 4°C is preferable to room temperature. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no FUB-AMB peak detected using GC-MS. Thermal degradation in the GC inlet.- Lower the inlet temperature: Start with a lower inlet temperature (e.g., 200-230°C) and optimize.[1] - Use a faster oven ramp rate: This minimizes the time the analyte spends at elevated temperatures. - Switch to LC-MS: This is the most reliable way to avoid thermal degradation.[3] - Derivatize the sample: Silylation can increase the thermal stability of the molecule for GC-MS analysis.[12][13] - Use analyte protectants: Adding a small amount of a protecting agent like sorbitol to the injection solvent can shield the analyte from degradation.[14][15]
Poor peak shape and reproducibility in GC-MS. Adsorption of the analyte to active sites in the GC inlet or column.- Use a deactivated inlet liner and column. - Employ analyte protectants: These can passivate active sites in the system.[15][16] - Optimize the injection volume and split ratio. [17]
Quantification results are inconsistent. Degradation during sample preparation or analysis.- Keep sample preparation steps at low temperatures: Avoid heating during extraction and solvent evaporation. Use a gentle stream of nitrogen at or below 45°C for evaporation.[1] - Validate the analytical method thoroughly: Include stability studies to assess degradation under your specific experimental conditions. - Use an appropriate internal standard.
Identification of unknown peaks in the chromatogram. These may be thermal degradation products of FUB-AMB.- Analyze the sample using LC-MS: Compare the chromatograms to distinguish between genuine components and artifacts of the GC-MS analysis. - Consult literature on FUB-AMB degradation products: This can help in the tentative identification of these peaks.[3][5]

Experimental Protocols

Protocol 1: Analysis of FUB-AMB using LC-MS/MS (Recommended Method)

This method is designed to minimize thermal degradation and provide accurate quantification of FUB-AMB.

1. Sample Preparation (from herbal material): a. Weigh 10 mg of the homogenized herbal material into a centrifuge tube. b. Add 1 mL of methanol (B129727). c. Vortex for 1 minute and sonicate for 10 minutes. d. Centrifuge at 10,000 rpm for 5 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. f. Dilute the extract as necessary with methanol prior to injection.

2. LC-MS/MS Parameters:

ParameterSetting
LC System UHPLC or HPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Consult reference standards for optimal transitions. A common transition is for the precursor ion [M+H]⁺.
Protocol 2: Analysis of FUB-AMB using GC-MS with Analyte Protectant

This method is an alternative for laboratories where LC-MS is not available. The use of an analyte protectant is crucial to minimize degradation.

1. Sample Preparation: a. Prepare the sample extract in methanol as described in Protocol 1. b. Prepare a 0.5% sorbitol solution in methanol to be used as the injection solvent. c. Reconstitute the dried extract or dilute the liquid extract in the 0.5% sorbitol in methanol solution.

2. GC-MS Parameters:

ParameterSetting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250°C[1]
Injection Mode Splitless[1]
Injection Volume 1 µL
Oven Program Initial temp 100°C for 2 min, ramp at 50°C/min to 280°C, hold for 14.45 min.[1]
Carrier Gas Helium
MS Source Temp 230°C[1]
MS Quad Temp 150°C[1]
Scan Range 40-500 amu

Visualizations

G Workflow for FUB-AMB Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Interpretation Sample Sample (Herbal Material/Biological Fluid) Extraction Extraction with Organic Solvent (e.g., Methanol) Sample->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation FinalExtract Final Extract Centrifugation->FinalExtract LCMS LC-MS/MS (Recommended) FinalExtract->LCMS Direct Injection GCMS GC-MS (Alternative) FinalExtract->GCMS Requires Analyte Protectant or Derivatization Accurate Accurate Quantification of Parent Compound LCMS->Accurate Inaccurate Inaccurate Quantification due to Degradation GCMS->Inaccurate If no precautions are taken

Caption: Recommended analytical workflow for FUB-AMB.

G Thermal Degradation Pathway of FUB-AMB in GC-MS FUB_AMB FUB-AMB (Parent Compound) Degradation_Product_1 Loss of Methyl-Ester Group FUB_AMB->Degradation_Product_1 High Temperature in GC Inlet (>250°C) Degradation_Product_2 Further Fragmentation (e.g., Indazole-carbonitrile) Degradation_Product_1->Degradation_Product_2 Increased Temperature Cyanide Cyanide (at >400°C) Degradation_Product_2->Cyanide Very High Temperature (>400°C)

Caption: Simplified thermal degradation of FUB-AMB.

References

Troubleshooting low signal-to-noise ratio for Fub-apinaca metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering a low signal-to-noise (S/N) ratio during the analysis of FUB-APINACA metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and what is their main metabolic pathway?

This compound, an indazole carboxamide synthetic cannabinoid with an adamantyl group, primarily undergoes Phase I metabolism. The main biotransformation is the oxidation of the adamantyl moiety, leading to various isomeric hydroxylated metabolites.[1][2][3][4]

Q2: We are observing a weak signal for this compound metabolites in our LC-MS/MS analysis. What are the most common causes?

A low signal-to-noise ratio for this compound metabolites can stem from several factors:

  • Inefficient Sample Preparation: Incomplete extraction of metabolites from the biological matrix (e.g., urine, plasma) or the presence of significant matrix effects can suppress the analyte signal.[5][6]

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor and product ion selection, as well as non-optimized collision energies, can lead to poor fragmentation and low signal intensity.

  • Chromatographic Issues: Poor peak shape, often due to co-elution with interfering matrix components, can reduce the signal height and consequently the S/N ratio.

  • Analyte Degradation: this compound and its metabolites may be unstable under certain storage or experimental conditions.

Q3: How can we improve our sample preparation to enhance the signal of this compound metabolites?

Effective sample preparation is crucial for removing interfering substances and concentrating the analytes.[6] For biological matrices like urine, a solid-phase extraction (SPE) is a robust method.[5][7][8][9] A detailed protocol is provided in the "Experimental Protocols" section. For blood or plasma, protein precipitation followed by liquid-liquid extraction (LLE) or SPE is recommended.[10]

Q4: What are the recommended mass spectrometry parameters for the detection of hydroxylated this compound metabolites?

For positive electrospray ionization (ESI) mode, you should target the protonated molecule [M+H]⁺ as the precursor ion. The primary product ions will result from the fragmentation of the adamantyl group and the amide bond. While specific values should be optimized for your instrument, the table below provides a starting point based on the analysis of similar synthetic cannabinoids.

MetabolitePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Hydroxy-FUB-APINACA404.2150.1109.1
Dihydroxy-FUB-APINACA420.2150.1109.1

Q5: We suspect ion suppression is affecting our signal. How can we diagnose and mitigate this?

Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analytes in the MS source.[6]

  • Diagnosis: A post-column infusion experiment can identify regions of ion suppression in your chromatogram.

  • Mitigation:

    • Improve chromatographic separation to resolve metabolites from interfering compounds.

    • Enhance sample cleanup to remove matrix components.

    • Use a stable isotope-labeled internal standard to compensate for signal suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound Metabolites from Urine

This protocol is adapted from methodologies for extracting synthetic cannabinoid metabolites from urine.[5][8]

  • Sample Pre-treatment:

    • To 1 mL of urine, add 50 µL of β-glucuronidase (from E. coli) and 1 mL of phosphate (B84403) buffer (0.1 M, pH 7).

    • Vortex and incubate at 37°C for 2 hours to hydrolyze glucuronidated metabolites.

    • Centrifuge the sample at 3000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric reversed-phase SPE cartridge.

    • Condition the cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Follow with a wash of 2 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

This is a general LC-MS/MS method that should be optimized for your specific system.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 20% B

      • 1-8 min: 20% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 20% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: (Refer to the table in the FAQs section and optimize collision energies).

Visualizations

FUB_APINACA_Metabolism Metabolic Pathway of this compound FUB_APINACA This compound Hydroxylation Hydroxylation (Adamantyl Group) FUB_APINACA->Hydroxylation Phase I CYP450 Hydroxylated_Metabolite Hydroxy-FUB-APINACA Hydroxylation->Hydroxylated_Metabolite Dihydroxylation Dihydroxylation (Adamantyl Group) Dihydroxylated_Metabolite Dihydroxy-FUB-APINACA Dihydroxylation->Dihydroxylated_Metabolite Glucuronidation Glucuronidation Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Hydroxylated_Metabolite->Dihydroxylation Phase I CYP450 Hydroxylated_Metabolite->Glucuronidation Phase II UGTs

Caption: Metabolic pathway of this compound.

Troubleshooting_Workflow Troubleshooting Low S/N Ratio Start Low S/N Ratio Observed Check_MS Review MS Parameters (Precursor/Product Ions, Collision Energy) Start->Check_MS Check_Chroma Evaluate Chromatography (Peak Shape, Retention Time) Start->Check_Chroma Check_Sample_Prep Assess Sample Preparation (Recovery, Matrix Effects) Start->Check_Sample_Prep Optimize_MS Optimize MS Method Check_MS->Optimize_MS Optimize_Chroma Optimize LC Method Check_Chroma->Optimize_Chroma Optimize_Sample_Prep Improve Sample Cleanup (e.g., SPE, LLE) Check_Sample_Prep->Optimize_Sample_Prep Resolved S/N Ratio Improved Optimize_MS->Resolved Optimize_Chroma->Resolved Optimize_Sample_Prep->Resolved

Caption: A logical workflow for troubleshooting low S/N.

Experimental_Workflow Analytical Workflow for this compound Metabolites Sample_Collection Sample Collection (Urine, Blood) Sample_Pretreatment Sample Pre-treatment (e.g., Hydrolysis) Sample_Collection->Sample_Pretreatment Extraction Extraction (SPE or LLE) Sample_Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Analysis Data Analysis (Quantification & Confirmation) LC_MS_Analysis->Data_Analysis Result Final Result Data_Analysis->Result

Caption: Experimental workflow for metabolite analysis.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Cross-Validation of Fub-apinaca Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance data for the most common analytical methods used for Fub-apinaca analysis, namely Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Data is compiled from multiple sources to facilitate a cross-method comparison.

ParameterGC-FIDLC-MS/MSLC-MS/MS
Matrix Criminal Evidences (Herbal Material)Rat UrineHuman Hair
Limit of Detection (LOD) 1.5 µg/mL0.00125–0.002 ng/mL0.5–5 pg/mg
Limit of Quantification (LOQ) 4.5 µg/mL0.003–0.005 ng/mL1–10 pg/mg
Linearity Range 4.5–900 µg/mL0.05-10 ng/mL1–200 pg/mg
Correlation Coefficient (R²) 0.9994>0.99>0.999
Intra-day Precision (%RSD) <2%2.8–6.7%0.7–10.6%
Inter-day Precision (%RSD) <2%3.9–8.8%1.7–12.2%
Accuracy (Recovery) 98–102%92.0–106.8%61.1–93.3%
Source [1][2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from common practices reported in forensic and analytical toxicology laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the qualitative and quantitative analysis of this compound in seized materials and biological samples.

Sample Preparation (Urine):

  • To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.

  • Heat the sample at 60-70°C for 60 minutes to facilitate hydrolysis of conjugated metabolites.

  • After cooling, neutralize the sample to a pH of 8–9 with aqueous ammonia (B1221849) (25%).

  • Perform liquid-liquid extraction with 10 mL of ethyl acetate (B1210297).

  • Centrifuge the sample and separate the organic phase.

  • Evaporate the organic phase to dryness under a stream of nitrogen at or below 45°C.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.[3]

Sample Preparation (Blood):

  • To 2 mL of blood, add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution and a few drops of 0.1M HCl.

  • Vortex for 3 minutes and then centrifuge for 5 minutes.

  • Collect the supernatant.

  • Adjust the pH to 8-9 with aqueous ammonia (25%).

  • Extract with 20 mL of ethyl acetate by shaking for 4 minutes.

  • Separate and evaporate the organic layer under a nitrogen stream at 45°C.[3]

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (or equivalent), 60 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium.

  • Injector: Splitless mode.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI).[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the detection of this compound and its metabolites, particularly in complex biological matrices.

Sample Preparation (General):

  • Extraction: Solid-phase extraction (SPE) is commonly employed for urine and blood samples to clean up the sample and concentrate the analyte.

  • Evaporation: The eluate from the SPE cartridge is typically evaporated to dryness.

  • Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for this compound.

Visualizations

Logical Workflow for Inter-Laboratory Method Comparison

The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison of analytical methods, a crucial step for method standardization and validation.

InterLab_Validation_Workflow Inter-Laboratory Method Comparison Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Analytical Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Laboratories A->B C Develop Standardized Protocol B->C D Prepare and Distribute Test Materials C->D E Laboratories Analyze Samples D->E F Record and Report Data E->F G Statistical Analysis of Results F->G H Evaluate Method Performance G->H I Draft and Review Final Report H->I

Caption: A flowchart outlining the key phases and steps in a typical inter-laboratory method validation study.

Signaling Pathway of this compound

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events.[4][5]

Fub_apinaca_Signaling_Pathway This compound (FUB-AMB) CB1 Receptor Signaling FUB This compound (Agonist) CB1 CB1 Receptor (GPCR) FUB->CB1 Binds to G_protein Gαi/o Protein CB1->G_protein Activates Beta_arrestin β-Arrestin Recruitment CB1->Beta_arrestin Promotes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway (ERK1/2) Beta_arrestin->MAPK Activates Internalization Receptor Internalization/Desensitization Beta_arrestin->Internalization

Caption: A diagram illustrating the primary signaling cascade initiated by this compound's binding to the CB1 receptor.

References

A Comparative Pharmacological Analysis of FUB-APINACA and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of two synthetic cannabinoid receptor agonists: FUB-APINACA (also known as FUB-AKB48) and JWH-018. Both compounds have been subjects of extensive research due to their potent interactions with the endocannabinoid system. This document synthesizes experimental data on their receptor binding, functional activity, and metabolism to offer a clear comparison for research and drug development purposes.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the key pharmacological parameters for this compound and JWH-018, focusing on their interaction with the human cannabinoid receptors CB1 and CB2. JWH-018 is a full agonist at both CB1 and CB2 receptors.[1] Similarly, this compound is characterized as a full agonist at both cannabinoid receptors.[2]

Table 1: Cannabinoid Receptor Binding Affinity (Kᵢ)

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity
This compound 1.06[2]0.174[2]CB2 (6.1-fold)
JWH-018 9.0[3]2.94[3]CB2 (3.1-fold)

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower value indicates a higher affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀)

CompoundAssayCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)
This compound cAMP AccumulationData not availableData not available
[³⁵S]GTPγS BindingData not availableData not available
JWH-018 ERK/MAPK Activation4.4[1]Data not available
Inhibition of Neurotransmission14.9[1]Data not available

Signaling and Metabolic Pathways

Both this compound and JWH-018 are agonists that activate the Gi/o protein-coupled CB1 and CB2 receptors. This activation initiates a cascade of intracellular events.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (this compound / JWH-018) CB_Receptor CB1 / CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Produces pERK Phosphorylated ERK MAPK_Cascade->pERK Phosphorylates Cellular_Response Modulation of Neurotransmitter Release, Gene Expression cAMP->Cellular_Response Leads to pERK->Cellular_Response Leads to

Caption: Canonical signaling pathway for CB1/CB2 receptors.

Metabolically, the pathways for JWH-018 and this compound differ based on their chemical structures. JWH-018 undergoes extensive metabolism primarily by the cytochrome P450 enzyme CYP2C9.[4] In contrast, this compound's metabolism is characterized by modifications to its adamantyl group.

Metabolic_Pathways cluster_JWH JWH-018 Metabolism cluster_FUB This compound Metabolism JWH018 JWH-018 JWH_Enzyme CYP2C9 JWH018->JWH_Enzyme JWH_Metabolites Monohydroxylated Metabolites JWH_Enzyme->JWH_Metabolites Oxidation FUB This compound FUB_Enzyme Liver Microsomes FUB->FUB_Enzyme FUB_Metabolites Hydroxylated Adamantyl Metabolites FUB_Enzyme->FUB_Metabolites Hydroxylation

Caption: Primary metabolic pathways for JWH-018 and this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological data. Below are protocols for key in vitro assays used to characterize cannabinoid receptor agonists.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing CB1/CB2) setup 2. Assay Setup - Add membranes, radioligand ([³H]CP-55,940), and varying concentrations of test compound (this compound or JWH-018) to wells. prep->setup incubate 3. Incubation (Allow binding to reach equilibrium) setup->incubate separate 4. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate detect 5. Detection (Quantify radioactivity on filters using scintillation counting) separate->detect analyze 6. Data Analysis (Calculate IC₅₀ and convert to Kᵢ using Cheng-Prusoff equation) detect->analyze

Caption: Experimental workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and serial dilutions of the unlabeled test compound (this compound or JWH-018).

  • Equilibration: Allow the reaction to incubate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

GTPgS_Binding_Workflow prep 1. Membrane Preparation (Cells expressing CB1/CB2) setup 2. Assay Setup - Add membranes, GDP, and varying concentrations of agonist (this compound or JWH-018) to wells. prep->setup initiate 3. Reaction Initiation (Add [³⁵S]GTPγS to start the binding reaction) setup->initiate incubate 4. Incubation (Allow for agonist-stimulated [³⁵S]GTPγS binding) initiate->incubate terminate 5. Termination & Filtration (Rapidly filter to separate bound [³⁵S]GTPγS) incubate->terminate analyze 6. Data Analysis (Plot specific binding vs. agonist concentration to determine EC₅₀ and Eₘₐₓ) terminate->analyze

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the cannabinoid receptor of interest.

  • Assay Setup: In a multi-well plate, combine cell membranes, GDP (to ensure G-proteins are in their inactive state), and serial dilutions of the agonist (this compound or JWH-018).

  • Reaction Initiation: Start the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters.

  • Detection and Analysis: Quantify the radioactivity on the filters. Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding against the log concentration of the agonist to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[5]

cAMP Accumulation Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors like CB1 and CB2, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cAMP_Assay_Workflow prep 1. Cell Culture (Seed cells expressing CB1/CB2 into assay plates) pre_treat 2. Pre-treatment (Incubate cells with varying concentrations of agonist: this compound or JWH-018) prep->pre_treat stimulate 3. Stimulation (Add Forskolin to stimulate adenylyl cyclase and raise cAMP levels) pre_treat->stimulate lyse 4. Cell Lysis (Lyse cells to release intracellular cAMP) stimulate->lyse detect 5. Detection (Quantify cAMP levels using a competitive immunoassay, e.g., HTRF or ELISA) lyse->detect analyze 6. Data Analysis (Plot cAMP levels vs. agonist concentration to determine IC₅₀/EC₅₀ for inhibition) detect->analyze

Caption: Experimental workflow for the cAMP accumulation assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., CHO or HEK293) expressing the CB receptor of interest in a multi-well format and grow to confluence.

  • Agonist Treatment: Treat the cells with serial dilutions of the test compound (this compound or JWH-018).

  • Adenylyl Cyclase Stimulation: Add a stimulating agent, such as Forskolin, to all wells (except the basal control) to increase intracellular cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow the agonist to inhibit Forskolin-stimulated cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, typically a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist to determine the potency (EC₅₀ or IC₅₀) for the inhibition of adenylyl cyclase.

References

A Comparative Potency Analysis of FUB-APINACA and AB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The initial query for a comparative study of "Fub-apinaca" and "AB-FUBINACA" has been addressed by focusing on "this compound" (also known as FUB-AKB48) and "AB-FUBINACA." While data for AB-FUBINACA is robust, publicly available research on the functional potency of this compound is limited. To provide a comprehensive comparison, this guide includes extensive data on AB-PINACA, a structurally similar and well-researched synthetic cannabinoid, alongside the available information for this compound and AB-FUBINACA. This approach allows for a more thorough understanding of the relative potencies within this class of compounds.

This guide provides a detailed comparison of the in vitro potency of this compound, AB-FUBINACA, and AB-PINACA at human cannabinoid receptors CB1 and CB2. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Potency Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the selected synthetic cannabinoids. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference
This compound 1.060.174[1]
AB-FUBINACA 0.923.2[2]
AB-PINACA 2.870.88[3]

Table 2: Cannabinoid Receptor Functional Potency (EC50, nM)

CompoundCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)Assay TypeReference
This compound Data Not AvailableData Not Available-
AB-FUBINACA 1.83.2cAMP Assay[2]
AB-FUBINACA 0.54330.1278Unknown[4]
AB-FUBINACA 42.6Data Not Availableβ-arrestin Recruitment[5]
AB-FUBINACA 18Data Not AvailableGIRK Channel Assay[6]
AB-PINACA 12.8Data Not Available[³⁵S]GTPγS Binding[5]
AB-PINACA 3.9Data Not AvailableAdenylyl Cyclase Inhibition[7]

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from HEK-293 or CHO cells) are prepared through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8][9]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution Test_Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50 & Ki Determination Quantification->Data_Analysis

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs), such as the cannabinoid receptors. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit of the G-protein.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the cannabinoid receptor are prepared.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with assay buffer, GDP, and varying concentrations of the test compound.

  • Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[10][11][12]

GTP_gamma_S_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Incubate Membranes with Test Compound & GDP Membrane_Prep->Assay_Setup Test_Compound_Prep Test Compound Dilution Test_Compound_Prep->Assay_Setup Reaction_Initiation Add [³⁵S]GTPγS Assay_Setup->Reaction_Initiation Incubation Incubate to Allow Binding Reaction_Initiation->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis EC50 & Emax Determination Quantification->Data_Analysis

[³⁵S]GTPγS Binding Assay Workflow

Cannabinoid Receptor Signaling Pathways

Both this compound and AB-FUBINACA are agonists of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors, primarily through the Gi/o pathway, initiates a cascade of intracellular signaling events.

Upon agonist binding, the associated G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] This is a primary mechanism of action for cannabinoid receptor agonists. Additionally, activation of cannabinoid receptors can lead to the modulation of various ion channels and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[7]

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Leads to MAPK_Pathway->Cellular_Response Leads to Agonist Synthetic Cannabinoid (e.g., AB-FUBINACA) Agonist->CB1_Receptor Binds to

Cannabinoid Receptor Signaling Pathway

References

Quantitative Analysis of Fub-apinaca in Whole Blood: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, forensic toxicologists, and drug development professionals, the accurate quantification of synthetic cannabinoids like Fub-apinaca in whole blood is critical for clinical and forensic investigations. This guide provides a comparative overview of validated analytical methods, focusing on experimental protocols and performance data to aid in method selection and implementation.

Comparison of Quantitative Methods

The quantification of this compound in whole blood is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the available instrumentation, required sensitivity, and the desired sample throughput. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is another viable option, particularly with appropriate sample derivatization.[4]

MethodSample PreparationInstrumentationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MS/MS Supported-Liquid Extraction (SLE)LC-MS/MS with positive electrospray ionization (ESI)0.1 - 6.0 ng/mL1.0 - 6.0 ng/mL1 - 6 ng/mL[1][2]
LC-MS/MS Protein PrecipitationLC-MS/MS0.01 - 0.48 ng/mLNot specifiedNot specified[5]
LC-MS/MS Protein PrecipitationLC-MS/MSNot specified0.03 - 10 ng/mL0.03 - 10 ng/mL[6]
GC-MS Liquid-Liquid Extraction (LLE)GC-MSNot specifiedNot specifiedNot specified[4]

Note: The performance characteristics of analytical methods can vary between laboratories and are dependent on the specific instrumentation and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis of this compound in whole blood.

LC-MS/MS with Supported-Liquid Extraction (SLE)

This method is suitable for the simultaneous analysis of multiple synthetic cannabinoids, including this compound.[1][2]

a) Sample Preparation:

  • To 200 µL of whole blood, add an internal standard solution.

  • Add 200 µL of 100 mM sodium acetate (B1210297) buffer (pH 5.0).

  • Load the conditioned sample onto a supported-liquid extraction cartridge.

  • Elute the analytes with methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 water:methanol) for LC-MS/MS analysis.[7]

b) Instrumental Analysis:

  • Chromatography: Reversed-phase liquid chromatography using a C18 column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

  • Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with dynamic multiple reaction monitoring (MRM).[5]

GC-MS with Liquid-Liquid Extraction (LLE)

This protocol outlines a method for the detection of this compound using GC-MS.[4]

a) Sample Preparation:

  • To 2 mL of whole blood, add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution and a few drops of 0.1M HCl.[4]

  • Vortex the mixture for 3 minutes and then centrifuge for 5 minutes.[4]

  • Collect the supernatant.[4]

  • Adjust the pH of the supernatant to 8-9 with aqueous ammonia (B1221849) (25%).[4]

  • Perform liquid-liquid extraction with 20 mL of ethyl acetate by shaking for 4 minutes.[4]

  • Separate the organic layer and evaporate it to dryness under a nitrogen stream at a temperature of 45°C or below.[4]

  • Reconstitute the residue for GC-MS analysis.

b) Instrumental Analysis:

  • Gas Chromatography: Use a non-polar capillary column (e.g., HP-5MS).[4]

  • Mass Spectrometry: Mass spectrometer operating in electron ionization (EI) mode, monitoring for characteristic fragment ions of this compound.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a whole blood sample using LC-MS/MS.

Fub_apinaca_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Whole Blood Sample is_add Add Internal Standard sample->is_add precipitation Protein Precipitation (e.g., Acetonitrile) is_add->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant report Reporting quant->report

Caption: Workflow for this compound analysis in whole blood.

Considerations for Method Validation

A robust method validation is essential to ensure the reliability of quantitative results. Key validation parameters to consider include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.[1]

  • Matrix Effects: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[6]

  • Linearity: The range over which the instrumental response is proportional to the concentration of the analyte.[8]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[6][8]

  • Recovery: The efficiency of the extraction process.[6]

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.[6] Synthetic cannabinoids can be unstable in blood, and understanding their stability is crucial for accurate quantification.[6]

The metabolism of this compound should also be taken into account, as it can be rapidly hydrolyzed to its carboxylic acid metabolite.[9][10] Therefore, analytical methods may need to target both the parent compound and its major metabolites for a comprehensive assessment of exposure.[11]

References

A Comparative Guide to Inter-laboratory Quantification Accuracy of FUB-APINACA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for assessing the inter-laboratory accuracy of FUB-APINACA quantification. Due to the limited availability of public data from proficiency tests for this compound, this document presents a model for such a study, including hypothetical data, to illustrate how performance can be compared. The experimental protocols provided are based on established analytical methodologies for synthetic cannabinoids.

The Importance of Inter-laboratory Studies

Inter-laboratory studies, also known as proficiency tests or collaborative trials, are crucial for evaluating and ensuring the quality and comparability of analytical results among different laboratories. For potent synthetic cannabinoids like this compound, accurate quantification is vital in forensic toxicology, clinical analysis, and research settings. These studies help identify potential systematic biases, assess the robustness of analytical methods, and provide an objective measure of a laboratory's performance against its peers.

Data Presentation: A Model for Comparison

The following table represents a hypothetical inter-laboratory study for the quantification of this compound in a standardized serum sample. This illustrates how data from such a study could be presented to compare performance across participating laboratories. The assigned value for the sample is 5.0 ng/mL.

Laboratory IDAnalytical MethodReported Concentration (ng/mL)z-score
Lab ALC-MS/MS4.8-0.4
Lab BGC-MS5.51.0
Lab CLC-MS/MS4.5-1.0
Lab DUPLC-MS/MS5.20.4
Lab ELC-TOF-MS6.02.0
Lab FGC-MS/MS4.9-0.2
Lab GLC-MS/MS5.10.2
Lab HUPLC-MS/MS4.7-0.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology is critical for the reproducibility and comparison of results in an inter-laboratory study. Below is a representative experimental protocol for the quantification of this compound in a serum sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Aliquoting: 250 µL of serum is transferred to a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: 25 µL of an internal standard solution (e.g., this compound-d5 at 100 ng/mL) is added to each sample, calibrator, and control.

  • Protein Precipitation: 1 mL of cold acetonitrile (B52724) is added to precipitate proteins. The sample is vortexed for 1 minute and centrifuged at 10,000 x g for 10 minutes.

  • Supernatant Transfer: The supernatant is transferred to a new tube.

  • SPE Conditioning: An SPE cartridge (e.g., C18) is conditioned with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: The supernatant is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of 40% methanol in water.

  • Elution: The analyte is eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient is used to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

3. Calibration and Quality Control

  • Calibration Curve: A calibration curve is prepared using blank serum spiked with this compound at multiple concentration levels.

  • Quality Control Samples: At least two levels of quality control samples (low and high) are analyzed with each batch of samples to ensure the accuracy and precision of the analysis.

Visualizations

Signaling Pathway of this compound

G cluster_0 This compound Action FUB_APINACA This compound CB1_Receptor Cannabinoid Receptor 1 (CB1) FUB_APINACA->CB1_Receptor Agonist Binding G_Protein Gi/o Protein CB1_Receptor->G_Protein Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition cAMP ↓ cAMP Adenylate_Cyclase->cAMP Cellular_Response Altered Neuronal Excitability (Psychoactive Effects) cAMP->Cellular_Response

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental Workflow for this compound Quantification

cluster_workflow Quantification Workflow Sample_Receipt Sample Receipt (Serum) Sample_Prep Sample Preparation (SPE) Sample_Receipt->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Integration & Calibration) LCMS_Analysis->Data_Processing Data_Review Data Review & QC Data_Processing->Data_Review Report Final Report Data_Review->Report

Caption: Experimental workflow for this compound quantification.

A Comparative Analysis of CB1 Receptor Efficacy: Fub-apinaca vs. Δ⁹-THC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cannabinoid type 1 (CB1) receptor efficacy of the synthetic cannabinoid Fub-apinaca and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC). The following sections present quantitative data from in vitro pharmacological assays, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of their distinct interactions with the CB1 receptor.

Quantitative Comparison of CB1 Receptor Activity

The data presented in the following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and Δ⁹-THC at the human CB1 receptor. It is important to note that direct comparative studies measuring the functional efficacy (EC50 and Emax) of this compound and Δ⁹-THC in the same assay are limited in publicly available literature. Therefore, data for AB-FUBINACA, a closely related structural analog of this compound, is included to provide a more comprehensive comparison of functional potency.

ParameterThis compoundAB-FUBINACAΔ⁹-THCReference Compound (CP 55,940)
Binding Affinity (Ki) at CB1 (nM) 1.06[1]0.911 - 40.70.59
Functional Potency (EC50) at CB1 (nM) Not directly reported18 (GIRK Activation)[2]~1000 (cAMP inhibition)0.024 (GTPγS)
Efficacy at CB1 Full Agonist[1]Full AgonistPartial Agonist[3][4]Full Agonist
Relative Potency vs. Δ⁹-THC Significantly Higher~85-140 times more potent (AMB-FUBINACA & ADB-FUBINACA)[3][5]--

Note: The potency of Δ⁹-THC can vary depending on the assay and cellular context. Synthetic cannabinoids like this compound and its analogs consistently demonstrate significantly higher potency and efficacy at the CB1 receptor compared to Δ⁹-THC.[3][5] This distinction between a full and partial agonist is critical in understanding their different physiological and toxicological profiles.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

CB1 Receptor Activation and Downstream Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (this compound or Δ⁹-THC) Agonist->CB1 Binds to PKA Protein Kinase A cAMP->PKA Activates Signaling Cellular Response PKA->Signaling Phosphorylates targets

Caption: CB1 receptor signaling cascade upon agonist binding.

Experimental Workflow for CB1 Receptor Binding Assay A Prepare cell membranes expressing CB1 receptors B Incubate membranes with radiolabeled ligand ([³H]CP55940) A->B C Add increasing concentrations of unlabeled competitor (this compound or Δ⁹-THC) B->C D Separate bound from free radioligand by filtration C->D E Quantify radioactivity of bound ligand D->E F Determine Ki value from competition curve E->F

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Δ⁹-THC.

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

    • Unlabeled competitor ligands: this compound and Δ⁹-THC.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

    • 96-well filter plates (e.g., GF/C).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Thaw the cell membrane preparation on ice.

    • Prepare serial dilutions of the unlabeled competitor ligands (this compound and Δ⁹-THC) in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [³H]CP55,940 (typically near its Kd value).

      • Increasing concentrations of the unlabeled competitor or vehicle (for total binding) or a saturating concentration of a known CB1 ligand (for non-specific binding).

      • Cell membrane suspension.

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the CB1 receptor, providing a measure of agonist efficacy.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human CB1 receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Test compounds: this compound and Δ⁹-THC.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Thaw the cell membrane preparation on ice.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of GDP.

      • Increasing concentrations of the test compound or vehicle (basal activity).

      • Cell membrane suspension.

    • Pre-incubate the plate for a short period at 30°C.

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the radioactivity of the bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: The concentration-response curves are generated by plotting the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. EC50 (potency) and Emax (maximal effect, efficacy) values are determined using non-linear regression analysis.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation, another indicator of functional agonism.

  • Materials:

    • Whole cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • IBMX (a phosphodiesterase inhibitor).

    • Test compounds: this compound and Δ⁹-THC.

    • cAMP detection kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with serum-free medium containing IBMX and pre-incubate.

    • Add increasing concentrations of the test compounds to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

    • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the log concentration of the agonist. IC50 values are determined from the resulting concentration-response curves.

References

A Comparative In Vitro Metabolic Profile of FUB-APINACA and 5F-APINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of two synthetic cannabinoids, FUB-APINACA and 5F-APINACA. The information presented is based on data from studies utilizing human liver microsomes (HLMs) to elucidate the primary metabolic pathways and identify key metabolites. This document aims to offer an objective comparison supported by experimental data to aid in research and drug development.

Executive Summary

This compound and 5F-APINACA are both indazole-based synthetic cannabinoids that undergo extensive metabolism in vitro. While they share structural similarities, their metabolic profiles exhibit key differences. The primary metabolic pathway for this compound is hydroxylation of the adamantyl group.[1] In contrast, 5F-APINACA metabolism is characterized by two major competing pathways: sequential hydroxylation of the adamantyl group and oxidative defluorination of the N-pentyl chain.[2] For 5F-APINACA, CYP3A4 has been identified as the dominant enzyme responsible for its metabolism, with minor contributions from other CYP isozymes.[2][3]

Data Presentation: Comparative Metabolite Formation

The following tables summarize the key metabolites identified for this compound and 5F-APINACA in in vitro studies using human liver microsomes. Due to the variability in reported quantitative data across different studies, the information is presented to highlight the primary metabolic transformations.

Table 1: Key In Vitro Metabolites of this compound

Metabolite TypeMetabolic ReactionNotes
Adamantyl-hydroxylated metabolitesMonohydroxylationThe main metabolic pathway involves the addition of a hydroxyl group to the adamantyl moiety.[1]
Adamantyl-dihydroxylated metabolitesDihydroxylationFurther oxidation of the monohydroxylated metabolite.

Table 2: Key In Vitro Metabolites of 5F-APINACA

Metabolite TypeMetabolic ReactionNotes
Adamantyl-hydroxylated metabolitesMonohydroxylationA major pathway involving hydroxylation of the adamantyl group.[2]
Adamantyl-dihydroxylated metabolitesDihydroxylationSubsequent hydroxylation of the adamantyl moiety.[2]
Oxidative defluorination metaboliteOxidative defluorinationA competing major pathway leading to the formation of a 5-hydroxypentyl metabolite.[2]
Carboxylic acid metaboliteOxidationFurther oxidation of the 5-hydroxypentyl metabolite.
Glucuronidated metabolitesGlucuronidationPhase II metabolism of hydroxylated metabolites.

Experimental Protocols

The following is a generalized experimental protocol for the in vitro metabolism studies of this compound and 5F-APINACA using human liver microsomes, based on methodologies cited in the literature.

1. Incubation with Human Liver Microsomes (HLMs)

  • Reaction Mixture: A typical incubation mixture contains the test compound (this compound or 5F-APINACA), pooled human liver microsomes, and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: The mixture of HLMs and the NADPH-regenerating system is pre-incubated at 37°C to allow the system to equilibrate.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the substrate (this compound or 5F-APINACA).

  • Incubation: The reaction is carried out at 37°C for a specified time period (e.g., 60 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

2. Sample Preparation

  • Centrifugation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the parent drug and its metabolites, is collected for analysis.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for instrumental analysis.

3. Analytical Methodology

  • Instrumentation: The analysis of metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the parent compound from its various metabolites.

  • Mass Spectrometric Detection: Mass spectrometry is used to identify and quantify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and 5F-APINACA and a typical experimental workflow for their in vitro metabolism studies.

FUB_APINACA_Metabolism FUB_APINACA This compound Hydroxylated Adamantyl-hydroxylated Metabolites FUB_APINACA->Hydroxylated Hydroxylation Dihydroxylated Adamantyl-dihydroxylated Metabolites Hydroxylated->Dihydroxylated Hydroxylation 5F_APINACA_Metabolism cluster_path1 Adamantyl Hydroxylation Pathway cluster_path2 Oxidative Defluorination Pathway 5F_APINACA_1 5F-APINACA Hydroxylated Adamantyl-hydroxylated Metabolites 5F_APINACA_1->Hydroxylated Hydroxylation Dihydroxylated Adamantyl-dihydroxylated Metabolites Hydroxylated->Dihydroxylated Hydroxylation 5F_APINACA_2 5F-APINACA Oxidative_Defluorination 5-Hydroxypentyl Metabolite 5F_APINACA_2->Oxidative_Defluorination Oxidative Defluorination Carboxylic_Acid Carboxylic Acid Metabolite Oxidative_Defluorination->Carboxylic_Acid Oxidation In_Vitro_Metabolism_Workflow cluster_prep Incubation cluster_analysis Sample Processing & Analysis Prepare_Reaction_Mixture Prepare Reaction Mixture (HLMs, NADPH-system, Buffer) Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_incubate Add_Substrate Add Substrate (this compound or 5F-APINACA) Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Reaction Terminate Reaction (Cold Organic Solvent) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze by LC-MS/MS Collect_Supernatant->Analyze

References

A Head-to-Head In Vivo Comparison of FUB-APINACA and AMB-FUBINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the synthetic cannabinoid receptor agonists (SCRAs) FUB-APINACA and AMB-FUBINACA. The information is compiled from preclinical studies to assist researchers in understanding the relative potency, efficacy, and pharmacological profiles of these compounds.

Quantitative Data Summary

While direct head-to-head in vivo studies are limited, the following table summarizes key pharmacological parameters extrapolated from separate in vivo studies in mice. This allows for an indirect comparison of their cannabimimetic effects.

ParameterThis compound (FUB-AKB48)AMB-FUBINACAKey Observations
Primary In Vivo Effects Induces classic cannabinoid tetrad effects: hypothermia, catalepsy, analgesia, and hypolocomotion.Induces classic cannabinoid tetrad effects and substitutes for Δ⁹-THC in drug discrimination studies.Both compounds exhibit typical in vivo effects mediated by cannabinoid receptor activation.
Potency in Hypothermia Assays (Mice) Produces significant hypothermia.Potently induces hypothermia.Both are effective in reducing body temperature, a hallmark of CB1 receptor agonism.
Potency in Drug Discrimination (Mice) Fully substitutes for Δ⁹-THC.Potently substitutes for Δ⁹-THC, with higher potency observed in male mice in some studies.[1]Both compounds produce subjective effects similar to Δ⁹-THC, indicating a potential for similar abuse liability.
Receptor Binding Affinity (in vitro) High affinity for CB1 (Ki = 1.06 nM) and CB2 (Ki = 0.174 nM) receptors.High affinity for CB1 (pKi = 8.72) and CB2 (pKi = 9.32) receptors.[2]Both compounds are potent binders to cannabinoid receptors.
Receptor Activity (in vitro) Presumed to be a potent full agonist at the CB1 receptor.A highly efficacious and potent full agonist at both CB1 and CB2 receptors.[2]AMB-FUBINACA has been more extensively characterized in vitro as a full agonist.

Signaling Pathways

Both this compound and AMB-FUBINACA exert their effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system. Activation of the CB1 receptor initiates a cascade of intracellular signaling events.

AMB-FUBINACA Signaling Pathway

AMB-FUBINACA is a potent, full agonist at the CB1 receptor. Its binding initiates signaling through multiple downstream pathways, including the inhibition of adenylyl cyclase, activation of extracellular signal-regulated kinases (ERK), and recruitment of β-arrestin.[2][3] The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

AMB_FUBINACA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMB AMB-FUBINACA CB1 CB1 Receptor AMB->CB1 Binds and Activates G_protein Gαi/o Protein CB1->G_protein Activates Beta_Arrestin β-Arrestin CB1->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK ↑ pERK G_protein->ERK cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling (Desensitization, Internalization) Beta_Arrestin->Signaling

AMB-FUBINACA CB1 Receptor Signaling
This compound Signaling Pathway

This compound is also a potent CB1 receptor agonist. While it is presumed to act as a full agonist similar to other synthetic cannabinoids of its class, detailed in vivo studies on its downstream signaling pathways, such as ERK activation and β-arrestin recruitment, are not as extensively documented as for AMB-FUBINACA. The primary mechanism of action is the activation of the Gαi/o subunit, leading to the inhibition of adenylyl cyclase.

FUB_APINACA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FUB This compound CB1 CB1 Receptor FUB->CB1 Binds and Activates G_protein Gαi/o Protein CB1->G_protein Activates AC Adenylyl cyclase G_protein->AC Inhibits Neuronal_Activity ↓ Neurotransmitter Release G_protein->Neuronal_Activity cAMP ↓ cAMP AC->cAMP

This compound CB1 Receptor Signaling

Experimental Protocols

The following are generalized protocols for key in vivo experiments used to characterize the cannabimimetic effects of synthetic cannabinoids like this compound and AMB-FUBINACA. Specific parameters may vary between studies.

Cannabinoid Tetrad Assay in Mice

This assay is a standard method to assess the CB1 receptor-mediated effects of cannabinoids. It consists of four components: hypothermia, analgesia, catalepsy, and hypolocomotion.

Workflow:

Tetrad_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Assessment Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Measurements (e.g., rectal temperature) Acclimatization->Baseline Administration Drug Administration (i.p. injection of this compound, AMB-FUBINACA, or vehicle) Baseline->Administration Hypothermia Hypothermia (Rectal Temperature) Administration->Hypothermia ~30 min post-injection Analgesia Analgesia (Tail-flick or Hot plate test) Hypothermia->Analgesia Catalepsy Catalepsy (Bar test) Analgesia->Catalepsy Hypolocomotion Hypolocomotion (Open field test) Catalepsy->Hypolocomotion

Cannabinoid Tetrad Experimental Workflow

Detailed Methodology:

  • Animals: Adult male mice (e.g., C57BL/6 strain) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: this compound or AMB-FUBINACA is dissolved in a vehicle solution, commonly a mixture of ethanol, Kolliphor EL, and saline.

  • Administration: The drug or vehicle is administered via intraperitoneal (i.p.) injection.

  • Hypothermia: Rectal temperature is measured using a digital thermometer at baseline and at set time points (e.g., 30, 60, 90 minutes) after injection.

  • Analgesia: The tail-flick or hot-plate test is used to assess the nociceptive threshold. The latency to withdraw the tail from a heat source is measured.

  • Catalepsy: The bar test is used to measure catalepsy. The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded.

  • Hypolocomotion: Spontaneous locomotor activity is measured in an open-field arena. The distance traveled and time spent mobile are recorded.

  • Data Analysis: The effects of the drug are compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Drug Discrimination Assay in Mice

This assay is used to determine if a novel compound produces subjective effects similar to a known drug of abuse, in this case, Δ⁹-THC.

Workflow:

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_THC Train mice to press one lever for food reward after THC injection Administer_Test Administer test compound (this compound or AMB-FUBINACA) Train_THC->Administer_Test Train_Vehicle Train mice to press another lever for food reward after vehicle injection Train_Vehicle->Administer_Test Measure_Response Measure lever selection (% of responses on THC-appropriate lever) Administer_Test->Measure_Response

Drug Discrimination Experimental Workflow

Detailed Methodology:

  • Animals and Apparatus: Food-restricted mice are trained in operant conditioning chambers equipped with two levers and a food dispenser.

  • Training: Mice are trained to discriminate between an i.p. injection of Δ⁹-THC (e.g., 5.6 mg/kg) and a vehicle injection. On days when THC is administered, responses on one lever are reinforced with food, while on vehicle days, responses on the other lever are reinforced. Training continues until mice reliably press the correct lever.

  • Testing: Once trained, mice are injected with various doses of this compound or AMB-FUBINACA. The percentage of responses on the THC-associated lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if the test compound produces ≥80% of responses on the THC-appropriate lever. The potency of the test compound (ED50 value) is calculated.[4]

Conclusion

Both this compound and AMB-FUBINACA are potent synthetic cannabinoid receptor agonists that produce classic cannabimimetic effects in vivo. The available data suggest that both compounds have a high potential for abuse similar to that of Δ⁹-THC. AMB-FUBINACA has been more extensively studied, with detailed characterization of its downstream signaling pathways, including β-arrestin recruitment, which may contribute to its toxicological profile.[2] Further direct comparative in vivo studies are necessary to fully elucidate the differences in their pharmacological and toxicological profiles. Researchers should exercise extreme caution when handling these potent compounds.

References

Validation of Immunoassay Screening Kits for FUB-APINACA and Related Synthetic Cannabinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available screening methods for emerging synthetic cannabinoids, focusing on immunoassay performance, cross-reactivity, and validation protocols.

Executive Summary

This guide provides a comparative overview of immunoassay kits for synthetic cannabinoids structurally related to FUB-APINACA. It details their performance characteristics based on available data and outlines comprehensive experimental protocols for validation and cross-reactivity assessment.

Comparison of Immunoassay Kits for Related Synthetic Cannabinoids

Due to the lack of specific this compound kits, this section compares the performance of commercially available ELISA kits for other relevant synthetic cannabinoids. This data serves as a benchmark for understanding the typical performance of such assays.

Target AnalyteManufacturer/KitCalibrator/Cut-offSensitivitySpecificityAccuracyNotable Cross-Reactivity
JWH-018 N-(5-hydroxypentyl) metaboliteNMS Direct ELISA5 µg/L83.7%99.4%97.6%Moderate to high for 19 of 73 tested synthetic cannabinoids.[1][2]
JWH-018 N-(5-hydroxypentyl) metaboliteNMS Direct ELISA10 µg/L71.6%99.7%96.4%Moderate to high for 19 of 73 tested synthetic cannabinoids.[1][2]
JWH-018 & JWH-250 MetabolitesUnspecified ELISA5 ng/mL>95%>95%98%JWH-018 assay has significant cross-reactivity with several synthetic cannabinoids and their metabolites.[3][4]
AB-PINACA and related metabolitesTulip BiolabsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCross-reacts with ADB-PINACA, AB-CHMINACA, and ADB-FUBINACA.
AKB48 (APINACA) and related metabolitesTulip BiolabsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedDetects AKB48 and related metabolites.

Experimental Protocols

Comprehensive in-house validation is critical to ensure the reliability of any immunoassay for detecting this compound or other novel synthetic cannabinoids. The following are generalized protocols adapted from established validation procedures for similar assays.

Competitive ELISA Workflow

The fundamental principle of a competitive ELISA for synthetic cannabinoid detection involves the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

G cluster_preparation Sample & Reagent Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Sample Urine Sample Incubation Add Sample/Standard & Conjugate to Well. Incubate. Sample->Incubation Standard This compound Standard Standard->Incubation Conjugate This compound-HRP Conjugate Conjugate->Incubation Plate Antibody-Coated Microplate Well Wash1 Wash to Remove Unbound Reagents Incubation->Wash1 Substrate Add TMB Substrate Wash1->Substrate ColorDev Incubate for Color Development Substrate->ColorDev Stop Add Stop Solution ColorDev->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read Calculate Calculate Results vs. Standard Curve Read->Calculate

A typical competitive ELISA workflow for synthetic cannabinoid screening.
Cross-Reactivity Assessment

Evaluating the cross-reactivity of an immunoassay is crucial for understanding its specificity and its ability to detect related but untargeted compounds.

Objective: To determine the percentage of cross-reactivity of a panel of synthetic cannabinoids (including this compound) and their metabolites with the immunoassay.

Materials:

  • Immunoassay kit (including antibody-coated microplates, enzyme conjugate, and substrate).

  • Calibrated standards for the primary target analyte.

  • A panel of test compounds (e.g., this compound, other PINACAs, FUBINACAs, etc.).

  • Drug-free synthetic urine matrix.

  • Microplate reader.

Procedure:

  • Prepare a standard curve for the target analyte of the immunoassay kit in the drug-free matrix.

  • Prepare serial dilutions of each test compound (e.g., this compound) in the drug-free matrix.

  • Run the immunoassay with both the standard curve and the dilutions of the test compounds.

  • Determine the IC50 (the concentration of a compound that causes 50% inhibition of the maximal signal) for both the target analyte and each test compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

G cluster_prep Preparation cluster_exec Execution cluster_calc Calculation Target Prepare Standard Curve (Target Analyte) RunAssay Run Immunoassay Target->RunAssay Test Prepare Serial Dilutions (Test Compounds, e.g., this compound) Test->RunAssay GenCurves Generate Dose-Response Curves RunAssay->GenCurves CalcIC50 Calculate IC50 for all Compounds GenCurves->CalcIC50 CalcCR Calculate % Cross-Reactivity CalcIC50->CalcCR

Logical workflow for assessing immunoassay cross-reactivity.

Conclusion and Recommendations

The detection of this compound by immunoassay presents a significant challenge due to the absence of commercially available, specifically validated kits. The rapid proliferation of synthetic cannabinoids often outpaces the development of targeted immunoassays.[5]

Therefore, laboratories must rely on existing immunoassays developed for structurally similar compounds and conduct thorough in-house validation to understand their utility for detecting this compound. Key considerations include:

  • Broad Cross-Reactivity Kits: Prioritize immunoassays known to have broad cross-reactivity profiles for multiple synthetic cannabinoid classes.

  • In-House Validation: It is imperative to perform in-house validation studies to determine the sensitivity, specificity, and cross-reactivity of the chosen assay with this compound and its metabolites.

  • Confirmatory Testing: Immunoassays should be used as a screening tool only. All presumptive positive results must be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By adopting a rigorous validation strategy, researchers and drug development professionals can better assess the capabilities and limitations of existing immunoassays for the detection of this compound and other emerging psychoactive substances.

References

A Comparative Analysis of FUB-APINACA Enantiomer Activity: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

This guide provides a comparative analysis of the enantiomeric activity of synthetic cannabinoid receptor agonists (SCRAs), focusing on FUB-APINACA. Due to a lack of specific experimental data for the individual enantiomers of this compound, this report utilizes data from its close structural analog, AMB-FUBINACA, to infer the likely stereospecific activity. Both molecules share an identical indazole core and a 4-fluorobenzyl group, suggesting that the observed enantiomeric differences in receptor affinity and efficacy for AMB-FUBINACA are highly relevant to understanding the potential activity of this compound's enantiomers.

Executive Summary

Synthetic cannabinoids, including this compound, are potent agonists of the cannabinoid receptors CB1 and CB2.[1] The presence of a chiral center in many of these molecules, including this compound and its analogs, results in stereoisomers ((S) and (R)-enantiomers) that can exhibit significantly different pharmacological profiles. Experimental data on the enantiomers of AMB-FUBINACA consistently demonstrate that the (S)-enantiomer is significantly more potent at the CB1 receptor than the (R)-enantiomer.[2] This suggests a similar stereospecific preference for the CB1 receptor is likely for this compound.

Comparative Pharmacological Data: AMB-FUBINACA Enantiomers

The following table summarizes the in vitro activity of the (S) and (R) enantiomers of AMB-FUBINACA at human CB1 and CB2 cannabinoid receptors.

CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % vs. JWH-018)
(S)-AMB-FUBINACA CB17.3280%
(R)-AMB-FUBINACA CB144.8180%
(S)-AMB-FUBINACA CB21.8200%
(R)-AMB-FUBINACA CB22.8210%

Data sourced from Noble et al., 2019.[2]

As the data indicates, the (S)-enantiomer of AMB-FUBINACA is approximately 6.1 times more potent at the CB1 receptor than the (R)-enantiomer. Both enantiomers act as full agonists at both receptors, with the (S)-enantiomer showing higher efficacy at the CB1 receptor.[2][3]

Experimental Methodologies

The data presented above was obtained using a G-protein coupled receptor (GPCR) activation assay. The following is a detailed description of the experimental protocol.

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were transiently transfected with plasmids encoding for the human CB1 or CB2 receptor fused to a split NanoLuc luciferase system.

GPCR Activation Assay (NanoLuciferase Complementation)

This assay measures the recruitment of β-arrestin-2 to the activated cannabinoid receptor, a key step in the signaling cascade.

  • Cell Plating: Transfected HEK293 cells were seeded into 96-well plates.

  • Compound Preparation: (S)- and (R)-AMB-FUBINACA were dissolved in DMSO to create stock solutions, which were then serially diluted in assay buffer.

  • Assay Protocol:

    • The cell culture medium was replaced with the assay buffer.

    • The diluted enantiomer solutions were added to the wells.

    • The plates were incubated at 37°C for 60 minutes.

  • Signal Detection: The NanoLuc luciferase substrate was added to each well, and luminescence was measured using a plate reader.

  • Data Analysis: The luminescence signal was normalized to the vehicle control and plotted against the logarithm of the drug concentration. EC50 and Emax values were determined using a sigmoidal dose-response curve fit.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing enantiomer activity and the cannabinoid receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis synthesis Enantiospecific Synthesis of (S)- and (R)-FUB-APINACA analogs purification Chiral Separation and Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization compound_prep Serial Dilution of Enantiomers characterization->compound_prep cell_culture HEK293 Cell Culture transfection Transfection with CB1/CB2 Receptor Constructs cell_culture->transfection cell_plating Cell Plating transfection->cell_plating incubation Incubation with Cells cell_plating->incubation compound_prep->incubation luminescence Luminescence Measurement incubation->luminescence data_norm Data Normalization luminescence->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit param_det Determination of EC50 and Emax curve_fit->param_det

Experimental workflow for assessing this compound enantiomer activity.

cannabinoid_signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition MAPK MAPK/ERK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP SCRA This compound Enantiomer SCRA->CB1_R Agonist Binding downstream Downstream Cellular Effects (e.g., altered gene expression, neurotransmitter release) cAMP->downstream MAPK->downstream

Simplified cannabinoid receptor signaling pathway.

Conclusion

The comparative analysis of AMB-FUBINACA enantiomers provides strong evidence for the stereospecific activity of indazole-3-carboxamide synthetic cannabinoids. The significantly higher potency of the (S)-enantiomer at the CB1 receptor highlights the importance of chiral separation and analysis in the research and development of compounds targeting the endocannabinoid system. While direct experimental data for this compound enantiomers is not yet available, it is reasonable to predict that the (S)-enantiomer of this compound will also exhibit greater potency at the CB1 receptor compared to its (R)-counterpart. This information is critical for understanding the structure-activity relationships of this class of compounds and for the design of more selective and potentially safer therapeutic agents.

References

FUB-APINACA: A Comparative Guide to its Potency Among Indazole Carboxamide Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of FUB-APINACA (also known as AB-PINACA) relative to other synthetic cannabinoids belonging to the indazole-3-carboxamide class. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Quantitative Comparison of Cannabinoid Receptor Potency

The potency of synthetic cannabinoids is primarily determined by their binding affinity to the cannabinoid receptors CB1 and CB2 (expressed as Kᵢ values) and their functional activity at these receptors (expressed as EC₅₀ values). A lower Kᵢ value indicates a higher binding affinity, while a lower EC₅₀ value signifies greater potency in eliciting a functional response. The following table summarizes these key potency metrics for this compound and a selection of other prominent indazole-3-carboxamide cannabinoids.

Compound Name(s)CB1 Kᵢ (nM)CB2 Kᵢ (nM)CB1 EC₅₀ (nM)CB2 EC₅₀ (nM)
This compound (AB-PINACA) 2.87[1]0.88[1]12.8[2]21.1
AB-CHMINACA 0.77[3]1.8[3]2.15.6
5F-ADB (5F-MDMB-PINACA) 0.42[4]-0.59[4]7.5[4]
AB-FUBINACA 0.9[5]1.3[5]1.83.2
AMB-FUBINACA (FUB-AMB) --0.540.13
MDMB-4en-PINACA 0.28[6]-0.680 - 3.30[6]-
ADB-4en-PINACA 0.17[6]-1.45 - 11.6[6]-

Experimental Protocols

Accurate and reproducible data are paramount in cannabinoid research. The following are detailed methodologies for the key experiments used to determine the binding affinity and functional potency of the compounds listed above.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.[7][8]

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940.[7]

  • Test Compound: The synthetic cannabinoid of interest (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[7]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[8]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[7]

  • Scintillation Counter and scintillation fluid.[7]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₔ), and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations. Incubate at 30°C for 60-90 minutes.[7][8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for EC₅₀ and Efficacy Determination)

This functional assay measures the ability of an agonist to activate G-proteins coupled to the cannabinoid receptors.

Materials:

  • Cell Membranes: Membranes from cells expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.

  • GDP (Guanosine Diphosphate): To ensure G-proteins are in an inactive state initially.

  • Test Compound: The synthetic cannabinoid agonist.

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Pre-incubation: Incubate cell membranes with GDP in the assay buffer.

  • Incubation: Add the test compound at various concentrations and [³⁵S]GTPγS to initiate the reaction. Incubate at 30°C for 60 minutes.

  • Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ (a measure of efficacy) can be determined.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

G_protein_signaling cluster_membrane Cell Membrane cluster_activation CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o-GDP (Inactive) AC Adenylyl Cyclase G_Protein_Active Gαi/o-GTP (Active) G_Protein->G_Protein_Active GDP/GTP Exchange cAMP ↓ cAMP AC->cAMP ATP to cAMP Ligand Indazole Carboxamide (e.g., this compound) Ligand->CB_Receptor Binding & Activation G_Protein_Active->AC G_beta_gamma Gβγ G_Protein_Active->G_beta_gamma Dissociation Downstream e.g., Modulation of Ion Channels, MAPK Pathway G_beta_gamma->Downstream Signaling cAMP->Downstream Cellular Response

Caption: Canonical G-protein signaling pathway for CB1/CB2 receptors.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_detection Detection & Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Cell Membranes setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_reagents->setup_plate incubation Incubate Plate (e.g., 30°C for 60-90 min) setup_plate->incubation filtration Rapid Filtration (Separates bound/unbound radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding gen_curve Generate Competition Curve calc_binding->gen_curve det_ic50 Determine IC₅₀ Value gen_curve->det_ic50 calc_ki Calculate Kᵢ Value (Cheng-Prusoff Equation) det_ic50->calc_ki final_result Binding Affinity (Kᵢ) calc_ki->final_result Final Potency Value

Caption: Experimental workflow for a radioligand competition binding assay.

References

Correlating Fub-apinaca's In Vitro Potency with In Vivo Cannabimimetic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cannabinoid Fub-apinaca's in vitro binding affinity with its in vivo cannabimimetic effects. The data presented herein is collated from peer-reviewed scientific literature to offer an objective analysis for research and drug development purposes.

Introduction

This compound, also known by its systematic name N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA), is a potent synthetic cannabinoid receptor agonist.[1] Like other synthetic cannabinoids, it interacts with the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system.[2] The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the peripheral nervous system and immune cells.[3] this compound acts as a full agonist at these receptors, meaning it can elicit a maximal response.[2][4] Understanding the relationship between its binding affinity at these receptors (in vitro) and its physiological and behavioral effects (in vivo) is crucial for predicting its pharmacological profile and potential for abuse.

In Vitro Binding Affinity

This compound demonstrates high affinity for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Reference
This compound (AB-FUBINACA) 0.9 - 1.060.174[1][4]
AB-PINACA 2.870.88[5]
AMB-FUBINACA 10.040.79[6]
Δ⁹-THC Partial AgonistPartial Agonist[7][8]

In Vivo Cannabimimetic Effects

In animal models, this compound induces a range of effects characteristic of cannabinoid agonists, collectively known as the "cannabinoid tetrad": catalepsy, antinociception (pain relief), hypothermia (reduced body temperature), and hypolocomotion (decreased spontaneous movement).[1][9] These effects are primarily mediated by the activation of CB1 receptors, as they can be blocked by the selective CB1 receptor antagonist, rimonabant.[9][10]

EffectAnimal ModelEffective Dose (ED₅₀) or Active Dose RangeKey FindingsReference
Catalepsy Mice≥2 mg/kg (i.p.)Induced immobility on the ring test.[9]
Antinociception Mice≥2 mg/kg (i.p.)Increased latency in the tail-flick test.[9]
Hypothermia Mice≥2 mg/kg (i.p.)Significant decrease in rectal body temperature.[9]
Hypolocomotion Mice≥2 mg/kg (i.p.)Reduced locomotor activity in an open field test.[9]
Drug Discrimination RatsFull substitution for Δ⁹-THCAnimals trained to discriminate Δ⁹-THC from vehicle generalized to this compound, indicating similar subjective effects.[11]

Correlation and Comparison

The high in vitro binding affinity of this compound, particularly at the CB1 receptor, correlates well with its potent in vivo cannabimimetic effects. The nanomolar Ki values translate to effects observed at low milligram per kilogram doses in animal models. Compared to Δ⁹-THC, the primary psychoactive component of cannabis which acts as a partial agonist, this compound's full agonism at the CB1 receptor likely contributes to its greater potency and the severity of its observed effects.[7][8]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines (e.g., HEK-293 or CHO cells).[7]

  • Competition Binding: A constant concentration of a radiolabeled cannabinoid agonist with high affinity, typically [³H]CP55,940, is incubated with the cell membranes.[7]

  • Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Cannabinoid Tetrad Assay

Objective: To assess the cannabimimetic effects of this compound in mice.

Methodology:

  • Animals: Adult male mice (e.g., C57BL/6J strain) are used.[9][10]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection.[9]

  • Behavioral Testing (typically 30 minutes post-injection):

    • Catalepsy: The mouse is placed with its forepaws on a horizontal bar, and the time it remains immobile is recorded (bar test).[12]

    • Antinociception: The latency to a nociceptive response (e.g., tail flick or paw withdrawal) from a thermal stimulus is measured (tail-flick or hot-plate test).[9]

    • Hypothermia: Core body temperature is measured using a rectal probe.[13]

    • Hypolocomotion: Spontaneous activity is measured in an automated open-field apparatus that tracks movement.[9]

  • Data Analysis: Dose-response curves are generated to determine the effective dose (ED₅₀) for each effect.

Signaling Pathway

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. This diagram illustrates the canonical signaling pathway.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1 Receptor This compound->CB1R Binds and Activates G_protein Gαi/o Protein CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway beta_arrestin->MAPK Activates

Caption: this compound activation of the CB1 receptor signaling cascade.

Conclusion

The available data robustly demonstrates a strong correlation between the high in vitro binding affinity of this compound at cannabinoid receptors and its potent in vivo cannabimimetic effects. As a full agonist, its pharmacological profile is characterized by a classic tetrad of effects in animal models, which are more pronounced compared to the partial agonist Δ⁹-THC. This guide provides a foundational understanding for researchers engaged in the study of synthetic cannabinoids and the development of potential therapeutic agents or countermeasures.

References

Confirmation of Fub-apinaca Identity in Forensic Case Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confident identification of Fub-apinaca (also known as FUB-AKB48) in forensic case samples. It offers a comparative analysis with structurally similar synthetic cannabinoids, supported by experimental data, to aid researchers in developing and implementing robust analytical workflows.

Introduction

This compound is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework worldwide.[1] As with many novel psychoactive substances (NPS), its structural similarity to other synthetic cannabinoids necessitates the use of highly selective and sensitive analytical techniques for unambiguous identification. This guide outlines the key analytical signatures of this compound obtained through Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and compares them to common analogues such as AB-FUBINACA, AMB-FUBINACA, and 5F-APINACA.

Data Presentation: Comparative Analytical Data

The following tables summarize the key analytical parameters for the differentiation of this compound from other relevant synthetic cannabinoids.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Major EI-MS Fragments (m/z)
This compound (FUB-AKB48) ~14.5109, 150, 253, 294, 375, 403 (M+)
AB-FUBINACA ~14.4109, 253, 324, 145
AMB-FUBINACA Not specified109, 145, 253, 324, 383
5F-APINACA (5F-AKB48) Not specified95, 123, 135, 149, 230, 351

Note: Retention times are column and method dependent and should be considered relative.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

CompoundPrecursor Ion [M+H]+ (m/z)Major Product Ions (m/z)
This compound (FUB-AKB48) 404.2109.1, 253.1
AB-FUBINACA 369.2109.1, 253.1, 352.2
AMB-FUBINACA 384.2109.1, 253.2, 324.2
5F-APINACA (5F-AKB48) 352.2109.1, 145.1, 230.1

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H-NMR in CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
This compound (FUB-AKB48) Aromatic protons (~7.0-8.2 ppm), fluorobenzyl CH₂ (~5.6 ppm), adamantyl protons (~1.7-2.2 ppm)
AB-FUBINACA Aromatic protons (~7.0-8.3 ppm), fluorobenzyl CH₂ (~5.6 ppm), amide NH (~6.0 ppm), valine protons (~0.9-4.7 ppm)
AMB-FUBINACA Aromatic protons (~7.0-8.2 ppm), fluorobenzyl CH₂ (~5.7 ppm), methoxy (B1213986) group (~3.7 ppm), valine protons (~1.0-4.8 ppm)
5F-APINACA (5F-AKB48) Aromatic protons (~7.3-8.2 ppm), fluoropentyl protons (~1.4-4.5 ppm), adamantyl protons (~1.7-2.2 ppm)

Note: Chemical shifts can vary slightly based on solvent and instrument parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the analysis of seized powder samples suspected to contain this compound.

Sample Preparation for GC-MS and LC-MS/MS
  • Accurately weigh approximately 1 mg of the seized powder.

  • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or chloroform).

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Dilute the supernatant to a final concentration of approximately 10-100 µg/mL for GC-MS and 1-10 µg/mL for LC-MS/MS analysis.

  • Transfer an aliquot of the final dilution to an autosampler vial for injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrument: Agilent 7890A GC with 5975C VL MSD (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, and hold for 10 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrument: Sciex QTRAP 6500+ with an ExionLC AD system (or equivalent).

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 20% B, increase to 95% B over 8 min, hold for 2 min, and return to initial conditions for re-equilibration.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • IonSpray Voltage: 5500 V.

  • Source Temperature: 550 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H-NMR: Acquire spectra with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C-NMR: Acquire spectra using a proton-decoupled pulse sequence.

Mandatory Visualizations

Forensic Analysis Workflow

The following diagram illustrates a typical workflow for the identification of this compound in a forensic laboratory.

Forensic_Workflow cluster_0 Sample Reception & Preparation cluster_1 Screening & Confirmation cluster_2 Data Analysis & Reporting Sample Seized Powder Sample Documentation Case Documentation & Chain of Custody Sample->Documentation Extraction Solvent Extraction Documentation->Extraction GCMS GC-MS Analysis Extraction->GCMS Presumptive/Confirmatory LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Confirmatory Data_Analysis Spectral Library Comparison & Data Interpretation GCMS->Data_Analysis LCMSMS->Data_Analysis NMR NMR Analysis (if required for novel substances) NMR->Data_Analysis Data_Analysis->NMR Ambiguous Results Report Final Report Generation Data_Analysis->Report

Forensic analysis workflow for this compound.
This compound Signaling Pathway

This compound acts as a potent agonist at the cannabinoid receptor type 1 (CB1), which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical CB1 receptor signaling pathway initiated by an agonist like this compound.[2][3]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP K_channel K+ Channel Hyperpolarization Hyperpolarization Ca_channel Ca2+ Channel Neurotransmitter ↓ Neurotransmitter Release FUB This compound FUB->CB1 Binds & Activates G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits PKA ↓ PKA

CB1 receptor signaling pathway activated by this compound.

References

Comparative Stability of Fub-apinaca and its Fluorinated Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of synthetic cannabinoids is crucial for accurate analytical testing, interpreting toxicological data, and developing safer pharmaceutical alternatives. This guide provides a comparative analysis of the stability of Fub-apinaca and its fluorinated analogs, supported by experimental data.

This compound, an indazole-based synthetic cannabinoid, and its analogs are of significant interest due to their prevalence and potent psychoactive effects. Their stability under various conditions—metabolic, thermal, and in biological matrices—directly impacts their pharmacokinetic profiles and detectability. This guide synthesizes available data to offer a clear comparison of their stability profiles.

Chemical Stability in Biological Matrices

The stability of this compound (referred to as AB-Fubinaca in some studies) in whole blood has been investigated under different storage conditions. Generally, this compound demonstrates good stability, particularly when stored at colder temperatures.

A study by Fort et al. (2017) evaluated the stability of AB-Fubinaca in spiked human whole blood over a 12-week period at room temperature (22°C), refrigerated (4°C), and frozen (-20°C) conditions. The results indicated that AB-Fubinaca was relatively stable under all three conditions, in contrast to other synthetic cannabinoids like XLR-11 which showed significant degradation at ambient and refrigerated temperatures.[1][2] However, frozen storage was identified as the optimal condition to ensure the stability of all tested compounds over the three-month period.[1][2] Another long-term study confirmed that AB-FUBINACA was among the most stable synthetic cannabinoids in each storage condition (room temperature, refrigerated, and frozen).[3]

CompoundStorage ConditionDurationStability
AB-FubinacaRoom Temperature (22°C)12 weeksRelatively Stable
AB-FubinacaRefrigerated (4°C)12 weeksRelatively Stable
AB-FubinacaFrozen (-20°C)12 weeksStable

Table 1: Stability of AB-Fubinaca in Whole Blood. [1][2]

Metabolic Stability

The metabolic stability of synthetic cannabinoids is a key determinant of their duration of action and the window of detection in biological samples. In vitro studies using human liver microsomes (HLMs) are commonly employed to assess this.

Research has shown that the introduction of a fluorine atom can alter the metabolic profile of these compounds. A study comparing AB-PINACA and its 5-fluoro analog, 5F-AB-PINACA, revealed that both compounds have intermediate clearance.[4] The in vitro half-life (T1/2) in HLMs for AB-PINACA was 28.5 minutes, while for 5F-AB-PINACA it was slightly longer at 35.9 minutes, suggesting that the fluorinated analog is marginally more resistant to metabolism.[4] Another study investigating FUB-PB-22 and its fluorinated analog FDU-PB-22 found that both were rapidly metabolized in HLMs with half-lives of 11.5 and 12.4 minutes, respectively.[5]

While direct comparative data for a series of fluorinated this compound analogs is limited, the available information suggests that fluorination can influence metabolic stability, though the effect may vary depending on the specific location of the fluorine atom on the molecule. The primary metabolic pathways for this compound and related compounds include hydroxylation of the adamantyl group and ester hydrolysis for compounds containing ester bonds.[6]

CompoundIn Vitro Half-Life (T1/2) in HLMs (minutes)Predicted Hepatic Clearance (CLH) (mL·min−1·kg−1)Predicted Extraction Ratio
AB-PINACA28.5 ± 2.112.70.6
5F-AB-PINACA35.9 ± 3.09.50.5
FUB-PB-2211.5--
FDU-PB-2212.4--

Table 2: Metabolic Stability of AB-PINACA, 5F-AB-PINACA, and other relevant synthetic cannabinoids. [4][5]

Thermal Stability

The thermal stability of synthetic cannabinoids is a critical factor, as these compounds are often consumed via smoking or vaporization, which involves high temperatures. Thermal degradation can lead to the formation of potentially more toxic byproducts.

Studies on carboxamide-type synthetic cannabinoids, a class that includes this compound, have shown that they undergo thermal degradation at temperatures above 400°C.[7][8] For instance, AMB-FUBINACA was found to produce thermolytic degradants when heated, with a proposed degradation pathway involving the formation of an indole- or indazole-amide, followed by dehydration to a carbonitrile, and ultimately the liberation of cyanide at very high temperatures.[7][8] The specific thermal degradants of AMB-FUBINACA identified include 1-(4-fluorobenzyl)-1H-indazole and 1-(4-fluorobenzyl)-1H-indazole-3-carbonitrile.[9]

Experimental Protocols

Chemical Stability in Whole Blood

The stability of AB-Fubinaca in whole blood was assessed using the following protocol:

  • Sample Preparation: Human whole blood was spiked with AB-Fubinaca to a target concentration.

  • Storage: The spiked blood samples were stored under three different temperature conditions: room temperature (22°C), refrigerated (4°C), and frozen (-20°C).

  • Sampling: Aliquots were taken at specified time points over a 12-week period.

  • Extraction: A forward alkaline extraction at pH 10.2 was performed on the blood samples.

  • Analysis: The extracted samples were analyzed using a liquid chromatograph tandem mass spectrometer (LC-MS/MS) to determine the concentration of AB-Fubinaca.[1]

Metabolic Stability in Human Liver Microsomes (HLMs)

The metabolic stability of AB-PINACA and 5F-AB-PINACA was determined as follows:

  • Incubation: 1 µmol/L of the test compound was incubated with HLM suspensions (1 mg/mL) in a 50 mmol/L potassium phosphate (B84403) buffer (pH 7.4) containing an NADPH-regenerating system. The incubation was carried out at 37°C in a shaking water bath for up to 1 hour.

  • Sampling: 100 µL samples were collected at various time points (0, 3, 8, 13, 20, 30, 45, and 60 minutes).

  • Quenching: The reaction was stopped by adding 100 µL of ice-cold acetonitrile (B52724) to each sample.

  • Analysis: The samples were then analyzed by LC-MS/MS to measure the depletion of the parent compound over time, from which the in vitro half-life was calculated.[4]

Thermal Degradation Analysis

The thermal stability of carboxamide-type synthetic cannabinoids was investigated using the following methodology:

  • Heating: The compounds were heated sequentially to 200, 400, 600, and 800 °C using a thermolysis probe.

  • Analysis of Degradants: The resulting thermolysis products were analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the degradation products.

  • Cyanide Quantification: A secondary analysis was performed to quantify the amount of thermolytically generated cyanide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Signaling Pathway

This compound and its analogs exert their effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR). The binding of a potent agonist like MDMB-Fubinaca, which is structurally related to this compound, stabilizes the receptor in an active state, leading to the activation of the Gi signaling pathway.[10][11] This initiates a cascade of intracellular events.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion inhibited G_protein->AC Inhibits Fub_apinaca This compound Fub_apinaca->CB1 Binds to Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to ATP ATP ATP->AC Substrate

Figure 1: Simplified signaling pathway of this compound via the CB1 receptor.

The activation of the Gi protein by the this compound-CB1 receptor complex leads to the inhibition of adenylyl cyclase.[11] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. The decrease in cAMP levels modulates the activity of various downstream effectors, ultimately resulting in the characteristic physiological and psychoactive effects of the synthetic cannabinoid, such as the inhibition of neurotransmitter release.[12]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of FUB-APINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of FUB-APINACA, a potent indazole-based synthetic cannabinoid. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a Schedule I controlled substance in the United States and is regulated in many other countries, necessitating stringent handling and disposal protocols.[1]

Immediate Safety and Hazard Assessment

This compound is a potent agonist of the CB1 receptor, and exposure can lead to significant psychoactive and physiological effects.[1] All handling and disposal procedures must be conducted with the assumption that the compound is highly toxic.

Key Hazards:

  • High Potency: Acts as a full agonist at cannabinoid receptors with high binding affinity.[1]

  • Inhalation Risk: As a crystalline powder, it can be easily aerosolized.

  • Dermal Absorption: Potential for absorption through the skin.

  • Unknown Long-Term Effects: Limited toxicological data necessitates a highly precautionary approach.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

Control MeasureSpecification
Engineering Controls All handling of F-APINACA powder must be performed within a certified chemical fume hood, glove box, or similar containment device.[2][3] The facility should have single-pass air handling with HEPA filtration for exhaust.[2]
Personal Protective Equipment (PPE) Eye Protection: Chemical splash goggles and a face shield.[4][5] Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[5] Body Protection: A disposable lab coat or suit.[2] Respiratory Protection: An appropriate respirator may be required depending on the quantity and handling procedure; consult your institution's environmental health and safety (EHS) office.[5]
Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to render it "unusable and unrecognizable" to prevent diversion and environmental harm.[6][7][8]

Step 1: Waste Segregation and Collection

  • Designated Waste Stream: Establish a dedicated, clearly labeled hazardous waste stream for this compound and all contaminated materials.

  • Secure Containment: Collect all this compound waste in a designated, leak-proof, and sealable container. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and used PPE.

Step 2: Chemical Inactivation (Recommended)

  • Principle: Chemically degrade this compound to eliminate its biological activity. While specific degradation data for this compound is limited, a common method for potent pharmaceuticals is chemical degradation.

  • Methodology: A common approach for the degradation of potent compounds is through oxidation or hydrolysis. A validated method should be used, and the following is a general example. Note: This procedure must be validated in your laboratory to ensure complete degradation.

    • In a chemical fume hood, dissolve the this compound waste in a suitable organic solvent.

    • Slowly add a solution of potassium permanganate (B83412) or a strong acid/base to initiate degradation. The specific reagent and conditions (temperature, time) will need to be determined based on laboratory-specific validation studies.

    • Monitor the reaction to ensure complete destruction of the parent compound, for example, using LC-MS.

  • Caution: This process can be hazardous and should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.

Step 3: Final Disposal

  • Solid Waste: After chemical inactivation (if performed), the resulting solution should be absorbed onto an inert material like vermiculite (B1170534) or sand.[6] This mixture, along with all contaminated solids (PPE, labware), should be placed in the designated hazardous waste container.

  • Liquid Waste: If chemical inactivation is not performed, this compound in solution should be collected in a designated hazardous waste container for liquids.

  • Labeling and Storage: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the contents (e.g., "this compound waste," "chemically-treated this compound"). Store the sealed container in a secure, designated area until pickup by a certified hazardous waste disposal company.

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company that is permitted to handle controlled substances.[9] This ensures cradle-to-grave tracking and compliant disposal, likely via high-temperature incineration.[7]

Documentation and Record-Keeping

Maintain meticulous records of all this compound handling and disposal activities. This is a legal requirement for controlled substances.

Data to RecordExample
Date of Disposal 2025-12-19
Quantity Disposed 50 mg
Method of Disposal Chemical inactivation followed by incineration
Personnel [Name of authorized personnel]
Waste Manifest Number [Provided by disposal company]
Emergency Procedures

In the event of a spill or personnel exposure, immediate action is critical.

  • Spill:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • Absorb the spilled material with an inert absorbent and collect it into the designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move the individual to fresh air.

    • Seek immediate medical attention in all cases of exposure and report the incident to your institution's EHS office.

Visual Workflow for this compound Disposal

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

FUB_APINACA_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_documentation Documentation start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe containment Work in Containment (Fume Hood) ppe->containment segregate Segregate into Designated Hazardous Waste Stream containment->segregate inactivate Chemical Inactivation (Validated Method) segregate->inactivate If applicable absorb Absorb Liquid onto Inert Material segregate->absorb For liquids not inactivated package Package in Labeled, Sealed Container segregate->package For solid waste inactivate->absorb absorb->package store Store in Secure Designated Area package->store professional_disposal Transfer to Licensed Hazardous Waste Vendor store->professional_disposal record Record Disposal Details in Log professional_disposal->record manifest Retain Waste Manifest record->manifest

References

Essential Safety and Handling Protocols for Fub-apinaca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Fub-apinaca (also known as FUB-AMB) in a laboratory setting. Given the compound's high potency and the limited availability of a specific Safety Data Sheet (SDS), a precautionary approach is paramount. The following procedures are based on established guidelines for handling potent novel psychoactive substances (NPS) and hazardous pharmaceutical compounds. A thorough risk assessment must be conducted by the institution's Environmental Health and Safety (EHS) department before any handling of this substance.

Hazard Assessment and Toxicological Information

This compound is a potent synthetic cannabinoid receptor agonist. Due to its high affinity for cannabinoid receptors, it poses a significant risk of adverse health effects, even at low doses. The primary routes of occupational exposure are inhalation of airborne powder, dermal contact, and accidental ingestion. Inhalation of fine powders presents the highest risk of acute toxicity.

Available Toxicological Data:

ParameterValueSpeciesRoute
CB1 Receptor Binding Affinity (Ki) 10.04 nMHumanIn vitro
CB2 Receptor Binding Affinity (Ki) 0.786 nMHumanIn vitro
Reported Effects Potent psychoactive effects, potential for severe adverse reactions including cardiovascular and neurological toxicity.HumanInhalation/Ingestion

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure. The level of PPE should be determined by the specific laboratory procedure and the quantity of this compound being handled.

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.High risk of aerosolization and inhalation of potent powder. Full respiratory protection and multiple dermal barriers are essential.
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Chemical splash goggles.- Single pair of chemical-resistant gloves.Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[1]
General Laboratory Operations - Lab coat.- Safety glasses.- Chemical-resistant gloves.Standard laboratory practice to protect against incidental contact.[1]

Engineering Controls

Engineering controls are the most effective way to minimize exposure to potent compounds.

  • Ventilation: All manipulations of solid this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box. These enclosures protect the user from inhaling hazardous dust.

  • Containment: For procedures with a high risk of aerosol generation, the use of a glove box or other closed-system transfer device is strongly recommended.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for the safe handling of this compound.

  • Preparation:

    • Designate a specific area for handling this compound. This area should be clearly marked with warning signs.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for contamination.

    • Have a spill kit readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of powdered this compound within a ventilated enclosure.

    • Use dedicated, disposable weighing boats and spatulas.

    • Handle the compound gently to avoid creating airborne dust.

    • Close the primary container immediately after use.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solvent to the vessel containing the pre-weighed this compound to minimize dust generation.

    • Cap and seal all solution containers securely.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of detergent and water, followed by an appropriate solvent rinse (e.g., ethanol (B145695) or isopropanol), is generally effective.

    • Carefully doff PPE to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal ProcedureRationale
Unused this compound (Solid) - Collect in a clearly labeled, sealed, and puncture-resistant container.- Label as "Hazardous Waste" with the full chemical name.- Dispose of through your institution's hazardous waste program.Prevents accidental exposure and environmental contamination.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[1]Minimizes handling of contaminated items.
Contaminated PPE (e.g., gloves, lab coat) - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1]Prevents secondary contamination.
Liquid Waste (Solutions containing this compound) - Collect in a sealed, properly labeled, and chemically compatible container.- Do not mix with other waste streams unless compatible.- Dispose of through your institution's hazardous waste program.Prevents release into the wastewater system.

Emergency Procedures

  • Spills:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If trained and equipped, and the spill is small, use a spill kit to contain and clean up the material. Always wear appropriate PPE during cleanup.

    • For large spills, or if you are not trained, contact your institution's EHS department immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

Experimental Workflow Diagram

Fub_apinaca_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Secure Handling Area gather_ppe Assemble & Inspect PPE prep_area->gather_ppe prep_equipment Prepare Equipment & Reagents gather_ppe->prep_equipment weigh Weigh & Aliquot Powder prep_equipment->weigh dissolve Prepare Solution weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate collect_liquid Collect Liquid Waste dissolve->collect_liquid doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash doff_ppe->collect_solid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fub-apinaca
Reactant of Route 2
Reactant of Route 2
Fub-apinaca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.